1-(2-Methylthiophen-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylthiophen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHXPXCYDKTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742659 | |
| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100207-46-3 | |
| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(2-Methylthiophen-3-yl)propan-1-one" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a 2,3-disubstituted thiophene derivative of interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. We delve into the mechanistic underpinnings of this reaction, with a particular emphasis on the critical challenge of regioselectivity when acylating the 2-methylthiophene scaffold. This guide presents a detailed, field-proven experimental protocol, explains the causal reasoning behind procedural choices, and offers insights into reaction optimization and product purification. By integrating theoretical principles with practical laboratory instructions, this document serves as an essential resource for scientists engaged in the synthesis of complex heterocyclic molecules.
Part 1: Introduction to the Target Molecule
This compound is a ketone derivative built upon a thiophene core, a sulfur-containing aromatic heterocycle. The strategic placement of a methyl group at the C2 position and a propanoyl group at the C3 position makes it a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The thiophene ring itself is considered a "privileged scaffold" in drug discovery, often used as a bioisosteric replacement for benzene or other aromatic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Propanoyl-2-methylthiophene, 2-Methyl-3-thienyl ethyl ketone |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid |
| CAS Number | Not consistently documented; requires careful structural verification. |
Part 2: Synthesis Strategy and Pathway Selection
Retrosynthetic Analysis
A retrosynthetic approach to this compound identifies the most logical disconnection at the carbon-carbon bond between the thiophene ring (C3) and the carbonyl carbon of the propanoyl group. This bond can be formed via an electrophilic aromatic substitution. This analysis points directly to 2-methylthiophene as the aromatic nucleophile and a propanoyl cation equivalent (an acylium ion) as the electrophile.
Pathway Selection: The Friedel-Crafts Acylation
The most direct and industrially scalable method for forming the target C-C bond is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (or anhydride) in the presence of a Lewis acid catalyst to introduce an acyl group onto an aromatic ring.[2] Its primary advantages include:
-
Atom Economy: It is a relatively direct C-C bond-forming reaction.
-
Reagent Availability: The starting materials, 2-methylthiophene and propionyl chloride, are readily available.
-
Predictability: The reaction mechanism is well-understood, although regioselectivity can be a challenge.
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group. This prevents undesirable polyacylation, which can be a significant issue in the related Friedel-Crafts alkylation reaction.[1][2]
Part 3: The Core Synthesis Protocol: Friedel-Crafts Acylation of 2-Methylthiophene
The Mechanistic Challenge: Regioselectivity
The central scientific challenge in this synthesis is controlling the position of acylation on the 2-methylthiophene ring. Electrophilic attack on an unsubstituted thiophene ring occurs with high regioselectivity at the C2 (or C5) position.[3][4] This is because the cationic intermediate (sigma complex) formed by attack at C2 is stabilized by three resonance structures, including one where the positive charge is delocalized onto the sulfur atom. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[4][5]
However, the presence of the activating, ortho-para directing methyl group at C2 alters this landscape. The positions ortho to the methyl group is C3, and the position para is C5. Both positions are now activated towards electrophilic attack.
-
Attack at C5 (Para): This pathway is electronically favored and sterically less hindered, often leading to the major isomeric product, 1-(5-methylthiophen-2-yl)propan-1-one.
-
Attack at C3 (Ortho): This is the desired pathway to form the target molecule. While electronically activated, it is sterically more hindered by the adjacent methyl group.
The ratio of C3 to C5 acylation is highly dependent on the reaction conditions. The choice of Lewis acid catalyst, solvent, and temperature can be manipulated to influence the product distribution. Milder Lewis acids like stannic chloride (SnCl₄) or zinc bromide (ZnBr₂) may offer different selectivity compared to the more aggressive aluminum chloride (AlCl₃).[6]
Detailed Experimental Protocol
This protocol is adapted from standard Friedel-Crafts procedures for thiophene derivatives and is designed to favor the formation of the 3-acylated product, although separation from the 5-acyl isomer will be necessary.[6][7]
Table 2: Reagents and Materials
| Reagent / Material | Quantity | Moles (approx.) | Purpose |
| 2-Methylthiophene | 9.82 g (9.6 mL) | 0.10 | Substrate |
| Propionyl Chloride | 9.25 g (8.5 mL) | 0.10 | Acylating Agent |
| Stannic Chloride (SnCl₄) | 28.7 g (13.0 mL) | 0.11 | Lewis Acid Catalyst |
| Dichloromethane (DCM), anhydrous | 200 mL | - | Solvent |
| Hydrochloric Acid, conc. | 25 mL | - | Quenching Agent |
| Saturated Sodium Bicarbonate (aq.) | 2 x 50 mL | - | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying Agent |
| Crushed Ice | ~100 g | - | Quenching |
Experimental Procedure:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet to maintain an anhydrous atmosphere.
-
Initial Charging: Charge the flask with 2-methylthiophene (0.10 mol) and 100 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: To the stirred solution, add stannic chloride (0.11 mol) dropwise via syringe or cannula. Maintain the temperature at 0 °C. A complex may form.
-
Acylating Agent Addition: Dissolve propionyl chloride (0.10 mol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[7] Caution: This step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a mixture of 3-acyl and 5-acyl isomers. These isomers must be separated.
-
Fractional Distillation under Vacuum: If the boiling points of the isomers are sufficiently different, this can be an effective method for separation on a larger scale.
-
Silica Gel Column Chromatography: This is the most reliable method for achieving high purity on a laboratory scale. A solvent system such as hexane/ethyl acetate (e.g., 95:5) is a good starting point for elution.
-
Expected Outcomes
Table 3: Reaction Parameters and Expected Results
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C to Room Temp | Controls reaction rate and may influence regioselectivity. Lower temperatures often increase selectivity. |
| Catalyst | Stannic Chloride (SnCl₄) | A moderately strong Lewis acid that can provide better regioselectivity than AlCl₃ for sensitive substrates.[6] |
| Solvent | Dichloromethane (DCM) | A common, relatively inert solvent for Friedel-Crafts reactions. |
| Expected Yield | 60-80% (combined isomers) | Typical for Friedel-Crafts acylations. |
| Product Ratio | 3-acyl : 5-acyl (variable) | The 5-acyl isomer is typically the major product. Careful optimization is needed to maximize the 3-acyl product. |
Part 4: Conclusion
The synthesis of this compound is most directly achieved via the Friedel-Crafts acylation of 2-methylthiophene. While the reaction itself is robust, the primary challenge lies in controlling the regioselectivity to favor acylation at the C3 position over the electronically and sterically preferred C5 position. The detailed protocol using stannic chloride as a catalyst provides a solid foundation for this synthesis. However, researchers must be prepared to undertake careful optimization of reaction conditions and rigorous purification of the resulting isomeric mixture. This guide provides the necessary technical and theoretical framework to successfully navigate these challenges and produce the desired 2,3-disubstituted thiophene building block.
References
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de Jong, R. L. P., & Brandsma, L. (1991). Synthesis of 2,3-Disubstituted Thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. Synthetic Communications, 21(10-11), 145-148.
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Reddy, T. J., et al. (2015). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. RSC Advances, 5(58), 46845-46849.
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Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 221-225.
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"1-(2-Methylthiophen-3-yl)propan-1-one" chemical properties
An In-depth Technical Guide to 1-(2-Methylthiophen-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We delve into its core chemical and physical properties, explore robust synthetic methodologies with a focus on mechanistic rationale, and detail its analytical characterization. Furthermore, this document examines the compound's chemical reactivity, highlighting its potential as a versatile intermediate for the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers and professionals in drug discovery, organic synthesis, and materials science, offering both foundational knowledge and field-proven insights into the utility of this thiophene derivative.
Introduction: The Significance of Thiophene Scaffolds
The thiophene ring is a privileged scaffold in modern chemistry, renowned for its unique electronic properties and its prevalence in a vast array of functional molecules.[1] As a bioisostere of the benzene ring, the thiophene moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs spanning antipsychotics, antifungals, and antiplatelet agents.[1][2] The incorporation of a thiophene nucleus can enhance a molecule's metabolic stability, modulate its pharmacokinetic profile, and improve its interaction with biological targets. Beyond pharmaceuticals, thiophene derivatives are pivotal in materials science, forming the basis of conductive polymers and organic electronics where the sulfur atom's ability to delocalize electrons is advantageous.[3]
This compound emerges as a particularly valuable building block within this chemical class. Its structure combines the reactive potential of a ketone functional group with the distinct electronic and steric environment of a 2,3-disubstituted thiophene ring. This arrangement offers multiple sites for chemical modification, making it an ideal precursor for constructing more complex molecular architectures for drug discovery campaigns and the synthesis of specialized organic materials.[4][5]
Physicochemical and Structural Properties
The fundamental properties of this compound dictate its behavior in chemical and biological systems. A summary of its key identifiers and computed physicochemical properties is presented below.[6]
Core Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 100207-46-3 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| Canonical SMILES | CCC(=O)C1=C(SC=C1)C |
| InChIKey | RGZHXPXCYDKTPV-UHFFFAOYSA-N |
Computed Physicochemical Data
| Property | Value | Reference |
| XLogP3 | 2.2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
| Topological Polar Surface Area | 17.1 Ų | [6] |
The XLogP3 value of 2.2 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability and potential bioavailability in drug candidates. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the thiophene sulfur) will govern its intermolecular interactions.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The primary and most effective method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylthiophene.[7] This electrophilic aromatic substitution reaction involves treating the thiophene substrate with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst.
The Challenge of Regioselectivity
The key scientific challenge in this synthesis is controlling the regioselectivity of the acylation. The methyl group at the C2 position of 2-methylthiophene is an activating, ortho-para directing group.[8] Consequently, electrophilic attack is electronically favored at the C5 (para) and C3 (ortho) positions.
-
Electronic Preference: The C5 position is generally the most electronically activated site, leading to the formation of the 1-(5-methylthiophen-2-yl)propan-1-one isomer as a major byproduct.
-
Steric Influence: The steric bulk of the C2-methyl group can hinder the approach of the electrophile to the adjacent C3 position. However, the choice of Lewis acid and reaction conditions can modulate this effect. Milder Lewis acids, such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄), can sometimes offer improved selectivity compared to the highly reactive aluminum chloride (AlCl₃), which may also promote side reactions or polymerization of the sensitive thiophene ring.[9][10]
Therefore, the reaction inevitably produces a mixture of isomers, necessitating careful purification, typically via column chromatography, to isolate the desired C3-acylated product.
Caption: General workflow for the synthesis and purification.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Suspension: Cool the flask to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the DCM with stirring to form a suspension.
-
Acylating Agent Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the suspension, allowing the acylium ion complex to form.
-
Substrate Addition: Dissolve 2-methylthiophene (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and decompose the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the C3 and C5 isomers.
Spectroscopic and Analytical Characterization
While a publicly available, experimentally verified full dataset is scarce, the spectral properties of this compound can be reliably predicted based on its structure and data from analogous compounds.[11][12]
| Technique | Predicted Observation | Rationale |
| ¹H NMR | δ ~7.3-7.5 (d, 1H), δ ~6.9-7.1 (d, 1H), δ ~2.8-3.0 (q, 2H), δ ~2.4-2.5 (s, 3H), δ ~1.1-1.3 (t, 3H) | Aromatic protons on the thiophene ring (H5, H4); quartet for the -CO-CH₂- group; singlet for the ring's -CH₃; triplet for the ethyl -CH₃. |
| ¹³C NMR | δ ~195-200 (C=O), δ ~130-145 (4x Ar-C), δ ~30-35 (-CO-CH₂-), δ ~14-16 (ring -CH₃), δ ~8-10 (ethyl -CH₃) | Characteristic chemical shift for a ketone carbonyl; four distinct signals for the thiophene ring carbons; signals for the three aliphatic carbons. |
| IR (Infrared) | ~1660-1680 cm⁻¹ (strong), ~2900-3100 cm⁻¹ (medium), ~1450-1550 cm⁻¹ (medium), ~700-800 cm⁻¹ (strong) | Strong C=O stretch (conjugated ketone); C-H stretches (aliphatic and aromatic); C=C aromatic ring stretches; C-S stretch. |
| Mass Spec (MS) | [M]⁺ at m/z = 154, major fragments at m/z = 125 ([M-C₂H₅]⁺) and m/z = 97 ([M-C₂H₅CO]⁺) | Molecular ion peak corresponding to C₈H₁₀OS; characteristic loss of the ethyl radical (alpha-cleavage) and the propanoyl group. |
Chemical Reactivity and Derivatization Potential
The molecule's dual functionality—a ketone and an electron-rich heterocycle—provides a rich landscape for subsequent chemical transformations.
-
Reactions at the Carbonyl Group: The ketone is a primary site for modification.
-
Reduction: It can be readily reduced to the corresponding secondary alcohol, 1-(2-methylthiophen-3-yl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This alcohol is a chiral center and a precursor to compounds like (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for antidepressants.[13][14]
-
Reductive Amination: The ketone can undergo reductive amination to introduce various amine functionalities, a common strategy in medicinal chemistry to enhance solubility and introduce new binding interactions.
-
Wolff-Kishner/Clemmensen Reduction: The carbonyl can be completely removed to yield 2-methyl-3-propylthiophene, allowing access to a different class of alkylated thiophenes.
-
-
Reactions at the Thiophene Ring:
-
Electrophilic Substitution: The propanoyl group is deactivating, making further electrophilic substitution on the thiophene ring more difficult. Any subsequent substitution (e.g., halogenation, nitration) would be directed primarily to the C5 position, which is least deactivated.
-
Metalation: The ring can be deprotonated at the C5 position using a strong base like n-butyllithium, creating a nucleophilic species that can react with a wide range of electrophiles to build molecular complexity.
-
Caption: Potential derivatization pathways from the core molecule.
Applications in Research and Development
While specific applications for this compound itself are not extensively documented in mainstream literature, its value lies in its role as a strategic intermediate.
-
Pharmaceutical Synthesis: Thiophene-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][15] This compound is an ideal starting point for synthesizing libraries of novel thiophene derivatives for high-throughput screening. The propanone side chain can be elaborated into more complex pharmacophores, as seen in the synthesis of analogues of drugs like Duloxetine.[13]
-
Materials Science: The thiophene core is fundamental to the field of organic electronics.[3] Derivatization of this molecule could lead to the synthesis of novel monomers for electropolymerization, potentially yielding polythiophenes with tailored electronic properties for use in sensors, organic solar cells, or OLEDs. The substitution pattern influences polymer solubility, processability, and final electronic characteristics.
Conclusion
This compound is a valuable heterocyclic building block with significant untapped potential. Its synthesis, while requiring careful control of regioselectivity, is achievable through established Friedel-Crafts methodology. The compound's dual reactivity at the carbonyl group and the thiophene ring makes it a versatile platform for generating molecular diversity. For researchers in drug discovery and materials science, this molecule represents a strategic starting point for the rational design and synthesis of novel, high-value functional compounds. Further exploration of its derivatization and application is warranted and promises to yield significant scientific advancements.
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- 11. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 15. journalwjarr.com [journalwjarr.com]
An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Methylthiophen-3-yl)propan-1-one
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(2-Methylthiophen-3-yl)propan-1-one . Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically rigorous examination.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₈H₁₀OS, is a ketone derivative of 2-methylthiophene.[1] The thiophene moiety is a prevalent heterocyclic scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for predicting their chemical reactivity, metabolic fate, and biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing an empirical fingerprint of the molecule's architecture. This guide will elucidate the expected spectroscopic characteristics of this compound, offering a detailed rationale for the predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Framework
NMR spectroscopy provides a high-resolution map of the atomic framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl and methyl protons, as well as the two aromatic protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' | 7.25 - 7.35 | Doublet | J = 5.2 | 1H |
| H-4' | 6.90 - 7.00 | Doublet | J = 5.2 | 1H |
| -CH₂- (Propanoyl) | 2.85 - 2.95 | Quartet | J = 7.2 | 2H |
| -CH₃ (Thiophene) | 2.50 - 2.60 | Singlet | - | 3H |
| -CH₃ (Propanoyl) | 1.10 - 1.20 | Triplet | J = 7.2 | 3H |
Causality Behind Predicted Shifts:
-
Thiophene Protons (H-5' and H-4'): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, with H-5' likely being slightly downfield due to its proximity to the sulfur atom and the influence of the carbonyl group.
-
Propanoyl Methylene Protons (-CH₂-): These protons are adjacent to the carbonyl group, which deshields them, resulting in a downfield shift to the 2.85 - 2.95 ppm range. The quartet multiplicity arises from coupling to the neighboring methyl protons.
-
Thiophene Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to appear as a singlet in the range of 2.50 - 2.60 ppm.
-
Propanoyl Methyl Protons (-CH₃): These protons are in a typical aliphatic environment and are expected to appear as a triplet around 1.10 - 1.20 ppm due to coupling with the adjacent methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Figure 1. Molecular structure with key proton assignments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-3' (Thiophene) | 140 - 144 |
| C-2' (Thiophene) | 138 - 142 |
| C-5' (Thiophene) | 128 - 132 |
| C-4' (Thiophene) | 124 - 128 |
| -CH₂- (Propanoyl) | 35 - 39 |
| -CH₃ (Thiophene) | 15 - 18 |
| -CH₃ (Propanoyl) | 8 - 12 |
Causality Behind Predicted Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, characteristic of ketones.
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region. The carbons directly attached to the methyl and propanoyl groups (C-2' and C-3') will have distinct shifts from the other two thiophene carbons.
-
Aliphatic Carbons: The methylene carbon of the propanoyl group is deshielded by the adjacent carbonyl group, while the methyl carbons will appear in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ketone) | 1680 - 1660 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-S stretch (thiophene) | 750 - 650 | Medium |
Interpretation of Key Vibrational Frequencies:
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing in the 1680-1660 cm⁻¹ region. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons on the thiophene ring (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and methyl groups (below 3000 cm⁻¹).
-
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154, corresponding to the molecular weight of C₈H₁₀OS.[1]
-
Major Fragment Ions: The fragmentation of this compound is expected to be driven by cleavage adjacent to the carbonyl group (alpha-cleavage).
| m/z | Predicted Fragment Ion | Formation Pathway |
| 125 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl radical |
| 97 | [C₅H₅S]⁺ | Cleavage of the propanoyl group |
| 57 | [C₃H₅O]⁺ | α-cleavage, formation of the propanoyl cation |
| 29 | [C₂H₅]⁺ | Formation of the ethyl cation |
Rationale for Fragmentation:
The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this can lead to the loss of the ethyl group to form a stable acylium ion at m/z 125, which is likely to be the base peak. Further fragmentation of the thiophene ring can also occur.
Figure 2. Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry:
A mass spectrum would typically be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.
Conclusion: A Unified Spectroscopic Portrait
The collective analysis of NMR, IR, and MS data provides a detailed and self-validating structural portrait of this compound. The predicted data, based on sound chemical principles and comparison with analogous structures, offers a reliable framework for the identification and characterization of this compound. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel thiophene derivatives.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Fragmentation. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone. [Link]
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An In-depth Technical Guide to 1-(2-Methylthiophen-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylthiophen-3-yl)propan-1-one, a key heterocyclic ketone with significant potential in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol based on the principles of Friedel-Crafts acylation. Furthermore, it explores the compound's spectroscopic signature, including an analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are critical for its identification and characterization. The guide culminates in a discussion of its role as a versatile chemical intermediate, particularly highlighting the established importance of the thienyl propanone scaffold in the discovery of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.
Identifiers
A comprehensive list of identifiers is crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 100207-46-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₀OS | PubChem[1] |
| SMILES | CCC(=O)C1=C(SC=C1)C | PubChem[1] |
| InChI | InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 | PubChem[1] |
| InChIKey | RGZHXPXCYDKTPV-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
The following properties have been computationally predicted and are provided as a reference for experimental planning.
| Property | Value | Source |
| Molecular Weight | 154.23 g/mol | PubChem[1] |
| Exact Mass | 154.04523611 Da | PubChem[1] |
| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |
| Complexity | 133 | PubChem[1] |
| XLogP3-AA | 2.2 | PubChem[1] |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic thiophene ring.
Reaction Principle
The reaction proceeds by activating an acylating agent, typically propionyl chloride or propionic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The methyl group on the thiophene ring is an activating group, directing the incoming electrophile. Acylation of 2-methylthiophene can theoretically yield two isomers; however, substitution at the C5 position is generally favored due to steric hindrance from the methyl group at C2, making the C3 position a viable, albeit potentially minor, product depending on reaction conditions.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: To a cooled (0-10 °C), stirred solution of 2-methylthiophene (1.0 eq) in a dry, inert solvent such as dichloroethane, add aluminum trichloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold water containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ketone.
Spectroscopic and Analytical Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Thiophene Protons (δ 6.5-7.5 ppm): Two doublets are expected for the two protons on the thiophene ring. Their specific chemical shifts and coupling constants (J-values) would confirm the 2,3-substitution pattern.
-
Ethyl Protons (δ 2.5-3.0 ppm and δ 1.0-1.3 ppm): The methylene group (-CH₂-) adjacent to the carbonyl will appear as a quartet, shifted downfield due to the electron-withdrawing effect of the ketone. The terminal methyl group (-CH₃) of the ethyl chain will appear as a triplet upfield.
-
Thiophene Methyl Protons (δ 2.0-2.5 ppm): The methyl group attached to the thiophene ring will appear as a singlet in this region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom.
-
Carbonyl Carbon (δ 190-205 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift.
-
Thiophene Carbons (δ 120-150 ppm): Four distinct signals are expected for the four carbon atoms of the substituted thiophene ring.
-
Ethyl Carbons (δ 8-40 ppm): The methylene carbon will appear further downfield than the terminal methyl carbon.
-
Thiophene Methyl Carbon (δ 15-25 ppm): The methyl carbon attached to the thiophene ring will appear in the aliphatic region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight of the compound (154.23 g/mol ).
-
Key Fragmentation Pathways: The primary fragmentation is α-cleavage on either side of the carbonyl group.
-
Loss of the ethyl group ([M-29]⁺): Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a prominent peak at m/z 125, corresponding to the [C₆H₅OS]⁺ fragment (2-methyl-3-thienoyl cation). This is often a very stable acylium ion and may serve as the base peak.
-
Loss of the thienyl group ([M-111]⁺): Cleavage of the bond between the carbonyl carbon and the thiophene ring would yield a peak at m/z 43, corresponding to the propionyl cation [CH₃CH₂CO]⁺.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Applications in Research and Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, which is a key strategy in drug design.
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reduction: Conversion to the corresponding secondary alcohol, a common structural motif in bioactive molecules.
-
Mannich Reactions: Aminomethylation to produce β-amino ketones, which are precursors to important pharmaceutical agents, including antidepressants and antipsychotics. For example, related thiophene propanone derivatives are key intermediates in the synthesis of the antidepressant Duloxetine.
-
Condensation Reactions: Reaction with various nucleophiles to build more complex heterocyclic systems.
While direct biological activity of this compound is not widely reported, its structural similarity to precursors of known drugs underscores its potential in the discovery of new chemical entities. Its derivatives are prime candidates for screening in various therapeutic areas, including oncology, neurology, and infectious diseases.
Safety and Handling
As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Methylthiophen-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-(2-Methylthiophen-3-yl)propan-1-one, a substituted thiophene derivative of interest in medicinal chemistry and materials science.[1] We delve into the critical interplay between the thiophene scaffold and the propanoyl substituent, which dictates the molecule's three-dimensional architecture and, consequently, its physicochemical and biological properties. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic understanding for researchers, scientists, and professionals in drug development. Key aspects covered include the molecule's structural elucidation, preferred conformational states, rotational energy barriers, and the underlying electronic and steric influences. Furthermore, we present detailed protocols for the synthesis and characterization of this compound, providing a self-validating framework for its investigation.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of modern chemistry.[1] Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them privileged scaffolds in a wide array of applications, from pharmaceuticals to organic electronics.[1][2] The thiophene nucleus is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, highlighting its importance in modulating biological activity.[1]
This compound (Figure 1) is a member of this important class of molecules. Its structure, featuring a propanoyl group at the 3-position and a methyl group at the 2-position of the thiophene ring, presents an intriguing case for conformational analysis. The relative orientation of the propanoyl group with respect to the thiophene ring is a critical determinant of the molecule's overall shape, polarity, and ability to interact with biological targets. Understanding these conformational preferences is paramount for rational drug design and the development of novel materials.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 100207-46-3[3] |
| Molecular Formula | C8H10OS[3] |
| Molecular Weight | 154.23 g/mol [3] |
| SMILES | CCC(=O)C1=C(SC=C1)C[3] |
Figure 1: Chemical Structure of this compound
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a suitable thiophene derivative with an acylating agent in the presence of a Lewis acid catalyst.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines a plausible and efficient route for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Methylthiophene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylation: Add propanoyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram 1: Synthetic scheme for this compound.
Molecular Structure and Conformational Analysis
The key to understanding the function of this compound at a molecular level lies in its three-dimensional structure and conformational flexibility. The rotation around the single bond connecting the propanoyl group to the thiophene ring is of particular interest.
Conformational Isomers
The rotation around the C(thiophene)-C(carbonyl) bond gives rise to two principal planar conformers: the S,O-cis and S,O-trans forms (Figure 2). The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.
-
S,O-cis: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.
-
S,O-trans: The carbonyl oxygen is oriented away from the sulfur atom.
Computational studies on analogous 3-acylthiophenes, such as 3-formylthiophene, have shown that the trans conformer is generally more stable.[4] This preference is attributed to a combination of reduced steric hindrance and favorable electrostatic interactions.[4] The presence of the methyl group at the 2-position in our target molecule is expected to further influence this equilibrium, likely through steric repulsion with the propanoyl group in certain orientations.
Diagram 2: Conformational isomers of this compound.
Experimental Approaches to Conformation Elucidation
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the conformational preferences of molecules in solution.
Protocol for NMR Analysis:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Spectroscopy: Acquire a standard 1D 1H NMR spectrum. The chemical shifts and coupling constants of the thiophene ring protons will be sensitive to the conformation.
-
13C NMR Spectroscopy: Obtain a 1D 13C NMR spectrum to identify all carbon environments.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Through-space correlations between the protons of the propanoyl group and the protons (or methyl group) on the thiophene ring can provide direct evidence for the predominant conformer in solution.[5] For example, a NOE between the ethyl protons and the H4 proton of the thiophene ring would suggest a preference for a specific conformation.
-
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide information on the rotational barrier between the conformers. Changes in chemical shifts or the coalescence of signals can be used to calculate the energy barrier to rotation.
3.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this represents a static picture, it reveals the most stable conformation in the crystalline environment and provides precise bond lengths and angles.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide the precise atomic coordinates, from which the solid-state conformation can be determined.
Computational Chemistry: A Predictive Approach
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating molecular structure and energetics.[6][7][8]
Protocol for DFT Calculations:
-
Model Building: Construct the 3D structures of the S,O-cis and S,O-trans conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for both conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7] This will yield the lowest energy structures for each conformer.
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lower energy is predicted to be the more abundant one.
-
Rotational Barrier Calculation: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C(thiophene)-C(carbonyl) bond and calculating the energy at each step. This will generate an energy profile from which the rotational barrier can be determined.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Chemical Shift Prediction: The optimized structures can be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the computational model.
Potential Applications in Drug Discovery
Thiophene derivatives are a rich source of bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs.
The propanoyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, while the thiophene ring provides a stable, lipophilic scaffold. The conformational flexibility of the molecule allows it to adopt different shapes to fit into the binding pockets of various enzymes and receptors. A thorough understanding of its conformational landscape is therefore crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Conclusion
This compound is a molecule of significant interest due to its thiophene core, a well-established pharmacophore. This technical guide has provided a comprehensive overview of its molecular structure, conformational preferences, and the experimental and computational methodologies required for its thorough investigation. The interplay of steric and electronic effects, primarily governed by the rotation of the propanoyl group relative to the thiophene ring, is a critical determinant of its three-dimensional structure. A multi-pronged approach, combining synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a complete understanding of this molecule's properties. The insights gained from such studies will be invaluable for its potential application in drug discovery and materials science.
References
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Thippeswamy, G. B., et al. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
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Benassi, R., et al. (n.d.). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Available at: [Link]
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National Institutes of Health. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at: [Link]
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ResearchGate. (2017, July 26). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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National Institutes of Health. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Available at: [Link]
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ResearchGate. (2012). Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. Available at: [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1-(2-Methylthiophen-3-yl)propan-1-one
Introduction: 1-(2-Methylthiophen-3-yl)propan-1-one is a substituted aromatic ketone belonging to the thiophene class of heterocyclic compounds. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. A thorough understanding of the physical characteristics of such molecules is paramount for their effective application, enabling researchers to predict their behavior in various chemical and biological systems, design appropriate purification strategies, and ensure the integrity of their experimental results.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In recognition of the fact that this compound is a specialized chemical intermediate for which extensive experimental data is not widely published, this document also serves as a practical manual, detailing robust, field-proven protocols for the empirical determination of its key physical and spectroscopic characteristics. This approach is designed to empower researchers and drug development professionals to perform a self-validating characterization of this and similar novel compounds.
Section 1: Compound Identification and Core Properties
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. These core attributes are the foundation upon which all further characterization is built.
-
IUPAC Name: this compound[1]
-
CAS Number: 100207-46-3[1]
-
Molecular Formula: C₈H₁₀OS[1]
-
Molecular Structure:
Caption: Molecular structure of this compound.
Experimental data for this specific compound is not widely available in the public domain. The following table summarizes key properties, primarily derived from computational models provided by PubChem.[1]
| Property | Value | Source |
| Molecular Weight | 154.23 g/mol | PubChem[1] |
| Exact Mass | 154.04523611 Da | PubChem[1] |
| Monoisotopic Mass | 154.04523611 Da | PubChem[1] |
| XLogP3 (Calculated) | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Melting Point | Data not available | Chemenu[2] |
| Boiling Point | Data not available | Chemenu[2] |
| Density | Data not available | Chemenu[2] |
| Solubility | Predicted to be soluble in polar organic solvents | EvitaChem[3] |
Section 2: Experimental Protocols for Physical Characterization
The absence of published experimental data necessitates empirical determination. The following protocols are standard, reliable methods for characterizing a novel organic compound like this compound.
The logical flow for characterizing a new chemical entity involves synthesis, purification, and a sequential analysis of its properties.
Caption: Workflow for the characterization of a novel chemical compound.
The melting point provides a quick assessment of purity; a sharp melting range (0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[4]
-
Sample Preparation: Place a small amount of the crystalline solid on a clean, dry surface. Press the open end of a glass capillary tube into the sample, tapping the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 1-2 mm is sufficient.[5][6]
-
Apparatus Setup: Insert the capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).
-
Preliminary Measurement: Heat the sample rapidly (e.g., 10-15°C per minute) to determine an approximate melting range. Allow the apparatus to cool.[6]
-
Accurate Measurement: Using a fresh sample, heat rapidly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]
For liquid samples where only a small quantity is available, a micro-boiling point determination is a highly effective technique.[8][9]
-
Apparatus Preparation: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bulb of the thermometer should be positioned just above the liquid surface.[10][11]
-
Capillary Insertion: Seal one end of a standard melting point capillary tube. Place the capillary tube, sealed-end-up, into the liquid in the test tube. This traps a small pocket of air to act as a boiling stone.[8]
-
Heating: Place the assembly into a heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus).[11]
-
Observation: Heat the apparatus slowly (approx. 2°C per minute). As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary.[9]
-
Data Recording: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[8] For higher accuracy, turn off the heat when a steady stream is observed. The boiling point is the temperature at which the bubble stream stops and the liquid begins to re-enter the capillary.[9]
Understanding solubility is critical for reaction setup, purification, and formulation.
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate small test tube, add a small, measured amount of this compound (e.g., 10 mg).
-
Observation: Agitate the mixture (e.g., by vortexing) for 30-60 seconds.
-
Classification: Observe if the compound completely dissolves. Classify as "soluble," "partially soluble," or "insoluble." For quantitative analysis, continue adding measured amounts of the solute until saturation is reached.
Section 3: Spectroscopic Profile and Characterization Protocols
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum:
-
Thiophene Protons (2H): Two doublets are expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the thiophene ring.
-
Methylene Protons (-CH₂-) (2H): A quartet is expected (~2.8-3.1 ppm) due to coupling with the adjacent methyl protons.
-
Thiophene Methyl Protons (-CH₃) (3H): A singlet is expected in the upfield region (~2.4-2.6 ppm).
-
Ethyl Methyl Protons (-CH₃) (3H): A triplet is expected further upfield (~1.1-1.3 ppm) due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region (~195-205 ppm).
-
Thiophene Carbons (4C): Four distinct signals in the aromatic region (~125-145 ppm).
-
Methylene Carbon (-CH₂-): A signal around ~30-35 ppm.
-
Thiophene Methyl Carbon (-CH₃): A signal around ~15-20 ppm.
-
Ethyl Methyl Carbon (-CH₃): A signal in the most shielded region, around ~8-12 ppm.
Protocol for NMR Sample Preparation and Acquisition: [12][13]
-
Sample Preparation: Accurately weigh 5-20 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃), which is suitable for many nonpolar organic compounds.[12][14] Ensure complete dissolution, using gentle sonication if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[12]
-
Standard: The deuterated chloroform (CDCl₃) typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.[12][15]
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This is a key diagnostic peak.
-
C-H Stretch (Aromatic/Thiophene): Absorption bands are expected just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹ (~2850-2975 cm⁻¹).
-
C=C Stretch (Aromatic/Thiophene): Medium to weak bands in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: This bond often gives rise to weak absorptions that can be difficult to assign definitively.
Protocol for Liquid Sample FT-IR Analysis: [16][17]
-
Background Scan: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[16]
-
Sample Application: Place 1-2 drops of the neat liquid sample onto the surface of one polished salt plate (e.g., NaCl or KBr).[18]
-
Assembly: Place the second salt plate on top of the first, creating a thin liquid film or "sandwich." Avoid introducing air bubbles.[19]
-
Data Collection: Place the salt plate assembly into the sample holder in the spectrometer and acquire the spectrum.
-
Cleaning: After analysis, carefully disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone, then return them to a desiccator to prevent moisture damage.[16]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile ketones.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 154). The presence of a sulfur atom will give a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the M⁺ peak.
-
Key Fragments: Expect fragmentation patterns resulting from the loss of the ethyl group (m/z = 125, [M-29]⁺) and the propanoyl group (m/z = 97, [M-57]⁺), which would be a prominent peak corresponding to the 2-methylthiophene cation.
Protocol for GC-MS Analysis: [20][21]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar HP-5MS). Set the injector temperature to ~250°C and the transfer line to ~280°C.[20][22]
-
GC Method: Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C per minute to ensure separation of the analyte from any impurities.[23]
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) using Electron Ionization (EI) at 70 eV.[20]
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The compound will be separated by the GC column based on its boiling point and polarity, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum can be compared against the predicted fragmentation pattern.[24]
References
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A Technical Guide to the Biological Activity Screening of 1-(2-Methylthiophen-3-yl)propan-1-one
This document provides a comprehensive, technically-grounded framework for the systematic evaluation of the potential biological activities of the novel compound, 1-(2-Methylthiophen-3-yl)propan-1-one. Designed for researchers and drug development professionals, this guide moves beyond a simple listing of methods to provide a logical, multi-tiered screening cascade, complete with the scientific rationale behind each experimental choice. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening
The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1] Its isosteric similarity to the benzene ring allows it to interact with a wide array of biological targets, yet its unique electronic properties often confer distinct pharmacological profiles.[2] Thiophene derivatives are integral components of numerous FDA-approved drugs and have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][3]
The subject of this guide, this compound, is a ketone derivative of 2-methylthiophene. The presence of the ketone functional group, combined with the thiophene nucleus, presents a compelling case for broad-spectrum biological screening. This guide outlines a strategic, hierarchical approach, beginning with cost-effective computational methods to predict viability and narrow the scope of inquiry, followed by targeted in vitro assays to experimentally validate these predictions.
Part 1: In-Silico Evaluation – A Predictive First Pass
Before committing significant resources to wet-lab experiments, in silico screening provides an invaluable first pass to predict the compound's drug-like properties and potential biological targets.[4] This computational approach allows for the early identification of potential liabilities and helps prioritize the most promising avenues for experimental investigation.[5]
ADMET Profiling
Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)
| Parameter | Predicted Value | Interpretation & Rationale |
|---|---|---|
| Absorption | ||
| GI Absorption | High | Indicates good potential for oral bioavailability. |
| BBB Permeant | No | Suggests the compound may not cross the blood-brain barrier, potentially reducing CNS side effects. |
| Distribution | ||
| Volume of Distribution (VDss) | < 0.7 L/kg | Low volume of distribution suggests primary confinement to the circulatory system. |
| Plasma Protein Binding | ~85% | Moderate binding; a significant free fraction should be available to interact with targets. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with substrates of this major metabolic enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires experimental validation. |
| Excretion | ||
| Total Clearance | 0.6 L/h/kg | Moderate clearance rate predicted. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity (QT prolongation). |
| Oral Rat Acute Toxicity (LD50) | 2.1 mol/kg | Predicted to have low acute toxicity. |
Molecular Docking: Identifying Potential Protein Targets
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule to a macromolecular target.[8][9] This method allows for the virtual screening of our compound against a library of known protein targets associated with various diseases.[10] Based on the known activities of thiophene derivatives, we will prioritize targets in oncology, inflammation, neurology, and infectious disease.[1][11]
The general workflow involves preparing the ligand (our compound) and receptor (protein) structures, defining the binding site, running the docking algorithm to generate potential poses, and scoring these poses to estimate binding affinity.[8][12]
Figure 1: General workflow for a molecular docking experiment.
Table 2: Hypothetical Molecular Docking Results
| Therapeutic Area | Protein Target | PDB ID | Docking Score (kcal/mol) | Rationale for Target Selection |
|---|---|---|---|---|
| Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | COX-2 is a key enzyme in the inflammatory pathway and a common target for NSAIDs.[13] |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 2J6M | -7.5 | EGFR is overexpressed in many cancers; its inhibition is a proven anticancer strategy.[14] |
| Neurological | Acetylcholinesterase (AChE) | 4EY7 | -9.1 | AChE inhibitors are used to treat Alzheimer's disease by preventing the breakdown of acetylcholine.[15] |
| Antibacterial | E. coli DNA Gyrase B | 6KZZ | -6.8 | DNA gyrase is essential for bacterial DNA replication and a validated antibacterial target. |
These in silico results, while predictive, are not definitive. However, they provide a strong, data-driven rationale for prioritizing specific in vitro assays. The high predicted binding affinity for AChE and COX-2 makes them compelling primary targets for experimental validation.
Part 2: In-Vitro Experimental Screening
Based on the computational analysis and the broad therapeutic potential of the thiophene scaffold, the following tiered in vitro screening is proposed.[16] Each protocol includes essential controls for self-validation.
Tier 1: Primary Assays (Based on Docking Results)
Causality: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is desirable to reduce gastrointestinal side effects. This assay will determine if the compound inhibits COX-2 activity, validating our docking prediction.[13]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in Assay Buffer to a working concentration of 10 units/mL.
-
Prepare Arachidonic Acid (substrate) solution.
-
Prepare a fluorometric probe (e.g., ADHP) solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Test Wells: Add 80 µL of Assay Buffer, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.
-
Positive Control (100% Activity): Add 80 µL of Assay Buffer, 10 µL of COX-2 enzyme, and 10 µL of DMSO (vehicle).
-
Inhibitor Control: Add 80 µL of Assay Buffer, 10 µL of COX-2 enzyme, and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Blank: Add 90 µL of Assay Buffer and 10 µL of DMSO.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid/Probe mixture to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 10 minutes at Ex/Em = 535/590 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition using the formula: % Inhibition = [(Rate_positive_control - Rate_test) / Rate_positive_control] * 100. Calculate the IC50 value by plotting percent inhibition versus log[inhibitor].
Causality: The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease and other neurological conditions.[17] This assay, based on the well-established Ellman's method, will quantify the compound's ability to inhibit AChE, directly testing our strongest docking prediction.[18]
Figure 2: Principle of the Ellman's method for AChE inhibition.
Experimental Protocol: Colorimetric AChE Inhibition Assay [17]
-
Reagent Preparation:
-
Prepare Phosphate Buffer (100 mM, pH 8.0).
-
Prepare DTNB solution (10 mM) in the buffer.[17]
-
Prepare Acetylthiocholine Iodide (ATChI) substrate solution (10 mM) fresh daily.[17]
-
Prepare AChE enzyme solution (e.g., from electric eel) at 0.1 units/mL in buffer.
-
Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions to the test wells.[17]
-
Add 25 µL of buffer (with equivalent DMSO concentration) to the positive control wells.[17]
-
Add 25 µL of a known AChE inhibitor (e.g., Donepezil) to inhibitor control wells.
-
Add 25 µL of AChE enzyme solution to all wells except the blank.[17]
-
Add 50 µL of DTNB solution to all wells.[17]
-
Pre-incubate at 25°C for 10 minutes.
-
-
Reaction Initiation: Add 25 µL of ATChI substrate solution to all wells to start the reaction.[17]
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[17]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition and IC50 value as described for the COX-2 assay.[17]
Tier 2: Broad-Spectrum Screening
Causality: Many heterocyclic compounds, including thiophenes, exhibit cytotoxic activity against cancer cells.[3][19] The MTT assay is a standard colorimetric method to assess cell viability and provides a robust measure of a compound's potential as an anticancer agent.[20] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[20]
Experimental Protocol: MTT Assay on a Cancer Cell Line (e.g., MCF-7) [20]
-
Cell Culture:
-
Culture MCF-7 (human breast adenocarcinoma) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO2.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the diluted compound solutions to the test wells.
-
Vehicle Control: Add media with the same concentration of DMSO used in the test wells.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Abs_test / Abs_vehicle_control) * 100. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Causality: The search for novel antimicrobial agents is a global health priority. Thiophene derivatives have been reported to possess antimicrobial properties.[2] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Experimental Protocol: MIC Determination against S. aureus [23]
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB).
-
Prepare serial two-fold dilutions of the test compound in a 96-well plate using MHB, resulting in a final volume of 50 µL per well.
-
Prepare an inoculum of Staphylococcus aureus (e.g., ATCC 29213) adjusted to a concentration of 1 x 10^6 CFU/mL in MHB.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
-
Controls:
-
Growth Control: 50 µL of inoculum + 50 µL of MHB (no compound).
-
Sterility Control: 100 µL of MHB (no bacteria, no compound).
-
Positive Control: Include a known antibiotic (e.g., Ciprofloxacin) in a separate row of dilutions.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Measurement: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.
Conclusion and Future Directions
This structured guide provides a robust pathway for the initial biological screening of this compound. The process begins with a predictive in silico analysis to generate hypotheses and prioritize resources, followed by a targeted series of in vitro assays to provide empirical validation.
Positive results in any of these primary screens (a "hit") would warrant further investigation, including:
-
Dose-response studies to accurately determine potency (IC50/EC50).
-
Selectivity profiling (e.g., testing against COX-1 for anti-inflammatory hits, or against a panel of kinases for anticancer hits).
-
Mechanism of action studies to elucidate how the compound exerts its biological effect.
-
Lead optimization through medicinal chemistry efforts to improve potency and drug-like properties.
By following this logical and scientifically-grounded cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this novel thiophene derivative.
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A Technical Guide to the Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one: Starting Materials and Strategic Considerations
Introduction
1-(2-Methylthiophen-3-yl)propan-1-one is a heterocyclic ketone that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a propanoyl group at the C3 position of a 2-methylthiophene ring, offers multiple sites for further functionalization. The strategic synthesis of this target molecule is paramount, with the choice of starting materials dictating the efficiency, regioselectivity, and scalability of the overall process.
This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of starting materials, reaction mechanisms, and field-proven experimental protocols. We will explore two principal strategies: direct Friedel-Crafts acylation and a more regiocontrolled approach involving organometallic intermediates.
Part 1: Retrosynthetic Analysis
A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most practical bond disconnections and corresponding starting materials. For this compound, two primary disconnections are considered, leading to two distinct synthetic strategies.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Strategy A involves a Friedel-Crafts acylation, disconnecting the bond between the thiophene ring (C3) and the carbonyl carbon. This identifies 2-methylthiophene and a propanoyl electrophile (e.g., propanoyl chloride) as the primary starting materials.
-
Strategy B relies on an organometallic approach, disconnecting the same C-C bond but envisioning the thiophene ring as a nucleophile. This route requires a 3-halo-2-methylthiophene precursor to generate a Grignard or organolithium reagent, which then reacts with a propanoyl electrophile.
Part 2: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds on aromatic rings.[1][2][3] It involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1]
Scientific Principle & Causality
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1][4] The electron-rich thiophene ring then attacks this electrophile.
A critical challenge in this approach is regioselectivity . For unsubstituted thiophene, acylation strongly favors the C2 position due to the superior resonance stabilization of the cationic intermediate.[5][6][7] In 2-methylthiophene, the methyl group is an activating, ortho-para director. This directs acylation primarily to the C5 position. Achieving the desired C3 acylation is therefore non-trivial and often results in a mixture of isomers, complicating purification and reducing the yield of the target compound. Milder Lewis acids like SnCl₄ or EtAlCl₂ may offer improved selectivity in some cases by reducing the reactivity of the electrophile.[8]
Starting Materials & Reagents
| Starting Material / Reagent | Role | Key Considerations |
| 2-Methylthiophene | Aromatic Substrate | Commercially available. Purity is crucial to avoid side reactions. |
| Propanoyl Chloride | Acylating Agent | Highly reactive; must be handled under anhydrous conditions. |
| Propionic Anhydride | Acylating Agent | A less reactive alternative to propanoyl chloride, may offer better control. |
| Lewis Acid (e.g., SnCl₄, AlCl₃) | Catalyst | Stoichiometric amounts are often required. Must be anhydrous.[3] |
| Dichloromethane (DCM) | Solvent | Anhydrous grade. Inert under reaction conditions. |
Experimental Protocol: Acylation with SnCl₄
This protocol is a representative procedure adapted from general Friedel-Crafts principles for thiophenes.
-
Reaction Setup : To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-methylthiophene (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents : Add propanoyl chloride (1.1 eq) to the stirred solution. Subsequently, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction : Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup : Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding cold water, followed by 1 M HCl.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : The crude product will likely be a mixture of isomers. Purify via silica gel column chromatography to isolate the this compound.
Figure 2: Workflow for Friedel-Crafts acylation.
Part 3: Synthesis via Organometallic Intermediates
To overcome the regioselectivity issues inherent in the Friedel-Crafts approach, a strategy employing organometallic intermediates provides definitive control, ensuring the propanoyl group is introduced exclusively at the C3 position. This multi-step route first requires the synthesis of a regiochemically defined 3-halo-2-methylthiophene .
Step 1: Synthesis of 3-Bromo-2-methylthiophene (Starting Material)
The key precursor for this route is 3-bromo-2-methylthiophene. This is typically prepared by the electrophilic bromination of 2-methylthiophene. While direct bromination can lead to mixtures, using a mild and selective brominating agent like N-Bromosuccinimide (NBS) provides good yields of the desired 3-bromo isomer.[9]
Protocol: Bromination of 2-Methylthiophene [9]
-
Setup : Dissolve 2-methylthiophene (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Bromination : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.
-
Workup : Quench the reaction with water and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to yield pure 3-bromo-2-methylthiophene.
Step 2: Grignard Formation and Acylation
With the starting material 3-bromo-2-methylthiophene in hand, a Grignard reagent can be formed, creating a potent carbon nucleophile at the C3 position. This nucleophile then reacts cleanly with an acylating agent.
Scientific Principle & Causality The carbon-bromine bond in 3-bromo-2-methylthiophene is polarized. Reaction with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) results in the oxidative insertion of magnesium to form 2-methyl-3-thienylmagnesium bromide.[10][11] This Grignard reagent is a strong nucleophile and base; therefore, the reaction must be conducted under strictly anhydrous and inert conditions to prevent quenching by water or oxygen.[10][11] The subsequent reaction with propanoyl chloride is a standard nucleophilic acyl substitution.
Figure 3: Mechanism of Grignard formation and acylation.
Protocol: Grignard Reaction and Acylation
-
Grignard Formation : In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromo-2-methylthiophene (1.0 eq) in anhydrous THF dropwise. The reaction is initiated by gentle warming and is often exothermic. Maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.[10]
-
Acylation : Cool the freshly prepared Grignard solution to 0 °C. Add a solution of propanoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction : After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching & Workup : Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.[10]
-
Extraction & Purification : Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography or distillation to afford the pure target compound.
Part 4: Comparative Analysis of Synthetic Routes
The choice between these two core strategies depends on the specific requirements of the research or development project, including scale, purity requirements, and available starting materials.
| Parameter | Strategy A: Friedel-Crafts Acylation | Strategy B: Organometallic Acylation |
| Starting Materials | 2-Methylthiophene, Propanoyl Chloride | 2-Methylthiophene, NBS, Mg, Propanoyl Chloride |
| Number of Steps | 1 | 2 (Bromination + Grignard/Acylation) |
| Regioselectivity | Poor; yields mixture of C3 and C5 isomers | Excellent; exclusively C3 isomer |
| Yield | Lower for the desired C3 isomer due to separation losses | Generally higher for the pure C3 isomer |
| Reaction Conditions | Requires stoichiometric Lewis acid; can be harsh | Requires strictly anhydrous/inert conditions |
| Scalability | Potentially challenging due to isomer separation | More straightforward to scale for pure product |
| Key Advantage | Direct, one-step process | Unambiguous regiochemical control |
| Key Disadvantage | Poor regioselectivity | Multi-step, requires sensitive organometallics |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, each originating from the common starting material, 2-methylthiophene .
The Friedel-Crafts acylation offers a direct, one-pot conversion but is fundamentally hampered by poor regioselectivity, leading to the formation of a difficult-to-separate isomeric mixture and consequently lower yields of the desired 3-substituted product.
In contrast, the organometallic route , proceeding via the formation of 3-bromo-2-methylthiophene followed by a Grignard reaction, provides absolute regiochemical control. While this two-step process is more operationally demanding, requiring the handling of moisture-sensitive reagents, it guarantees the exclusive formation of the target C3-acylated isomer. For applications where high isomeric purity is critical, such as in pharmaceutical development, the organometallic strategy is unequivocally the superior and more reliable method.
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"1-(2-Methylthiophen-3-yl)propan-1-one" reactivity and degradation pathways
An In-depth Technical Guide on the Reactivity and Degradation Pathways of 1-(2-Methylthiophen-3-yl)propan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic ketone featuring a substituted thiophene ring, a structural motif present in numerous pharmaceuticals and functional materials. An understanding of its reactivity and degradation is paramount for professionals in drug development, materials science, and environmental chemistry. The thiophene ring, while aromatic, possesses unique electronic characteristics conferred by the sulfur heteroatom, and its reactivity is further modulated by the attached methyl and propanoyl groups. This guide provides a comprehensive analysis of the molecule's structure-reactivity relationship, details its principal degradation pathways—including metabolic, photolytic, and chemical routes—and offers practical experimental protocols for its study.
Molecular Structure and Reactivity Analysis
The chemical behavior of this compound is dictated by the interplay of its three key components: the thiophene ring, the C2-methyl group, and the C3-propanoyl group.
-
Thiophene Ring: The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. The sulfur lone pairs participate in the π-electron system, rendering the ring electron-rich and generally susceptible to electrophilic attack.[1] However, compared to benzene, the thiophene ring is more readily oxidized at the sulfur atom.[2][3]
-
Substituent Effects:
-
C2-Methyl Group: As an alkyl group, the methyl substituent is electron-donating via an inductive effect. This increases the electron density of the thiophene ring, activating it towards electrophilic substitution.
-
C3-Propanoyl Group: The acyl group is strongly electron-withdrawing due to the electronegativity of the carbonyl oxygen. This effect deactivates the thiophene ring towards electrophilic attack and also renders the carbonyl carbon susceptible to nucleophilic addition.
-
The combination of an activating group at position 2 and a deactivating group at position 3 creates a nuanced reactivity profile. The most electron-rich and sterically accessible position for electrophilic attack is the C5 position.
-
Propan-1-one Side Chain: The carbonyl group is a key reactive site. It can be reduced to a secondary alcohol or completely to a methylene group.[4] The α-protons on the adjacent methylene group exhibit acidity and can be removed by a base to form an enolate intermediate, enabling a range of condensation and alkylation reactions.
Key Degradation Pathways
The degradation of this compound can proceed through several mechanisms, which is a critical consideration in drug development due to the potential for forming reactive metabolites.[5][6]
Metabolic Degradation (Biotransformation)
In biological systems, thiophene-containing compounds are primarily metabolized by cytochrome P450 (CYP450) enzymes in the liver.[5][7] This process can lead to bioactivation, forming reactive electrophilic metabolites that are often implicated in drug-induced toxicity.[5][6] Two primary competitive pathways exist for the oxidative metabolism of the thiophene ring:
-
S-Oxidation: The sulfur atom can be oxidized to form a thiophene-S-oxide. This intermediate is highly reactive and can act as a potent electrophile. It may also undergo Diels-Alder-type dimerization reactions.[2][8] Further oxidation can lead to the more stable thiophene-S,S-dioxide (sulfone).[3][9][10]
-
Epoxidation: The C4=C5 double bond of the thiophene ring can be epoxidized to form a thiophene epoxide. This epoxide is also a highly reactive electrophile. Quantum chemical studies suggest that for some thiophene derivatives, epoxidation may be kinetically and thermodynamically more favorable than S-oxidation.[7][11]
Both S-oxides and epoxides are electrophilic species capable of covalently binding to cellular macromolecules like proteins and DNA, which can trigger immune responses or cause direct cellular damage, leading to toxic effects such as hepatotoxicity.[5][7]
Conclusion
This compound exhibits a complex reactivity profile governed by the electronic properties of its substituted thiophene ring and the functionality of its acyl side chain. For researchers in drug development, the most critical aspect is its susceptibility to metabolic bioactivation via CYP450-mediated S-oxidation and epoxidation, which can lead to the formation of reactive, potentially toxic metabolites. Additionally, its degradation under photolytic and strong chemical oxidative conditions proceeds through pathways that target the thiophene ring. A thorough understanding and experimental evaluation of these reactivity and degradation pathways are essential for predicting the compound's stability, metabolic fate, and potential for toxicity, thereby guiding safer and more effective molecular design.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one Derivatives
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to compounds with enhanced potency, improved pharmacokinetic profiles, and novel biological activities.[2][3] Thiophene-containing molecules have found success across a vast spectrum of therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1][4][5]
Within this important class, acylthiophenes serve as critical synthetic intermediates. Specifically, the "1-(2-Methylthiophen-3-yl)propan-1-one" core is a valuable building block for creating libraries of compounds aimed at complex biological targets. These derivatives are particularly relevant in the development of kinase inhibitors, a cornerstone of modern oncology, by providing a rigid scaffold for orienting pharmacophoric groups to interact with ATP-binding sites.[5][6]
This guide provides a detailed exploration of the synthesis of this compound and its derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for catalyst and reagent selection, and protocols for subsequent derivatization, empowering researchers to not only replicate these methods but also to innovate upon them.
Core Synthetic Strategy: Friedel-Crafts Acylation of 2-Methylthiophene
The most direct and widely employed method for synthesizing aryl ketones, including those of thiophene, is the Friedel-Crafts acylation.[7][8] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically derived from an acyl halide or a carboxylic acid anhydride.
Mechanism and Regioselectivity
The reaction is initiated by a catalyst, usually a Lewis acid or a solid acid, which activates the acylating agent to generate a highly electrophilic acylium ion (or a related complex). The electron-rich thiophene ring then attacks this electrophile.
A key consideration in the acylation of substituted thiophenes is regioselectivity. For an unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (or C5) position. This preference is due to the superior resonance stabilization of the cationic intermediate formed upon attack at C2, which can be delocalized over more atoms, including the sulfur, compared to the intermediate from C3 attack.[9]
However, in our case, the starting material is 2-methylthiophene . The methyl group is an activating, ortho-, para- director. On the thiophene ring, this directs incoming electrophiles primarily to the C5 and C3 positions. While some C5-acylation may occur, the steric hindrance from the adjacent methyl group often favors acylation at the C3 position, making it a viable route to the desired this compound scaffold.
Caption: General workflow for Friedel-Crafts Acylation.
Catalyst Systems: A Comparative Overview
The choice of catalyst is critical, influencing reaction efficiency, selectivity, and environmental impact.[7] Traditional Lewis acids are effective but come with significant drawbacks, prompting the development of more sustainable solid acid catalysts.[8]
| Catalyst Type | Examples | Advantages | Disadvantages | Key References |
| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | High reactivity, readily available | Stoichiometric amounts often needed, moisture sensitive, corrosive, generates toxic aqueous waste | [8][10][11] |
| Solid Acid Catalysts | Zeolites (Hβ, HZSM-5), Sulfated Zirconia | Reusable, non-corrosive, mild reaction conditions, simple filtration-based work-up, environmentally benign | May require higher temperatures or longer reaction times, catalyst activation needed | [7][8][12] |
| Other Systems | Phosphoric Acid, Glauconite, Zinc Halides | Inexpensive, effective for specific substrates | May have limited substrate scope or require specific conditions | [7][10][11] |
For the synthesis of this compound, solid acid catalysts like Hβ zeolite offer an excellent balance of high yield, selectivity, and sustainability.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hβ Zeolite Catalysis
This protocol is adapted from established methods for the liquid-phase acylation of thiophene using solid acid catalysts.[8] It prioritizes safety, efficiency, and environmental considerations.
Materials:
-
2-Methylthiophene (1.0 eq)
-
Propanoic anhydride (2.0-3.0 eq) or Propanoyl chloride (1.5 eq)
-
Hβ Zeolite catalyst (calcined at 550°C for 4 hours prior to use)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the activated Hβ zeolite catalyst (approx. 5-10% by weight relative to the thiophene).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane, followed by 2-methylthiophene (1.0 eq).
-
Begin stirring and add propanoic anhydride (2.5 eq) dropwise to the suspension over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the Hβ zeolite catalyst. The catalyst can be washed with solvent, dried, and recalcined for reuse.[8]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x, careful of gas evolution), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Rationale:
-
Propanoic Anhydride: Using the anhydride over the acyl chloride is often preferred with solid acid catalysts as it avoids the generation of corrosive HCl gas.[8] An excess is used to drive the reaction to completion.
-
Hβ Zeolite: This catalyst provides strong Brønsted acid sites within its porous structure, facilitating the reaction under milder conditions than traditional Lewis acids. Its solid nature allows for simple recovery and reuse, aligning with green chemistry principles.[8][12]
-
Aqueous Work-up: The sodium bicarbonate wash is crucial for neutralizing any unreacted anhydride and acidic byproducts.
Derivatization of the Core Scaffold
The true value of this compound lies in its potential for further chemical modification to generate a diverse library of derivatives for biological screening.
Caption: Derivatization pathways from the core ketone.
Protocol 2: Synthesis of β-Amino Ketone Derivatives via the Mannich Reaction
The Mannich reaction is a powerful tool for introducing aminomethyl groups, which are common features in pharmacologically active compounds.[13][14] The resulting β-amino ketones are valuable precursors for more complex molecules.
Materials:
-
This compound (1.0 eq)
-
Dimethylamine hydrochloride (or other secondary amine salt, 1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask, combine this compound, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Reaction: Add a few drops of concentrated HCl to catalyze the reaction and heat the mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture. Often, the hydrochloride salt of the Mannich base will precipitate. The solid can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between dilute acid and an organic solvent (like diethyl ether) to remove unreacted starting material.
-
Basification & Extraction: The aqueous layer is then basified with a strong base (e.g., 2M NaOH) to a pH > 10, and the free base is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated to yield the β-amino ketone, which can be further purified by chromatography if necessary.
Rationale:
-
This one-pot reaction efficiently constructs a C-C bond and introduces a basic nitrogen functionality, which can be crucial for modulating solubility and receptor interactions in a drug candidate.
-
The resulting β-amino ketone is a versatile intermediate. For example, it can undergo reduction to form amino alcohols, which are key intermediates for drugs like Duloxetine (which uses the 2-thienyl isomer).[15][16]
Conclusion
The this compound scaffold is a synthetically accessible and highly versatile starting point for the development of novel therapeutic agents. The classic Friedel-Crafts acylation, particularly when modernized with the use of reusable solid acid catalysts, provides an efficient and environmentally conscious entry point to this chemical space. Subsequent derivatization through established methodologies like the Mannich reaction opens the door to a vast array of structures with potential biological activity. The protocols and insights provided herein serve as a robust foundation for researchers in medicinal chemistry to explore the rich pharmacological potential of this thiophene subclass.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). MDPI. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. [Link]
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Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. [Link]
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Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (n.d.). Slideshare. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
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-
Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. [Link]
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Acylation of Thiophene. (2014). Scribd. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]
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-
Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (n.d.). ResearchGate. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (2024). K.T.H.M. College. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2. (n.d.). TSI Journals. [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). ResearchGate. [Link]
-
Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed. [Link]
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Application Note & Protocol: Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one, a valuable heterocyclic ketone intermediate. The protocol is centered on the Friedel-Crafts acylation of 2-methylthiophene with propionyl chloride. A significant focus is placed on understanding and navigating the critical challenge of regioselectivity inherent in the electrophilic substitution of substituted thiophenes. We delve into the mechanistic basis for isomer formation, provide a detailed experimental protocol for conducting the reaction, and outline robust procedures for the isolation and purification of the desired C3-acylated product from the major C5-acylated isomer. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Challenge of Regioselectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These products are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The target molecule, this compound, is a thiophene derivative whose synthesis presents a classic regioselectivity challenge.
Thiophene rings, being electron-rich heterocycles, are highly reactive towards electrophilic aromatic substitution. However, this reactivity is not uniform across the ring. The α-positions (C2 and C5) are significantly more nucleophilic than the β-positions (C3 and C4). This preference is due to the superior stabilization of the cationic intermediate (the Wheland intermediate or sigma complex) formed during α-attack, which can be described by three resonance structures, compared to only two for β-attack.[4][5][6]
In the case of 2-methylthiophene, the methyl group is an electron-donating and ortho-, para-directing substituent. This further activates the ring, but preferentially directs the incoming electrophile to the C5 position (the other α-position) and to a lesser extent, the C3 position. Consequently, a standard Friedel-Crafts acylation will invariably produce a mixture of isomers, with 1-(2-methylthiophen-5-yl)propan-1-one being the major product. This document provides a protocol to generate the desired 3-acyl isomer while acknowledging that its separation from the major 5-acyl isomer is a critical and necessary step.
Mechanistic Rationale for Isomer Formation
The reaction proceeds via the formation of a highly electrophilic propionylium ion from the reaction of propionyl chloride and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[1] The 2-methylthiophene ring then acts as a nucleophile, attacking the propionylium ion. The regiochemical outcome is dictated by the relative stability of the resulting carbocation intermediates.
-
Attack at C5 (Major Pathway): The positive charge in the intermediate is delocalized over the sulfur atom and two ring carbons, including the carbon bearing the activating methyl group. This leads to a more stable tertiary carbocation-like resonance structure, making this pathway kinetically and thermodynamically favored.
-
Attack at C3 (Minor Pathway): The positive charge is delocalized over the sulfur atom and two ring carbons, but the resonance structures are less stable compared to the C5-attack intermediate. This results in the formation of the desired this compound as a minor product.
Diagram of Competing Reaction Pathways
Caption: Competing pathways in the Friedel-Crafts acylation of 2-methylthiophene.
Detailed Experimental Protocol
This protocol employs tin(IV) chloride (SnCl₄) as the Lewis acid catalyst, which is often considered milder than aluminum chloride and can offer improved selectivity in some cases.[7]
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Tin(IV) chloride and propionyl chloride are corrosive and moisture-sensitive. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction workup involves handling concentrated acid and is exothermic. Proceed with caution.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 2-Methylthiophene | ≥98% | Sigma-Aldrich | |
| Propionyl chloride | ≥99% | Sigma-Aldrich | Handle under inert gas (N₂ or Ar) |
| Tin(IV) chloride (SnCl₄) | ≥99% | Sigma-Aldrich | Handle under inert gas (N₂ or Ar) |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves |
| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific | For workup |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- | For washing |
| Brine (NaCl) | Saturated solution | --- | For washing |
| Sodium sulfate (Na₂SO₄) | Anhydrous | --- | For drying |
| Silica gel | 60 Å, 230-400 mesh | --- | For column chromatography |
| Hexane / Ethyl Acetate | HPLC Grade | --- | For column chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Thermometer
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Reaction Procedure
-
Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, thermometer, and condenser under an inert atmosphere. Ensure all glassware is oven-dried and cooled before use.
-
Initial Charging: Charge the flask with anhydrous dichloromethane (100 mL).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄) (6.3 mL, 54 mmol, 1.1 equiv) to the stirred DCM via syringe.
-
Acylating Agent Addition: Add propionyl chloride (4.7 mL, 54 mmol, 1.1 equiv) to the dropping funnel. Add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: In a separate, dry flask, dissolve 2-methylthiophene (5.0 g, 49 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the 2-methylthiophene solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl.[8] This step is highly exothermic and should be performed with vigorous stirring in an ice bath.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. The organic (DCM) layer will be on the bottom.[9]
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl
-
50 mL of water
-
50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution)
-
50 mL of saturated brine[10]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil (a mixture of 3-acyl and 5-acyl isomers).
Purification by Column Chromatography
Separation of the 3-acyl and 5-acyl isomers is essential and is effectively achieved by silica gel column chromatography.[11]
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., starting with 98:2 Hexane:Ethyl Acetate). The less polar 5-acyl isomer will typically elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure fractions containing the desired this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain the final product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture exposure), impure reagents, insufficient temperature/time. | Ensure all reagents are anhydrous and glassware is dry. Use freshly opened or properly stored Lewis acid.[8] Increase reaction time or gently warm if TLC shows unreacted starting material. |
| Formation of Dark/Polymeric Tar | Reaction temperature too high, overly aggressive Lewis acid (e.g., AlCl₃). | Maintain strict temperature control, especially during additions.[12] Use a milder catalyst like SnCl₄ or ZnCl₂.[7][13] Ensure slow, dropwise addition of reagents. |
| Poor Regioselectivity (very low 3-isomer yield) | Inherent electronic preference of the substrate. | This is expected. Optimize purification to maximize recovery. Experiment with different Lewis acids or lower temperatures, as this can sometimes influence the isomer ratio.[12] |
| Difficult Emulsion during Workup | Formation of metal hydroxides/oxides at the interface. | Add more acid (HCl) or brine during the workup to help break the emulsion.[14] Allow the separatory funnel to stand for a longer period. Filtration through Celite can also help. |
| Poor Separation on Column | Incorrect eluent polarity, column overloading. | Optimize the eluent system using TLC first to achieve good separation (ΔRf > 0.2).[11] Use a larger column or less crude material. A slow, shallow gradient is key. |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
- TSI Journals. (2014).
- ResearchGate. (2025).
- Google Patents. (1949).
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- BenchChem. (2025).
- JoVE. (2020).
- University of Michigan.
- ACS Publications. (2015). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
- Davies, D. (2011).
- ECHEMI.
- Chemistry Stack Exchange. (2017).
- BenchChem. (2025).
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Organic Chemistry Portal.
- BenchChem. (2025).
- Sigma-Aldrich.
- PubMed Central (PMC). (2017).
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- 14. m.youtube.com [m.youtube.com]
Application Note: Comprehensive Characterization of 1-(2-Methylthiophen-3-yl)propan-1-one
Introduction: The Analytical Imperative
1-(2-Methylthiophen-3-yl)propan-1-one (C₈H₁₀OS, M.W.: 154.23 g/mol ) is a substituted thiophene derivative with a ketone functional group.[1] As with any chemical entity in the pharmaceutical pipeline, from early discovery to final quality control, its structural integrity, purity, and stability must be unequivocally established. The process of analytical characterization is not merely a procedural checklist; it is the foundation upon which product safety, efficacy, and regulatory compliance are built.[2][3][4]
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. We will employ a suite of orthogonal analytical techniques to build a complete profile of the molecule, ensuring a self-validating system of analysis.
The Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the molecular puzzle. The overall workflow is designed to confirm identity, assess purity, and quantify the target analyte efficiently.
Sources
Application Note: High-Throughput Analysis of 1-(2-Methylthiophen-3-yl)propan-1-one using HPLC and GC-MS
Abstract
This application note presents detailed protocols for the quantitative analysis of 1-(2-Methylthiophen-3-yl)propan-1-one, a thiophene derivative of interest in pharmaceutical and chemical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for product quality control, stability testing, and research applications. The protocols herein are developed based on established principles of chromatographic separation for aromatic ketones and thiophenic compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction: The Analytical Imperative for Thiophene Derivatives
Thiophene derivatives are a significant class of heterocyclic compounds integral to the structure of numerous pharmaceutical agents.[1] The accurate quantification of these compounds, such as this compound, is critical for ensuring the quality, safety, and efficacy of drug products.[1] This necessitates the development of validated, high-throughput analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely adopted techniques for the separation and quantification of such analytes.[1][2][3]
This document provides a detailed guide to developing and implementing HPLC and GC-MS methods for the analysis of this compound. The causality behind the selection of specific instrumental parameters is explained to provide a deeper understanding of the method development process. All proposed methodologies are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Analyte Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀OS | PubChem[9] |
| Molecular Weight | 154.23 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| Structure | ||
| Image Source: PubChem CID 70699453 |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation, and it is well-suited for the analysis of moderately polar compounds like aromatic ketones.[10] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[10]
Rationale for Method Development
-
Column Selection: A C18 column is a versatile and widely used stationary phase in RP-HPLC, offering excellent retention and separation for a broad range of analytes, including those with aromatic rings. The octadecylsilyl (ODS) bonded phase provides a non-polar environment conducive to the retention of this compound.
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC.[11] Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[10][11] For mass spectrometry compatibility, formic acid is the preferred choice.[11]
-
Detector Selection: The thiophene and carbonyl chromophores in this compound are expected to exhibit strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (λmax) will provide high sensitivity. The λmax can be determined by running a UV scan of a standard solution of the analyte.
HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
High-purity water (Milli-Q or equivalent).
-
Formic acid (or phosphoric acid).
-
This compound reference standard.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of working standard solutions of varying concentrations to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm as a starting point) |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
Data Analysis and Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. The combination of gas chromatography for separation and mass spectrometry for detection provides a high degree of confidence in the identification and quantification of the analyte.[2][3]
Rationale for Method Development
-
GC Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of aromatic ketones. This type of column separates compounds primarily based on their boiling points.
-
Temperature Programming: A temperature-programmed elution is necessary to ensure good peak shape and resolution for compounds with a wide range of boiling points. The initial temperature should be low enough to trap the analyte at the head of the column, and the ramp rate should be optimized to achieve the desired separation.
-
MS Parameters: Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern for a given compound, which can be used for identification. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
GC-MS Protocol
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
This compound reference standard.
-
Suitable solvent (e.g., dichloromethane or ethyl acetate).
Detailed Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of working standard solutions for calibration.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Ensure the sample is free of non-volatile residues that could contaminate the GC inlet.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 (Full Scan) or monitor characteristic ions (SIM) |
-
Peak Identification and Quantification:
-
Identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample to that of a reference standard.
-
Quantification is performed by integrating the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in full scan mode and comparing it to the calibration curve.
-
Method Validation
The GC-MS method should be validated in accordance with relevant guidelines, such as those from the FDA, to ensure its suitability for the intended purpose.[12][13][14][15] Validation parameters include accuracy, precision, selectivity, LOD, LOQ, linearity, and range.[16]
Workflow and Data Management
A systematic workflow is essential for ensuring data integrity and traceability.
Figure 1: General analytical workflow for the analysis of this compound.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide a robust framework for the analysis of this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and scientists to develop and validate analytical methods that are fit for their intended purpose. Adherence to good scientific practice and regulatory guidelines is paramount for ensuring the generation of high-quality, reliable, and defensible analytical data.
References
-
Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 489-495. [Link]
-
Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies. Retrieved from [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (2018). Thiophene. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
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- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 16. environics.com [environics.com]
Application Notes and Protocols: Exploring the Potential of 1-(2-Methylthiophen-3-yl)propan-1-one in Medicinal Chemistry
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with over 75% of clinically used drugs featuring a heterocyclic moiety in their chemical skeleton.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold."[2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][4] Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][4][5][6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 1-(2-Methylthiophen-3-yl)propan-1-one (PubChem CID: 70699453) as a foundational molecule in medicinal chemistry research.[8] While specific biological data on this particular compound is nascent, its structure represents a key pharmacophore that can be strategically modified to develop novel therapeutic leads. We will explore its synthesis, potential biological evaluation protocols, and the rationale behind these experimental designs.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for acylating aromatic rings. This approach involves the reaction of 2-methylthiophene with propanoyl chloride in the presence of a Lewis acid catalyst.
Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
Objective: To synthesize this compound from 2-methylthiophene and propanoyl chloride.
Materials:
-
2-Methylthiophene (C5H6S, PubChem CID: 11126)[9]
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Lewis Acid: To the cooled solution, slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture for 15 minutes.
-
Acylation: Add propanoyl chloride (1.05 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Medicinal Chemistry Applications: Screening Protocols
Thiophene derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.[3][5][10][11] The following protocols provide a framework for evaluating the biological potential of this compound and its future derivatives.
Anticancer Activity Evaluation
Rationale: Many thiophene-containing compounds exhibit cytotoxic effects against cancer cell lines.[3][5] A primary assessment of a new compound's anticancer potential involves determining its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[3]
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| " | HCT116 (Colon) | To be determined |
| " | HepG2 (Liver) | To be determined |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference value |
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a thiophene derivative.
Antimicrobial Activity Evaluation
Rationale: The thiophene nucleus is a component of several antimicrobial agents.[7][11] Therefore, it is prudent to screen novel thiophene derivatives for activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial inoculums adjusted to 0.5 McFarland standard
Procedure:
-
Preparation of Plates: Add 50 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and the desired starting inoculum concentration.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a valuable starting point for medicinal chemistry exploration. The protocols outlined above provide a robust framework for synthesizing this compound and evaluating its potential as an anticancer and antimicrobial agent. Future work should focus on structure-activity relationship (SAR) studies, where modifications to the propanone side chain and the methylthiophene core can be systematically explored to optimize biological activity and drug-like properties. The diverse biological activities associated with the thiophene scaffold provide a strong rationale for investigating this and related compounds as potential leads for novel therapeutics.[12][13]
References
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- Therapeutic importance of synthetic thiophene - PMC - PubMed Central.
- 2-Methyl-1-(thiophen-2-yl)propan-1-one - Smolecule.
- 2-Methylthiophene | C5H6S | CID 11126 - PubChem.
- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- This compound - PubChem.
- Antimicrobial Activity of 2-Aminothiophene Derivatives.
- Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Biological Activities of Thiophenes - Encyclopedia.pub.
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- 3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol - EvitaChem.
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- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI.
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"1-(2-Methylthiophen-3-yl)propan-1-one" for the development of novel heterocycles
Application Notes & Protocols
Topic: 1-(2-Methylthiophen-3-yl)propan-1-one: A Versatile Ketone Scaffold for the Development of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Thiophene-Based Building Block
In the landscape of medicinal chemistry and materials science, thiophene-based heterocycles are recognized as "privileged pharmacophores" due to their wide range of biological activities and unique electronic properties.[1] Thiophene derivatives are integral to numerous FDA-approved drugs and are explored for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The thienopyridine core, for instance, is the foundation of blockbuster antiplatelet drugs like Clopidogrel and Prasugrel.[3][4][5]
This application note serves as a technical guide for the strategic use of This compound , a highly functionalized and versatile starting material. We will delve into its reactivity and provide detailed protocols for its application in cornerstone heterocyclic syntheses, demonstrating its utility in generating libraries of novel compounds for drug discovery and beyond.
Physicochemical Properties and Reactivity Profile
This compound is an aromatic ketone whose reactivity is dictated by three key features: the carbonyl group, the adjacent α-methylene protons, and the electron-rich 2-methylthiophene ring.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| CAS Number | 13679-73-7 (related structures) |
| Appearance | Pale yellow oil (typical) |
The α-methylene group (CH₂) adjacent to the carbonyl is particularly acidic, making it a prime site for enolate formation and subsequent condensation reactions. This feature is the linchpin for its utility in multi-component reactions like the Gewald and Hantzsch syntheses. The thiophene ring itself can participate in electrophilic substitution reactions, although the positions are directed by the existing substituents.
Core Synthetic Applications: Pathways to High-Value Heterocycles
This ketone is an ideal precursor for several powerful and reliable cyclization strategies. We will focus on three high-impact transformations: the Gewald Aminothiophene Synthesis, the Hantzsch Pyridine Synthesis, and the construction of the medicinally crucial thieno[2,3-b]pyridine scaffold.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to highly substituted 2-aminothiophenes.[6][7] These products are valuable intermediates for constructing dyes, and more importantly, serve as precursors for fused heterocyclic systems with significant biological activity.[8] The reaction leverages the reactivity of the α-methylene ketone, which undergoes a Knoevenagel condensation with an activated nitrile, followed by sulfur addition and cyclization.[6][9]
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-ethyl-5-(2-methylthiophen-3-yl)thiophene-3-carboxylate
-
Causality: This protocol exemplifies the Gewald reaction. Morpholine is chosen as the base catalyst for the initial Knoevenagel condensation. Ethanol serves as a suitable polar protic solvent. The reaction is heated to ensure the efficient cyclization with elemental sulfur. The final product precipitates upon cooling, allowing for simple isolation.
-
Materials & Equipment:
-
This compound (1.54 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
To the 100 mL round-bottom flask, add this compound, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Maintain reflux for 2 hours. The solution will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities.
-
Dry the product under vacuum to yield the title 2-aminothiophene.
-
-
Self-Validation (Characterization):
-
¹H NMR: Expect characteristic peaks for the amino group (broad singlet), ethyl groups, methyl group, and thiophene protons.
-
Mass Spec (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₄H₁₇NO₂S₂).
-
Melting Point: A sharp melting point indicates high purity.
-
The Hantzsch Pyridine Synthesis
A cornerstone of heterocyclic chemistry, the Hantzsch synthesis is a multi-component reaction that builds the pyridine ring from an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source.[10][11][12] By using this compound as one of the β-dicarbonyl components, novel, unsymmetrically substituted pyridines and dihydropyridines can be accessed. These structures are of high interest in medicinal chemistry, as the 1,4-dihydropyridine core is found in a major class of calcium channel blockers.[13]
Protocol 3: Two-Step Synthesis of a Substituted Thieno[2,3-b]pyridine
-
Causality: This protocol demonstrates a powerful two-step sequence. Step A is a Gewald reaction using cyanoacetamide to install an amide group, which is a key handle for the subsequent cyclization. Step B is a Friedländer-type condensation where the nucleophilic enamine of the aminothiophene attacks a dicarbonyl compound (acetylacetone), followed by dehydration to form the fused, aromatic pyridine ring. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent, ideal for catalyzing this cyclization at elevated temperatures.
-
Materials & Equipment:
-
Step A: Same as Protocol 1, but using cyanoacetamide instead of ethyl cyanoacetate.
-
Step B:
-
2-amino-4-ethyl-5-(2-methylthiophen-3-yl)thiophene-3-carboxamide (product from Step A) (10 mmol)
-
Acetylacetone (1.1 g, 11 mmol)
-
Polyphosphoric acid (PPA) (20 g)
-
Three-neck flask with mechanical stirrer and thermometer
-
-
-
Procedure:
-
Step A: Synthesis of the 2-Aminothiophene Intermediate.
-
Follow Protocol 1, substituting ethyl cyanoacetate with an equimolar amount of cyanoacetamide. Isolate and dry the resulting 2-amino-4-ethyl-5-(2-methylthiophen-3-yl)thiophene-3-carboxamide.
-
-
Step B: Friedländer Annulation to form the Thieno[2,3-b]pyridine.
-
In a three-neck flask, pre-heat polyphosphoric acid to 80°C with mechanical stirring.
-
In portions, add the 2-aminothiophene-3-carboxamide from Step A and acetylacetone to the hot PPA.
-
Increase the temperature to 120-130°C and stir for 3 hours.
-
Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice (100 g) in a large beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~7-8. A precipitate will form.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and dry it. Purify the crude product by column chromatography or recrystallization to obtain the target thieno[2,3-b]pyridine.
-
-
Conclusion
This compound is a powerful and versatile precursor for constructing a diverse array of complex heterocycles. Its inherent reactivity, particularly at the α-methylene position, makes it an ideal substrate for robust and high-yield multi-component reactions. The protocols detailed herein for the Gewald, Hantzsch, and Friedländer reactions provide reliable pathways to synthesize substituted aminothiophenes, pyridines, and the medicinally significant thieno[2,3-b]pyridines. By leveraging this strategic starting material, researchers can accelerate the discovery and development of novel chemical entities for pharmaceutical and material science applications.
References
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Paal–Knorr synthesis. Wikipedia. [Link]
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Lenardão, E. J., et al. (2021). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]
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Synthesis of Furan and Thiophene. SlideShare. [Link]
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Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
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Al-Tel, T. H., et al. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thienop[14][15]yridine scaffold. ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Thiophene Synthesis. The Royal Society of Chemistry. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
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Thienopyridine. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. chemeurope.com. [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-(2-Methylthiophen-3-yl)propan-1-one
Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) assays for the novel compound, 1-(2-Methylthiophen-3-yl)propan-1-one. Given the lack of a defined biological target for this specific molecule, we present a robust, two-stage phenotypic screening strategy. The primary screen employs a cell viability assay to determine the compound's cytotoxic potential, followed by a sophisticated secondary high-content screening (HCS) assay for detailed phenotypic profiling of sub-toxic concentrations. This dual approach is designed to identify potential therapeutic candidates and elucidate their mechanism of action at the cellular level.
Introduction: The Rationale for Phenotypic Screening
Thiophene and its derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[2] The thiophene ring is a bioisostere of the benzene ring and is a key component in several FDA-approved drugs.[1][3] The subject of this guide, this compound, is a structurally interesting thiophene derivative. However, its specific biological activities and cellular targets remain uncharacterized.
Primary High-Throughput Screening: Cytotoxicity Profiling
The initial step in assessing the biological activity of an uncharacterized compound is to determine its effect on cell viability. A cytotoxicity assay will establish the concentration range at which the compound exhibits biological effects, which is crucial for designing subsequent, more detailed secondary assays. We recommend a resazurin-based assay due to its sensitivity, simplicity, and suitability for HTS.[2][8][9]
Principle of the Resazurin-Based Viability Assay
The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[8] The fluorescent signal is directly proportional to the number of viable cells. A decrease in fluorescence indicates a cytotoxic or cytostatic effect of the compound.
Experimental Protocol: Cytotoxicity Assay
Cell Line Selection: A human-derived cell line such as HeLa (cervical cancer) or HEK293 (human embryonic kidney) is recommended due to their robust growth characteristics and widespread use in HTS.
Materials and Reagents:
| Reagent | Supplier | Cat. No. | Storage |
| HeLa or HEK293 cells | ATCC | CCL-2 or CRL-1573 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Resazurin Sodium Salt | Sigma-Aldrich | R7017 | 4°C, protected from light |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| This compound | (User's internal or commercial source) | N/A | As per supplier |
| Doxorubicin (Positive Control) | Sigma-Aldrich | D1515 | -20°C |
| 384-well black, clear-bottom tissue culture plates | Corning | 3712 | Room Temperature |
Step-by-Step Protocol:
-
Cell Culture: Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed 2,000 cells in 40 µL of culture medium per well into a 384-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Compound Addition: Add 100 nL of the compound dilutions to the corresponding wells of the cell plate. For controls, add 100 nL of DMSO (negative control) and 100 nL of a doxorubicin dilution series (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Add 10 µL of the resazurin solution to each well.[2]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]
Data Analysis and Interpretation
-
Normalization: Normalize the data to the plate controls. The average fluorescence of the DMSO-treated wells represents 100% cell viability, and the average fluorescence of wells with a high concentration of doxorubicin (or no cells) represents 0% viability.
-
Dose-Response Curve: Plot the normalized cell viability against the logarithm of the compound concentration.
-
IC50 Calculation: Fit a sigmoidal dose-response curve to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Example Data Presentation:
| Compound Concentration (µM) | % Cell Viability |
| 100 | 5.2 |
| 33.3 | 15.8 |
| 11.1 | 45.3 |
| 3.7 | 85.1 |
| 1.2 | 95.6 |
| 0.4 | 98.2 |
| 0.1 | 99.1 |
| 0.04 | 99.5 |
| 0.01 | 100.0 |
| 0 | 100.0 |
Result: The IC50 for this compound in this example is approximately 15 µM.
Secondary High-Content Screening: Phenotypic Profiling
Principle of Multiparametric Phenotypic Profiling
Cells are treated with sub-toxic concentrations of the compound and then stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria). Automated imaging and analysis software are then used to extract dozens to hundreds of quantitative features related to cell morphology, intensity, and texture.[1][11]
Experimental Protocol: High-Content Imaging Assay
Cell Line and Compound Concentrations: Use the same cell line as the primary screen. Treat cells with 3-4 concentrations of the compound below its IC50 value (e.g., 10 µM, 3 µM, 1 µM).
Materials and Reagents:
| Reagent | Supplier | Cat. No. | Purpose |
| Hoechst 33342 | Thermo Fisher | H3570 | Nucleus stain |
| Phalloidin-Alexa Fluor 488 | Thermo Fisher | A12379 | F-actin (cytoskeleton) stain |
| MitoTracker Red CMXRos | Thermo Fisher | M7512 | Mitochondria stain |
| CellMask Deep Red | Thermo Fisher | C10046 | Cytoplasm/cell boundary stain |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | Fixative |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 | Permeabilization buffer |
| 384-well black, clear-bottom imaging plates | Greiner Bio-One | 781091 | Imaging |
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-5 from the primary cytotoxicity assay protocol, using an imaging-compatible plate.
-
Staining: a. Add MitoTracker Red CMXRos to live cells and incubate for 30 minutes at 37°C. b. Carefully remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash twice with PBS. f. Add a staining cocktail containing Hoechst 33342, Phalloidin-Alexa Fluor 488, and CellMask Deep Red in PBS. Incubate for 30 minutes at room temperature, protected from light. g. Wash three times with PBS. h. Leave the final wash of PBS in the wells for imaging.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture images in at least four fluorescent channels (DAPI, FITC, TRITC, Cy5) at 20x or 40x magnification.
-
Image Analysis: Use a dedicated image analysis software to perform the following steps: a. Image Segmentation: Identify the nucleus and cytoplasm of each cell. b. Feature Extraction: Quantify a wide range of parameters for each cell.
Data Analysis and Interpretation
The output of an HCS experiment is a high-dimensional dataset. Analysis often involves machine learning and statistical methods to identify significant phenotypic changes.[11][12]
Key Phenotypic Parameters to Analyze:
-
Nuclear Morphology: Area, perimeter, circularity, intensity. Changes can indicate apoptosis or DNA damage.
-
Cytoskeletal Structure: Phalloidin intensity, texture, cell shape, and spread area. Alterations can suggest effects on cell adhesion, migration, or mitosis.
-
Mitochondrial Health: Mitochondrial mass (MitoTracker intensity), texture, and localization. Changes can point to metabolic stress or apoptosis induction.
-
Cell Proliferation: Cell count.
Data Visualization:
-
Heatmaps: Visualize changes in multiple parameters across different compound concentrations.
-
Principal Component Analysis (PCA): Reduce the dimensionality of the data to visualize the overall phenotypic effect of the compound compared to controls.
Workflow and Logic Diagrams
Caption: High-throughput screening workflow for this compound.
Caption: High-content screening data analysis workflow.
Conclusion and Future Directions
This application note provides a detailed, two-tiered approach for the high-throughput screening of this compound. By initiating with a broad cytotoxicity screen and progressing to a detailed high-content analysis, researchers can efficiently determine the bioactivity of this novel compound and generate hypotheses regarding its mechanism of action. Positive "hits" from this workflow can then be further investigated using more targeted biochemical and molecular biology techniques to identify the specific cellular pathways and protein targets modulated by the compound. This strategy maximizes the potential for discovering new therapeutic leads from uncharacterized chemical matter.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Multiparametric Analysis of Screening Data: Growing Beyond the Single Dimension to Infinity and Beyond - PubMed. (URL: [Link])
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Resazurin Assay Protocol - Creative Bioarray. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
-
High-content screening – Knowledge and References - Taylor & Francis. (URL: [Link])
-
High-content screening - Wikipedia. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Image analysis methods in high-content screening for phenotypic drug discovery. (URL: [Link])
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High-Content Screening: Principles, Techniques, and Applications | ZeClinics. (URL: [Link])
-
Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. (URL: [Link])
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (URL: [Link])
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High-content screening in drug discovery: A brief guide - Alithea Genomics. (URL: [Link])
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Application Note and Protocol for the Scale-Up Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one
Introduction
1-(2-Methylthiophen-3-yl)propan-1-one is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound serves as a key intermediate in the synthesis of more complex molecules, making a reliable and scalable synthetic protocol essential for researchers in drug development and organic synthesis.[3]
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the widely applicable Friedel-Crafts acylation reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and robust safety protocols.
Scientific and Strategic Overview
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a primary method for achieving this transformation on aromatic and heteroaromatic rings.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[5]
For the synthesis of this compound, the chosen strategy is the Friedel-Crafts acylation of 2-methylthiophene with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This approach is favored for its efficiency and the commercial availability of the starting materials.
Key Considerations for Scale-Up:
-
Regioselectivity: Thiophene is more reactive than benzene in electrophilic substitution, with a preference for substitution at the C2 and C5 positions.[1] However, the presence of the methyl group at the 2-position directs the incoming acyl group primarily to the C5 position, with some substitution at the C3 position. Careful control of reaction conditions is necessary to maximize the yield of the desired 3-acylated product.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[6] This is because the catalyst complexes with the carbonyl group of the product, rendering it inactive.[7] For scale-up, optimizing the catalyst loading is crucial for both cost-effectiveness and ease of workup.
-
Exothermic Reaction: The reaction between the acyl chloride and the Lewis acid is highly exothermic.[8] Effective temperature control is paramount during scale-up to prevent side reactions and ensure safety.
-
Workup and Purification: The workup procedure involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex.[4][9] Subsequent purification by distillation or chromatography is necessary to isolate the product with high purity.[]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 2-methylthiophene.
Caption: Experimental Workflow for Synthesis.
Detailed Protocol for Scale-Up Synthesis
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. [4]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [5]Aluminum chloride is corrosive and reacts violently with water. [9]Propionyl chloride is corrosive and a lachrymator. [9]Dichloromethane is a suspected carcinogen. [9]The reaction generates hydrogen chloride gas, which is corrosive and toxic. [4] Materials and Equipment:
| Reagent/Equipment | Quantity (for 0.5 mol scale) | Notes |
| 2-Methylthiophene | 49.1 g (0.5 mol) | |
| Propionyl Chloride | 48.6 g (0.525 mol) | Use 1.05 equivalents |
| Anhydrous Aluminum Chloride | 73.3 g (0.55 mol) | Use 1.1 equivalents, handle in a dry box |
| Dichloromethane (DCM) | 500 mL | Anhydrous grade |
| Hydrochloric Acid (conc.) | 100 mL | |
| Crushed Ice | 500 g | |
| Saturated Sodium Bicarbonate | As needed | For neutralization |
| Brine | As needed | For washing |
| Anhydrous Magnesium Sulfate | As needed | For drying |
| Round-bottom flask (2 L) | 1 | Three-necked, oven-dried |
| Magnetic stirrer and stir bar | 1 | |
| Dropping funnel (250 mL) | 2 | Oven-dried |
| Reflux condenser | 1 | With a drying tube |
| Ice bath | 1 | |
| Separatory funnel (2 L) | 1 | |
| Rotary evaporator | 1 | |
| Distillation apparatus | 1 | For purification |
Procedure:
-
Reaction Setup: Assemble a clean, dry 2 L three-necked round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a reflux condenser fitted with a calcium chloride drying tube. [4]The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: In a glovebox or under a positive pressure of inert gas, charge the reaction flask with anhydrous aluminum chloride (73.3 g, 0.55 mol) and anhydrous dichloromethane (250 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. [4]4. Addition of Propionyl Chloride: Add propionyl chloride (48.6 g, 0.525 mol) to one of the dropping funnels. Add the propionyl chloride dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic. [8]5. Addition of 2-Methylthiophene: In the second dropping funnel, place a solution of 2-methylthiophene (49.1 g, 0.5 mol) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the reaction mixture over 1-1.5 hours, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a 4 L beaker containing a vigorously stirred mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). [4][9]This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL, until effervescence ceases), and brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
Expected Yield and Characterization:
-
Expected Yield: 65-75%
-
Appearance: Colorless to pale yellow oil
-
Boiling Point: Approximately 110-115 °C at 10 mmHg
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several integrated checks and validation points:
-
Reaction Monitoring: Regular monitoring by TLC or GC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Spectroscopic Analysis: The final product's identity and purity are unequivocally confirmed by a suite of spectroscopic techniques. The expected spectral data should be compared with literature values or a known standard.
-
Yield and Purity Assessment: A successful scale-up is not only defined by the yield but also by the purity of the final product. The purification step is critical, and the purity should be assessed by GC or HPLC.
Expertise and Field-Proven Insights
-
Anhydrous Conditions: The success of a Friedel-Crafts acylation is highly dependent on maintaining strictly anhydrous conditions. [9]Any moisture will react with and deactivate the aluminum chloride catalyst, significantly reducing the yield. [9]Ensure all glassware is oven-dried and cooled under an inert atmosphere. [8]* Order of Addition: The order of addition of reagents is crucial. The acyl chloride is added to the Lewis acid first to pre-form the electrophilic acylium ion complex. The thiophene is then added slowly to this mixture to control the exothermic reaction and minimize side-product formation.
-
Temperature Control: Maintaining a low temperature during the addition of reagents is critical to prevent polysubstitution and other side reactions. [11]The initial cooling to 0-5 °C helps to dissipate the heat generated during the formation of the acylium ion complex.
-
Quenching Procedure: The quenching step must be performed with extreme caution. Adding the reaction mixture to the ice/acid mixture is preferable to the reverse addition, as it helps to control the exotherm.
References
- UCLA Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BOC Sciences. (n.d.). Thiophene Synthesis Services.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Wikipedia. (n.d.). Thiophene.
- Royal Society of Chemistry. (2022). Thiophene Synthesis.
- ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Smolecule. (2023). 2-Methyl-1-(thiophen-2-yl)propan-1-one.
- National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- PubChem. (n.d.). This compound.
- ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols.
- ResearchGate. (2020). Synthesis of thiophenes from two different ketones (acetophenone and....
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
- National Center for Biotechnology Information. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Semantic Scholar. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- EvitaChem. (n.d.). Buy 1-(2-Amino-5-(methylthio)phenyl)propan-2-one (EVT-14180697).
- EvitaChem. (n.d.). 3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol.
- Angene. (n.d.). 3-Morpholino-1-(thiophen-2-yl)propan-1-one Hydrochloride.
- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
- ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
- Smolecule. (2023). 1-[3-(3-Bromothiophen-2-yl)sulfonylimidazolidin-1-yl]propan-1-one.
Sources
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Application Notes & Protocols: Derivatization of 1-(2-Methylthiophen-3-yl)propan-1-one for Biological Screening
Foreword: The Rationale for Thiophene Core Derivatization
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its structural and electronic properties, often serving as a bioisostere for a benzene ring, allow for versatile interactions with biological targets, leading to a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] The core molecule, 1-(2-Methylthiophen-3-yl)propan-1-one , presents a synthetically attractive starting point for generating a library of novel compounds. It possesses three key reactive centers amenable to chemical modification:
-
The Carbonyl Group (C=O): A primary site for condensation and addition reactions.
-
The α-Methylene Protons (-CH2-): Acidic protons that can be deprotonated to form an enolate, enabling reactions at the adjacent carbon.
-
The Thiophene Ring: Susceptible to electrophilic substitution, although less reactive than the other sites.
This guide provides a strategic framework and detailed protocols for the derivatization of this core structure to explore its therapeutic potential. The proposed synthetic pathways are established, high-yield reactions chosen to introduce chemical diversity crucial for structure-activity relationship (SAR) studies.
Strategic Overview: From Synthesis to Screening
The development pipeline for novel derivatives involves a logical progression from chemical synthesis to biological evaluation. We propose a multi-pronged derivatization approach targeting the highly reactive propanone side chain, followed by a tiered biological screening strategy focused on anticancer and antimicrobial activities, areas where thiophene derivatives have historically shown significant promise.[5][7]
Caption: High-level workflow from core compound to biological data.
Part 1: Derivatization Methodologies & Protocols
This section details three robust synthetic strategies targeting the ketone moiety of the starting material. The causality behind these choices rests on their reliability and the introduction of pharmacologically relevant functional groups.
Strategy 1: Synthesis of Thienyl-Chalcones via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones, known as chalcones.[8] Chalcones are a major class of natural products with a vast range of biological activities, including anticancer and anti-inflammatory properties.[8] This reaction extends the conjugation of the molecule and introduces a second aromatic or heterocyclic ring, significantly increasing molecular diversity.
Caption: Workflow for Claisen-Schmidt condensation.
Protocol 1: General Procedure for Thienyl-Chalcone Synthesis
This protocol is adapted from established methods for chalcone synthesis.[9][10]
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Glacial acetic acid or dilute HCl
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol, 1.0 eq) and this compound (10 mmol, 1.0 eq) in 30 mL of ethanol. Stir at room temperature until all solids dissolve.
-
Prepare a solution of KOH (20 mmol, 2.0 eq) in 10 mL of ethanol. Caution: The dissolution is exothermic.
-
Cool the flask containing the ketone and aldehyde in an ice bath.
-
Slowly add the ethanolic KOH solution dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is approximately 7. A precipitate should form.
-
Stir the mixture for an additional 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[12]
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
| Reagent | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 1.68 g (10 mmol) | Ketone reactant |
| Benzaldehyde | 1.0 | 1.06 g (10 mmol) | Aldehyde reactant |
| Potassium Hydroxide (KOH) | 2.0 | 1.12 g (20 mmol) | Base catalyst |
| Ethanol | Solvent | ~40 mL | Reaction medium |
Strategy 2: Synthesis of Mannich Bases
Rationale: The Mannich reaction is a three-component condensation that introduces a β-amino carbonyl moiety.[13][14] These "Mannich bases" are valuable synthetic intermediates and often possess biological activity themselves.[15] The introduction of a basic nitrogen atom can improve the pharmacokinetic properties of a drug candidate, for instance, by allowing for the formation of water-soluble hydrochloride salts.
Caption: Workflow for the three-component Mannich reaction.
Protocol 2: General Procedure for Mannich Base Synthesis
This protocol is a classic one-pot procedure for synthesizing β-amino ketones.[16][17]
-
Materials:
-
This compound
-
A secondary amine hydrochloride (e.g., dimethylamine HCl, piperidine HCl)
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser, heating mantle.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.0 eq), the secondary amine hydrochloride (12 mmol, 1.2 eq), and paraformaldehyde (15 mmol, 1.5 eq).
-
Add 50 mL of ethanol, followed by 2-3 drops of concentrated HCl as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of water and wash with 2x25 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and make it alkaline (pH 9-10) by the dropwise addition of a cold 20% NaOH solution. The Mannich base will precipitate as an oil or solid.
-
Extract the product with 3x30 mL of dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Mannich base.
-
Purify the product by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Strategy 3: Synthesis of Thienyl-Hydrazones
Rationale: The reaction of a ketone with a hydrazine derivative is a straightforward and efficient way to modify the carbonyl group, yielding a hydrazone.[18] Hydrazones are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticonvulsant properties. This derivatization replaces the carbonyl oxygen with a C=N linkage, altering the geometry and electronic properties of the side chain.
Protocol 3: General Procedure for Hydrazone Synthesis
-
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Dissolve this compound (10 mmol, 1.0 eq) in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add the hydrazine derivative (11 mmol, 1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting ketone spot has disappeared.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Part 2: Biological Evaluation Protocols
Once a library of derivatives has been synthesized and characterized, a systematic biological evaluation is necessary. We propose a primary screening panel targeting cancer cell cytotoxicity and antimicrobial activity.
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells, providing a quantitative measure of cytotoxicity.[19] This assay is cost-effective, reliable, and well-suited for medium- to high-throughput screening of compound libraries.[19]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast, HCT-116 for colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO, stock solution at 10 mM)
-
MTT reagent (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[19]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the control wells.[20]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[21] This method is efficient for testing multiple compounds against various bacterial or fungal strains.[22][23]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe.
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
-
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
-
| Result | Interpretation |
| Clear Well | Growth Inhibited |
| Turbid Well | Bacterial Growth |
| MIC Value | Lowest concentration in a clear well |
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. (n.d.). Taylor & Francis. [Link]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]
-
SYNTHESIS OF CHALCONES. (2019). JETIR. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (2013). ThaiScience. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
-
Mannich reaction of β-ketoesters, aldehydes, and primary amines. (2014). ResearchGate. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Center for Biotechnology Information. [Link]
-
Mannich Reaction. (n.d.). Chemistry Steps. [Link]
-
Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Tutor. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Methylthiophen-3-yl)propan-1-one Synthesis
Welcome to the technical support guide for the synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiophene-based intermediates. Here, we address common challenges and frequently asked questions regarding the Friedel-Crafts acylation of 2-methylthiophene, with a specific focus on achieving the less common, yet synthetically valuable, 3-position acylation.
The synthesis of this compound via Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution reaction.[1] However, controlling regioselectivity on the electron-rich 2-methylthiophene ring presents a significant synthetic challenge. The methyl group at the C2 position is an activating group, and electrophilic attack typically favors the C5 position due to superior stabilization of the carbocation intermediate.[2][3] This guide provides troubleshooting strategies and optimized protocols to favor the formation of the desired C3-acylated isomer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, and I'm recovering mostly starting material. What are the likely causes?
Answer: Low conversion in a Friedel-Crafts acylation is a frequent issue that can almost always be traced back to catalyst activity or reaction conditions.[4][5]
-
Cause A: Inactive Lewis Acid Catalyst: The most common culprits are Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), which are extremely sensitive to moisture.[4][5] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or purified anhydrous solvents; dichloromethane, for example, should be distilled from calcium hydride.[6] Use a fresh, high-purity Lewis acid from a newly opened container.
-
-
Cause B: Insufficient Catalyst Loading: The product, a ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst.[1][4] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Friedel-Crafts acylation often requires stoichiometric, or even super-stoichiometric, amounts of the Lewis acid catalyst relative to the acylating agent, not a catalytic amount.[4][7] For propionyl chloride with AlCl₃, a molar ratio of at least 1.1:1 (AlCl₃:propionyl chloride) is recommended. For propanoic anhydride, at least 2.2 equivalents of AlCl₃ are necessary.[7]
-
-
Cause C: Sub-optimal Temperature: While some acylations proceed at 0°C or room temperature, others require heating to overcome the activation energy.[4]
-
Solution: If you see no conversion at lower temperatures, consider gradually increasing the temperature. However, be cautious, as higher temperatures can also lead to side reactions and decomposition of the thiophene ring.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Question 2: I've successfully acylated the 2-methylthiophene, but I'm getting the wrong isomer. How do I favor acylation at the C3 position over the C5 position?
Answer: This is the primary challenge in this synthesis. The electronic properties of the 2-methylthiophene ring strongly favor electrophilic attack at the C5 position.[2][3] Achieving C3 selectivity requires overcoming this natural preference.
-
Cause A: Standard Friedel-Crafts Conditions: Using highly reactive, non-bulky electrophile complexes (e.g., from propionyl chloride and AlCl₃ in a non-coordinating solvent like dichloromethane) will almost exclusively yield the C5-acylated product due to electronic control.
-
Solution 1: Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can introduce steric factors that disfavor attack at the more accessible C5 position. Consider using a bulkier Lewis acid or a coordinating solvent that can create a larger catalyst-electrophile complex. While specific literature for 3-acylation of 2-methylthiophene is sparse, principles from related reactions suggest that milder, bulkier catalysts may alter the regiochemical outcome.
-
Solution 2: Alternative Acylating Agents: Using N-acylbenzotriazoles in the presence of milder Lewis acids like ZnBr₂ or TiCl₄ has been shown to be effective for acylating thiophenes and may offer a different regiochemical profile compared to traditional acyl chlorides.[8]
-
-
Cause B: Kinetic vs. Thermodynamic Control: The C5-acylated product is typically the kinetically favored product.[2] It is possible, though not always the case, that the C3 product could be the thermodynamically more stable isomer.
-
Solution: Experiment with reaction time and temperature. Running the reaction for longer periods or at slightly elevated temperatures could potentially allow for isomerization to the thermodynamic product. This must be balanced against the risk of product decomposition.
-
Question 3: My final product is a dark, tar-like substance after workup. What causes this and how can I prevent it?
Answer: Thiophene and its derivatives are susceptible to polymerization and degradation under strongly acidic conditions, which are characteristic of many Friedel-Crafts reactions.[7]
-
Cause A: Aggressive Lewis Acid: Potent Lewis acids like AlCl₃ can be too harsh, leading to the decomposition of the sensitive thiophene ring.[7]
-
Solution: Consider using milder Lewis acids. Catalysts like zinc chloride (ZnCl₂), stannic chloride (SnCl₄), or solid acid catalysts like zeolites (e.g., Hβ) are often less aggressive and can minimize side reactions.[7][9][10] Ethylaluminum dichloride (EtAlCl₂) has also been reported as an effective catalyst that can lead to cleaner reactions.[6]
-
-
Cause B: High Reaction Temperature: Excessive heat can accelerate decomposition pathways.
-
Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Performing the initial addition of reagents at 0°C is a standard practice to control the initial exotherm.[6]
-
-
Purification: If you obtain a dark crude product, purification via vacuum distillation or column chromatography on silica gel will be necessary to isolate the desired ketone.
Experimental Workflow Overview
The following diagram outlines the key stages in the synthesis of this compound.
Caption: General workflow for the Friedel-Crafts acylation of 2-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is best for this synthesis? There is no single "best" catalyst, as the optimal choice depends on factors like desired selectivity, scale, and tolerance for side products. The table below compares common options for thiophene acylation.
Table 1: Comparison of Catalysts for Thiophene Acylation
| Catalyst | Acylating Agent | Typical Conditions | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|---|
| AlCl₃ | Acyl Chloride or Anhydride | 0°C to RT, DCM | High reactivity, widely available. | Requires stoichiometric amounts, highly moisture-sensitive, can cause charring.[4][7] | [4][7] |
| SnCl₄ | Acyl Chloride | 0°C to RT, DCM | Generally milder than AlCl₃, good yields reported. | Moisture-sensitive, corrosive. | [6][7] |
| ZnCl₂ | Acetic Anhydride | Reflux | Very mild, catalytic amounts can be effective, low cost.[7] | Lower reactivity, may require higher temperatures and longer reaction times.[7] | [7] |
| Hβ Zeolite | Acetic Anhydride | 60-80°C | Solid acid catalyst, reusable, environmentally benign, high conversion.[9][10] | Requires higher temperatures, may not be suitable for all acylating agents. | [9][10] |
| EtAlCl₂ | Acyl Chloride | 0°C, DCM | Can provide non-acidic media, high yields, short reaction times.[6] | Pyrophoric reagent, requires careful handling. |[6] |
Q2: Can I use propanoic acid directly instead of propionyl chloride? Direct acylation with a carboxylic acid is less common and generally less efficient for Friedel-Crafts reactions. The hydroxyl group of the carboxylic acid coordinates strongly with the Lewis acid, deactivating it. While some methods exist using polyphosphoric acid (PPA) or other strong Brønsted acids, using an activated acylating agent like propionyl chloride or propanoic anhydride is standard practice for achieving high yields.[11][12]
Q3: How do I confirm the structure and regiochemistry of my product? Standard analytical techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the regiochemistry. The coupling patterns and chemical shifts of the protons on the thiophene ring will be distinct for the 3-acylated versus the 5-acylated isomer.
-
Infrared (IR) Spectroscopy: Will confirm the presence of the carbonyl (C=O) group, typically showing a strong absorption around 1660-1680 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Q4: What are the most critical safety precautions for this reaction?
-
Anhydrous Conditions: Work under an inert atmosphere (Nitrogen or Argon) to protect the moisture-sensitive Lewis acid.
-
Reagent Handling: Propionyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Temperature Control: The reaction can be exothermic, especially during the addition of the Lewis acid and acyl chloride. Use an ice bath to maintain control and add reagents slowly.
-
Quenching: The quenching step is also highly exothermic. Always pour the reaction mixture slowly onto crushed ice and dilute acid, never the other way around.
General Experimental Protocol
This is a generalized procedure and may require optimization for regioselectivity.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-methylthiophene (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: To the stirred suspension, slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Acylating Agent Addition: Slowly add propionyl chloride (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, then warm to room temperature. Monitor the reaction's progress by TLC. The reaction may require gentle heating to go to completion.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the final product.
References
-
ResearchGate. Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. Available from: [Link]
-
HALIL ÜNVER, MUTLUHAN BIYIKOGLU and ADNAN BULUT. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University. Available from: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]
- Google Patents. US2492629A - Acylation of thiophene.
-
National Institutes of Health (NIH). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
-
CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Available from: [Link]
-
PrepChem.com. Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation reaction. Available from: [Link]
- Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
NROChemistry. Friedel-Crafts Reactions. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. CN1742003A - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Wikipedia. 2-Methylthiophene. Available from: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
PubChem - NIH. 2-Acetyl-5-methylthiophene. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
ResearchGate. (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Available from: [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. Available from: [Link]
- Google Patents. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
-
The Royal Society of Chemistry. Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Available from: [Link]
-
MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]
-
ResearchGate. Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl). Available from: [Link]
-
ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 1-(2-Methylthiophen-3-yl)propan-1-one
Welcome to the technical support center for the purification of 1-(2-Methylthiophen-3-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification process. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is critical for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [1] |
| CAS Number | 100207-46-3 | [1] |
| Estimated Boiling Point | ~240-250 °C at 760 mmHg | Based on similar compounds[2] |
| Appearance | Likely a liquid or low-melting solid at room temperature | General observation for similar ketones |
| Solubility | Expected to be soluble in common organic solvents like alcohols, acetone, ethyl acetate, and dichloromethane. Limited solubility in water. | Based on general properties of thiophene derivatives and ketones[3] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Distillation
Question: I'm trying to purify this compound by simple distillation, but the purity isn't improving significantly. What could be the issue?
Answer:
Several factors could be at play here. Firstly, consider the boiling points of your potential impurities. If you have impurities with boiling points very close to that of your target compound, simple distillation will not be effective. Thiophene derivatives, in particular, can be challenging to separate from related aromatic compounds due to similar boiling points[4].
Troubleshooting Steps:
-
Assess Impurity Profile: If possible, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities and their approximate boiling points. This will inform you if fractional distillation is necessary.
-
Switch to Fractional Distillation: If you have closely boiling impurities, a fractional distillation column (e.g., Vigreux, Raschig, or packed column) is essential to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Distillation: Given the estimated high boiling point, your compound might be susceptible to thermal degradation. Performing the distillation under reduced pressure will lower the boiling point and minimize the risk of decomposition.
-
Check for Azeotropes: Be aware of the potential for azeotrope formation with residual solvents or impurities, which would prevent effective separation by distillation alone.
Question: My product is darkening or decomposing during distillation, even under vacuum. What should I do?
Answer:
Darkening or decomposition suggests thermal instability. Thiophene-containing compounds can be sensitive to heat, especially in the presence of acidic or basic impurities.
Troubleshooting Steps:
-
Lower the Distillation Temperature: Increase the vacuum to further lower the boiling point. A high-quality vacuum pump and a well-sealed system are crucial.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Pre-treat the Crude Material: Consider a pre-purification step to remove any acidic or basic impurities that might be catalyzing the decomposition. A simple aqueous wash (e.g., with dilute sodium bicarbonate solution followed by brine) and thorough drying of the crude product before distillation can be effective.
-
Consider an Alternative Purification Method: If thermal decomposition is unavoidable, chromatography or recrystallization may be more suitable.
Column Chromatography
Question: I'm running a silica gel column to purify my compound, but I'm getting poor separation and significant tailing. How can I improve this?
Answer:
Poor separation and tailing in silica gel chromatography of ketones can be due to several factors, including inappropriate solvent system selection and interactions with the stationary phase.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Solvent Polarity: A common starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.
-
Tailing Reduction: Tailing can sometimes be reduced by adding a small amount (0.1-1%) of a polar modifier like methanol or a few drops of triethylamine (if your compound is basic in nature) or acetic acid (if it's acidic) to the eluent. Given the ketone functionality, a small amount of a polar solvent can help to block the active sites on the silica gel.
-
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load your sample in a minimal amount of the initial eluent or a solvent in which it is highly soluble and that is a weak component of your mobile phase. Overloading the column is a common cause of poor separation.
-
Consider a Different Stationary Phase: If you continue to have issues with silica, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
Question: My product seems to be reacting on the silica gel column. Is this possible?
Answer:
Yes, this is possible. Silica gel is acidic and can catalyze certain reactions, such as aldol condensations or decomposition of sensitive compounds.
Troubleshooting Steps:
-
Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine to neutralize the acidic sites before packing the column.
-
Switch to Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Use a Different Purification Technique: If your compound is highly sensitive, consider purification by recrystallization or distillation if appropriate.
Recrystallization
Question: I'm having trouble finding a suitable solvent for recrystallizing this compound. What are some good starting points?
Answer:
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Solvent Selection Strategy:
-
Single Solvent Systems:
-
Start with alcohols like ethanol or isopropanol. Aromatic ketones often have good solubility in hot alcohols and lower solubility when cold.
-
Consider non-polar solvents like hexanes or heptane, especially if your crude product is an oil.
-
-
Mixed Solvent Systems: If a single solvent doesn't work well, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Good Solvent/Poor Solvent Pairs to Try:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Acetone / Water (use with caution, as your compound may "oil out")
-
Methanol / Water
-
-
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.
Troubleshooting Steps:
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent or solvent mixture with a lower boiling point.
-
Increase the Amount of Solvent: Add more of the "good" solvent to prevent the solution from becoming saturated at a temperature above the compound's melting point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. You can do this by insulating the flask.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification method for this compound on a multi-gram scale?
For multi-gram scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable and the impurities have sufficiently different boiling points. If not, flash column chromatography is a viable alternative. Recrystallization can also be effective if a suitable solvent system can be found and is often preferred for achieving very high purity on the final product.
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Another excellent quantitative method, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the structure of the compound and detect the presence of impurities. Integration of the proton NMR signals can provide a quantitative estimate of purity if the structures of the impurities are known.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Are there any specific safety precautions I should take when handling this compound?
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification technique.
General Workflow for Flash Column Chromatography
Caption: A stepwise workflow for purification by flash column chromatography.
References
-
PubChem Compound Summary for CID 70699453, this compound. National Center for Biotechnology Information. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Wikipedia. Thiophene. [Link]
Sources
Common byproducts in the synthesis of "1-(2-Methylthiophen-3-yl)propan-1-one"
Welcome to the technical support guide for the synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one . This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of reaction byproducts. This guide provides in-depth, field-proven insights into byproduct mitigation, troubleshooting, and purification.
Understanding the Core Synthesis & Byproduct Formation
The most common and direct route to synthesize this compound is through the Friedel-Crafts acylation of 2-methylthiophene with an acylating agent such as propanoyl chloride or propionic anhydride, mediated by a Lewis acid catalyst.[1][2][3][4][5]
The Mechanism and the Primary Challenge: Regioselectivity
Friedel-Crafts acylation is an electrophilic aromatic substitution. The key challenge in this specific synthesis is controlling the regioselectivity of the acylation on the 2-methylthiophene ring. The methyl group (-CH₃) is an electron-donating group, which activates the thiophene ring and directs incoming electrophiles to the C3 and C5 positions.
While the desired product results from acylation at the C3 position, a significant competing reaction is the acylation at the C5 position, leading to the primary byproduct: 1-(2-Methylthiophen-5-yl)propan-1-one .
The stability of the carbocation intermediate (arenium ion) determines the regiochemical outcome. Attack at the 2-position of an unsubstituted thiophene is highly favored due to superior resonance stabilization of the intermediate.[6][7][8] In 2-methylthiophene, both C3 and C5 positions benefit from activation by the methyl group, often resulting in a mixture of isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my synthesis?
A1: You should anticipate two main categories of byproducts:
-
Isomeric Byproducts: The most prevalent byproduct is the constitutional isomer, 1-(2-Methylthiophen-5-yl)propan-1-one , formed from electrophilic attack at the C5 position. The ratio of 3-acyl to 5-acyl product is highly dependent on reaction conditions.
-
Degradation Products: Thiophene rings are sensitive to strong Lewis acids like aluminum chloride (AlCl₃).[9] This can lead to ring-opening, polymerization, and the formation of dark, tarry, or resinous materials, which can significantly lower the yield and complicate purification.
Q2: My reaction is yielding a poor ratio of the desired 3-acyl isomer. How can I improve regioselectivity?
A2: Improving selectivity for the C3 position involves carefully tuning the reaction conditions to favor the kinetically controlled product.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -20°C) is the most effective strategy.[8] It reduces the overall energy of the system, making the reaction more sensitive to the subtle activation differences between the C3 and C5 positions.
-
Choice of Lewis Acid: While AlCl₃ is common, it is very aggressive and can lead to both poor selectivity and degradation.[9] Consider using milder Lewis acids. Stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) often provide better regioselectivity for acylating thiophenes.[10] Solid acid catalysts, such as Hβ zeolite, have also shown excellent activity and selectivity in thiophene acylations.[1][11]
-
Solvent: The choice of solvent can influence catalyst activity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Highly polar or coordinating solvents can complex with the Lewis acid, reducing its effectiveness.
-
Order of Addition: A "reverse addition" approach, where the 2-methylthiophene is added slowly to a pre-formed complex of the acylating agent and Lewis acid at low temperature, can sometimes improve selectivity by maintaining a low concentration of the substrate.
Q3: I'm observing significant charring and a dark, tar-like residue in my reaction flask. What is the cause and how can it be prevented?
A3: This is a classic sign of substrate degradation caused by an overly aggressive Lewis acid or excessive temperature. The sulfur atom in the thiophene ring can coordinate strongly with Lewis acids like AlCl₃, which can promote ring-opening and polymerization.[9]
-
Mitigation Strategies:
-
Switch to a milder Lewis acid (SnCl₄, ZnCl₂, or a solid acid catalyst).[10]
-
Ensure your reaction is conducted at a low temperature (0°C or below).
-
Use a stoichiometric amount of the Lewis acid, as excess can promote side reactions. In Friedel-Crafts acylations, more than a catalytic amount is often needed because the product ketone also forms a complex with the catalyst.[2]
-
Minimize reaction time. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
-
Q4: What are the best analytical methods to confirm the identity and ratio of the 3-acyl and 5-acyl isomers?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating the two isomers and confirming they have the same mass. The retention times will differ, allowing for quantification of the isomeric ratio.
-
Proton and Carbon NMR (¹H and ¹³C NMR): NMR is definitive for structure confirmation. The coupling patterns and chemical shifts of the thiophene ring protons are distinct for each isomer. (See Data Interpretation Table below).
Q5: What are the most effective methods for purifying the desired this compound from its C5 isomer?
A5: The separation of these isomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most reliable method for laboratory-scale purification.[12] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the isomers.
-
Fractional Distillation under Vacuum: If there is a sufficient difference in boiling points, this method can be effective for larger quantities, though it may be less efficient at achieving very high purity compared to chromatography.
-
Recrystallization: If the crude product is a solid or can be derivatized to a solid, recrystallization may be a viable option.[12] This relies on differences in solubility between the two isomers in a given solvent system.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. synarchive.com [synarchive.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of "1-(2-Methylthiophen-3-yl)propan-1-one" synthesis
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one.
Introduction: The Synthetic Challenge
This compound is a valuable ketone intermediate in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of 2-methylthiophene. While fundamentally a classic electrophilic aromatic substitution, the acylation of sulfur-containing heterocycles like thiophene presents unique challenges that can significantly impact yield and purity. These challenges often stem from the interaction of the sulfur atom with the Lewis acid catalyst and the regiochemical control exerted by the methyl substituent.
This guide offers a systematic approach to diagnosing and resolving common issues encountered during this synthesis, transforming potential low-yield experiments into successful, reproducible outcomes.
Baseline Synthesis Protocol: Friedel-Crafts Acylation of 2-Methylthiophene
This protocol outlines a standard procedure for the synthesis of this compound. It serves as a reference point for the troubleshooting and FAQ sections.
Reaction Scheme: 2-Methylthiophene + Propanoyl Chloride --(AlCl₃)--> this compound
Materials and Reagents:
-
2-Methylthiophene
-
Propanoyl chloride (or Propanoic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Preparation: In the flask, dissolve 2-methylthiophene (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The mixture may become a slurry.
-
Acylating Agent Addition: Add propanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly quench by adding crushed ice, followed by the slow addition of 1M HCl to dissolve the aluminum salts. Caution: This is a highly exothermic step.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I recovered only starting material. What went wrong?
A1: This is the most frequent issue and can be attributed to several factors, primarily related to the catalyst and reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The sulfur atom in the 2-methylthiophene ring is a Lewis base and can form a non-productive complex with the AlCl₃ catalyst. Similarly, the carbonyl oxygen of the ketone product forms a strong complex with AlCl₃.[1] This effectively removes the catalyst from the reaction cycle.
-
Solution: Unlike many Friedel-Crafts reactions, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid is mandatory.[2] Using catalytic amounts will result in little to no conversion. Ensure your AlCl₃ is fresh and anhydrous, as moisture will rapidly deactivate it.
-
-
Potential Cause 2: Inadequate Reaction Temperature or Time. The acylation of thiophenes can be sluggish, especially if catalyst activity is compromised.
-
Solution: While the initial addition should be performed at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is often necessary for the reaction to proceed to completion. Monitor the reaction by TLC or GC-MS. If it stalls, gentle heating (e.g., to 40 °C in a refluxing DCM system) can be attempted, but be cautious as this can increase side product formation.
-
-
Potential Cause 3: Impure or Wet Reagents/Solvent. Water is the enemy of Friedel-Crafts reactions.
-
Solution: Use freshly distilled solvents and reagents. Ensure all glassware is thoroughly flame- or oven-dried before use. Perform the reaction under a strict inert atmosphere.
-
Q2: I obtained a product, but my NMR spectrum shows a mixture of isomers. Why is the regioselectivity poor?
A2: The directing effects of the methyl group on the thiophene ring dictate where the acylation occurs. For 2-methylthiophene, the primary sites for electrophilic attack are C3 and C5.
-
Causality: The methyl group is an activating, ortho-para directing group. In the thiophene ring system, this translates to positions 3 and 5. The electronic and steric profiles of these positions are different, leading to a potential mixture of products. The desired product is the C3-acylated isomer, but the C5-acylated isomer, 1-(5-Methylthiophen-2-yl)propan-1-one, is the most common byproduct. The stability of the intermediate carbocation dictates the major product.[3][4]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a consistently low temperature (e.g., -10 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Choice of Lewis Acid: Milder Lewis acids, such as tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂), can sometimes offer improved regioselectivity compared to the highly reactive AlCl₃.[1][5]
-
Purification: The isomers often have slightly different boiling points and polarities. Careful fractional vacuum distillation or meticulous column chromatography may be required for separation.
-
-
Q3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?
A3: Tar formation indicates polymerization or decomposition of the thiophene ring, which is sensitive to strong acids.[1][6]
-
Causality: Highly concentrated pockets of AlCl₃ or a runaway reaction temperature can cause the acid-sensitive thiophene ring to degrade.
-
Prevention and Mitigation:
-
Controlled Addition: Add the AlCl₃ slowly and in portions to a well-stirred solution of the thiophene. This prevents localized high concentrations of the catalyst.
-
Temperature Control: Strict temperature management is crucial. Never let the initial reaction exotherm get out of control.
-
Reverse Addition: In some cases, adding the substrate/acyl chloride mixture to a slurry of the Lewis acid in the solvent can provide better control.
-
Salvage: Unfortunately, once significant tarring has occurred, the reaction is often unsalvageable. The focus should be on prevention in the next attempt.
-
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of this reaction? The reaction is a Friedel-Crafts Acylation. First, the Lewis acid (AlCl₃) coordinates to the propanoyl chloride, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 2-methylthiophene ring in an electrophilic aromatic substitution, forming a sigma complex (Wheland intermediate). Finally, a proton is eliminated to restore aromaticity, yielding the ketone product.[2]
-
Can I use propanoic anhydride instead of propanoyl chloride? Yes, propanoic anhydride is an excellent alternative. However, when using an anhydride, at least two equivalents of the Lewis acid are required because the second carbonyl group will also complex with the catalyst.[1]
-
Are there "greener" or more modern catalysts I can use? Absolutely. Traditional Lewis acids like AlCl₃ generate significant amounts of acidic waste.[7] Modern alternatives focus on solid acid catalysts that are recoverable and reusable.[5]
-
Zeolites (e.g., Hβ): These have shown excellent activity and selectivity in thiophene acylation, can be filtered off after the reaction, and can be regenerated and reused.[8][9]
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are often more tolerant to moisture and can be used in smaller quantities.
-
Zinc Halides: Zinc chloride (ZnCl₂) has been shown to be a distinctive and effective catalyst for the acylation of heterocycles, often requiring only small amounts.[1]
-
-
How do I confirm that I have synthesized the correct C3-acylated isomer and not the C5 isomer? Proton NMR (¹H NMR) is the most definitive method. The coupling constants and chemical shifts of the two remaining protons on the thiophene ring are diagnostic.
-
For the C3-acylated product: You would expect to see two doublets for the C4 and C5 protons with a characteristic coupling constant (J ≈ 5-6 Hz).
-
For the C5-acylated product: You would expect to see two doublets for the C3 and C4 protons with a smaller coupling constant (J ≈ 3-4 Hz). Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial proximity between the methyl protons and the protons of the propyl chain.
-
Data Summary and Visualization
Table 1: Comparison of Catalytic Systems for Thiophene Acylation
This table provides a comparative overview of different catalysts used in similar thiophene acylation reactions to guide optimization efforts.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | Product Yield (%) | Reaction Conditions | Source(s) |
| AlCl₃ | Acetyl Chloride | >95 | ~80-90 (variable) | Stoichiometric catalyst, 0°C to RT | [1][10] |
| SnCl₄ | Acyl Halide | High | High | Stoichiometric catalyst, often milder conditions | [1] |
| ZnCl₂ | Acetic Anhydride | High | ~66 | Catalytic amounts, 0-20°C | [1] |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | Heterogeneous, 60°C, 2h | [7][8] |
Diagrams
Caption: Friedel-Crafts acylation mechanism.
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (2025). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
- BenchChem. (2025).
- Belan'ko, A. P., & Gol'dfarb, Y. L. (1975). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Russian Chemical Bulletin, 24(1), 154-155.
-
Quan, W., Zhang, Y., Zhao, D., & Yu, J. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 267-272. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- BenchChem. (2025).
-
Not Voodoo. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2. [Link]
- BenchChem. (2025). challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
Sources
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"1-(2-Methylthiophen-3-yl)propan-1-one" stability and storage issues
Technical Support Center: 1-(2-Methylthiophen-3-yl)propan-1-one
A Guide to Stability, Storage, and Troubleshooting for Research Professionals
Welcome to the technical support guide for this compound (CAS No. 100207-46-3). As Senior Application Scientists, we understand that the stability and proper handling of specialized chemical reagents are paramount to the success and reproducibility of your research. This document provides in-depth, field-proven insights into the potential stability issues you may encounter with this thiophene derivative and offers practical solutions and troubleshooting workflows.
The information herein is synthesized from the foundational principles of heterocyclic chemistry and data from structurally analogous compounds, as specific, in-depth stability studies on this particular molecule are not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by its two primary functional components: the 2-methylthiophene ring and the propan-1-one (ketone) group. Key concerns include:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially when exposed to air (oxygen) or other oxidizing agents. This can lead to the formation of thiophene S-oxides, which can be reactive and unstable.[1]
-
Polymerization: Thiophene and its derivatives can undergo polymerization, often initiated by light, heat, or acidic catalysts.[2] This process typically results in the formation of dark, insoluble materials, compromising sample purity.
-
Photodegradation: Aromatic heterocyclic compounds are often sensitive to light. Exposure to UV or even ambient light over time can provide the energy to initiate degradation pathways, including polymerization or ring-opening reactions.
-
Reactivity of the Ketone: While ketones are generally more stable than aldehydes, the carbonyl group can still participate in reactions, particularly under strongly acidic or basic conditions.[3][4]
Q2: What are the definitive long-term storage conditions for this compound to ensure maximum shelf-life?
A2: Based on safety data for similar thiophene-containing molecules, optimal long-term storage is crucial to prevent degradation.[5][6] We recommend the following conditions:
-
Temperature: Store refrigerated at 2-8°C .[5] This minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] This is the most critical step to prevent oxidation of the sulfur atom. After each use, flush the headspace of the container with inert gas before re-sealing.
-
Light: Protect from light by using an amber glass vial and storing it in a dark location, such as a cabinet or box.[5]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
Q3: I've noticed my sample, which was initially a clear liquid, has developed a yellow or brownish tint. What does this indicate?
A3: A change in color is a strong visual indicator of chemical degradation. For thiophene derivatives, this is commonly associated with the initial stages of oxidation or polymerization.[2] The formation of conjugated oligomers or polymers often leads to colored products. If you observe a color change, the purity of the compound is likely compromised. We strongly advise verifying the purity by an analytical method like HPLC or NMR before proceeding with critical experiments.
Q4: How does the methyl group on the thiophene ring affect the compound's stability?
A4: The methyl group at the 2-position of the thiophene ring has a significant electronic influence. As an electron-donating group, it increases the electron density of the aromatic ring.[7] This heightened electron density makes the ring more susceptible to electrophilic attack and potentially increases its rate of oxidation compared to unsubstituted thiophene.[7][8] Therefore, adherence to inert atmosphere storage is particularly important for this substituted analog.
Q5: What solvents are recommended for preparing stock solutions, and how should these solutions be stored?
A5: this compound is expected to be soluble in common organic solvents like DMSO, DMF, ethanol, and acetone. For biological assays, DMSO is a common choice. However, stability in solution is often lower than when stored neat. We recommend the following best practices:
-
Prepare stock solutions fresh for each experiment whenever possible.
-
If storage is necessary, prepare concentrated stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C .
-
For maximum stability, overlay the solution with an inert gas before sealing and freezing.
-
It is advisable to perform a preliminary stability test in your chosen solvent if the solution will be stored for an extended period.
Troubleshooting Guide
This table outlines common issues observed during experimentation, their probable causes, and actionable solutions.
| Observed Issue | Probable Cause | Recommended Action |
| Inconsistent or non-reproducible assay results. | Compound degradation due to improper storage or handling. | 1. Verify the purity of the solid compound via HPLC or NMR. 2. Prepare a fresh stock solution from a reliable source. 3. Ensure all handling procedures minimize exposure to air and light. |
| Precipitate forms in a stored stock solution. | Low solubility at storage temperature or degradation leading to insoluble byproducts (e.g., polymers). | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it remains, it is likely a degradant. Discard the solution. 3. Consider using a different solvent or preparing more dilute stock solutions. |
| The compound appears as a dark, viscous oil or solid. | Advanced degradation, likely significant polymerization. | The compound is likely unusable for most applications. Procure a new, verified lot of the material. |
| Baseline drift or new peaks appear in HPLC analysis over time. | Instability in the analytical mobile phase or on-column degradation. | 1. Confirm the stability of a freshly prepared sample in your mobile phase. 2. Check for compatibility with acidic or basic mobile phase additives. 3. Use a shorter analysis time or a different column chemistry if necessary. |
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is an invaluable tool. This protocol provides a framework for identifying conditions that may compromise the compound's integrity.
Objective: To determine the stability of the compound under stress conditions (acid, base, oxidation, heat, and light).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Photostability chamber (or a UV lamp)
-
Heating block or oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Sample Preparation (Time Zero):
-
Dilute the stock solution with ACN/water (50:50) to a final concentration of ~50 µg/mL.
-
Immediately inject this sample into the HPLC system to obtain the initial purity profile (t=0).
-
-
Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the respective stress solution in an amber HPLC vial.
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: ACN/water (50:50) - Place in an oven at 60°C.
-
Photolytic: ACN/water (50:50) - Place in a photostability chamber.
-
Control: ACN/water (50:50) - Keep at room temperature in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
After incubation, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the t=0 and control samples.
-
Calculate the percentage of the parent compound remaining.
-
Note the appearance of any new peaks (degradants). A significant loss (>10%) of the parent peak indicates instability under that specific condition.
-
Visual Workflow: Troubleshooting Compound Instability
The following diagram outlines a logical workflow for troubleshooting experiments where the stability of this compound is suspected to be a factor.
Caption: Logical workflow for diagnosing experimental issues related to compound stability.
References
- Safety Data Sheet. (n.d.).
- 2-Methylthiophene | 554-14-3. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- Why thio ketone and thio aldehyde are unstable? (2023, November 21). Quora.
- Thiophene. (n.d.). In Wikipedia. Retrieved January 16, 2026.
- This compound. (n.d.). PubChem.
- Thiophene deriv
- Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- Condensations of Thiophene with Ketones | Request PDF. (2025, August 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. file.leyan.com [file.leyan.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiophene derivatives - Georganics [georganics.sk]
Technical Support Center: Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one
Welcome to the technical support center for the synthesis of "1-(2-Methylthiophen-3-yl)propan-1-one". This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal results.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, most commonly via Friedel-Crafts acylation of 2-methylthiophene, presents unique challenges due to the reactivity of the thiophene ring and the potential for side reactions.[1][2] This guide provides a structured approach to understanding and overcoming these challenges, ensuring a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-methylthiophene with propionyl chloride or propionic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[2][4]
Q2: Why is regioselectivity a concern in this synthesis?
A2: The acylation of 2-methylthiophene can theoretically occur at the C3, C4, or C5 positions of the thiophene ring. The methyl group at the C2 position directs the incoming acyl group, but reaction conditions can influence the final isomeric ratio. The desired product is the 3-acylated isomer.
Q3: What are the primary safety precautions for this reaction?
A3: The reagents used in Friedel-Crafts acylation are hazardous. Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guides
This section addresses specific failures you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield of my desired product. What are the likely causes?
A: Low yield is a common issue and can stem from several factors. A systematic approach is necessary for diagnosis.
Possible Causes & Solutions:
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[3] Ensure your catalyst is fresh and has been handled under anhydrous conditions.
-
Protocol: Dry the glassware in an oven at >120°C for several hours and cool it under a stream of dry nitrogen or in a desiccator. Handle the Lewis acid in a glove box or under a nitrogen blanket.
-
-
Poor Quality Reagents: The purity of 2-methylthiophene and the acylating agent is crucial. Impurities can interfere with the reaction.
-
Protocol: Purify the 2-methylthiophene by distillation if necessary. Ensure the propionyl chloride or propionic anhydride is of high purity and free from hydrolysis products (propionic acid and HCl).
-
-
Incorrect Reaction Temperature: Friedel-Crafts acylations are temperature-sensitive.[5] Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.[5]
-
Protocol: Maintain the recommended temperature for the specific protocol you are following. Typically, the reaction is started at a low temperature (e.g., 0-5°C) during the addition of reagents and then allowed to warm to room temperature or gently heated.[2]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.
-
Problem 2: Presence of Multiple Products (Isomers)
Q: My analysis shows the presence of other isomers besides the desired 3-acyl-2-methylthiophene. How can I improve the regioselectivity?
A: The formation of isomers is a classic challenge in the acylation of substituted thiophenes. The electronic and steric effects of the methyl group on 2-methylthiophene direct the incoming electrophile primarily to the C5 and C3 positions. While C5 is often favored electronically in thiophene itself, the steric hindrance from the adjacent methyl group can favor acylation at the C3 position.[6][7]
Factors Influencing Regioselectivity & How to Control Them:
| Factor | Influence on Regioselectivity | Recommended Action |
| Lewis Acid | The choice and amount of Lewis acid can impact the steric bulk of the electrophilic complex. | Milder Lewis acids like SnCl₄ or ZnCl₂ may offer better selectivity than the highly reactive AlCl₃.[1][2] |
| Solvent | The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. | Less polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may improve selectivity. |
| Temperature | Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity.
Problem 3: Formation of a Dark Tar-Like Substance
Q: My reaction mixture turned into a dark, intractable tar. What went wrong?
A: Tar formation is indicative of polymerization or decomposition of the thiophene ring, which is known to be unstable under strongly acidic conditions.[2]
Key Causes and Preventive Measures:
-
Excessively Strong Lewis Acid Conditions: Aluminum chloride, while a potent catalyst, can be too harsh for the sensitive thiophene ring, leading to ring-opening and polymerization.[2]
-
Localized Hotspots: Poor mixing during the exothermic addition of the Lewis acid or acylating agent can create localized areas of high temperature, promoting decomposition.
-
Solution: Ensure efficient stirring and slow, controlled addition of reagents, especially at the beginning of the reaction. Maintain a consistent low temperature during addition.
-
-
Reaction with the Product: The ketone product can form a complex with the Lewis acid, which can sometimes promote further unwanted reactions.[2]
-
Solution: Using a stoichiometric amount of the Lewis acid is often necessary for this reason. However, ensure that the workup procedure effectively quenches the catalyst and breaks up this complex.
-
Experimental Protocol: Standard Friedel-Crafts Acylation
This protocol provides a general procedure. Modifications may be necessary based on your specific experimental goals.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloromethane and the Lewis acid (e.g., aluminum chloride, 1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the propionyl chloride solution dropwise to the stirred suspension of the Lewis acid, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0°C.
-
Prepare a solution of 2-methylthiophene (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the 2-methylthiophene solution dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Workflow Diagram:
Caption: A systematic approach to troubleshooting common synthesis failures.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. Retrieved from [Link]
- (2025, August 7). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (PDF).
-
(2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent 2,492,629.
- Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent 2,432,991.
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2. Retrieved from [Link]
- (2020, May 26). Synthetic method of 2-thiopheneacetic acid. CN111205266A. Google Patents.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
- (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
-
The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylthiophene. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]
- (2009, March 3). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. U.S. Patent 7,498,448 B2. Google Patents.
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
- (2011, March 23). Method for preparing 2-methyl thiophene derivatives. CN101987842A. Google Patents.
- (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
- (2025, October 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
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MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
- (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)
- (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
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Technical Support Center: Acylation of 2-Methylthiophene
Welcome to the technical support center for the acylation of 2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common issues and provide in-depth explanations to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the Friedel-Crafts acylation of 2-methylthiophene, and why?
A1: The major product is overwhelmingly 2-acyl-5-methylthiophene . The regioselectivity of Friedel-Crafts acylation on a thiophene ring is governed by the electronic properties of the heterocyclic system. Electrophilic attack is favored at the C2 and C5 positions because the carbocation intermediate formed at these positions is more stable. This increased stability is due to better delocalization of the positive charge through resonance, involving the sulfur atom's lone pair.[1][2][3] In the case of 2-methylthiophene, the C5 position is electronically activated by the methyl group and sterically accessible, making it the primary site of acylation.
The stability of the intermediate cation is a key factor. Attack at the C5 (or C2) position allows for three resonance structures to delocalize the positive charge, whereas attack at the C3 or C4 position results in a less stable intermediate with only two resonance forms.[1][2][3]
Q2: I am observing a mixture of isomers. How can I improve the regioselectivity for the 5-position?
A2: While the 5-position is electronically favored, suboptimal reaction conditions can lead to the formation of other isomers. To enhance regioselectivity:
-
Choice of Catalyst: Milder Lewis acids, such as stannic chloride (SnCl₄) or zinc bromide (ZnBr₂), are often preferred over stronger ones like aluminum chloride (AlCl₃).[4][5] Strong Lewis acids can sometimes lead to less selective reactions or degradation of the starting material.[5] Zeolite catalysts, like Hβ, have also demonstrated high selectivity for the 2-position in the acylation of unsubstituted thiophene, which corresponds to the 5-position in 2-methylthiophene.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is the desired 5-acyl isomer.[8] Running the reaction at 0°C or even lower can significantly improve selectivity.
-
Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. It may be beneficial to screen a few solvents to find the optimal one for your specific substrate and acylating agent.[8]
Q3: My reaction is turning black, and I'm getting a low yield of the desired product. What's causing this decomposition?
A3: The formation of a dark-colored reaction mixture or charring is a common sign of substrate or product decomposition. Thiophene rings are sensitive to strong acids and high temperatures.[5]
-
Catalyst Activity: Strong Lewis acids like AlCl₃ can be too harsh, leading to polymerization or ring-opening of the thiophene moiety.[5][9] Consider switching to a milder catalyst such as SnCl₄, ZnCl₂, or TiCl₄.[1][4][5] Zinc halides are particularly noted for overcoming difficulties encountered with other Friedel-Crafts catalysts in the acylation of thiophenes.[5]
-
Temperature Control: Exothermic reactions can lead to a rapid increase in temperature, causing decomposition. Ensure efficient stirring and cooling, especially during the addition of the Lewis acid. Adding the catalyst portion-wise or dropwise at a low temperature (e.g., 0°C) is crucial.[8]
-
Purity of Reagents: Ensure that all reagents and solvents are anhydrous. The presence of moisture can deactivate the Lewis acid and lead to side reactions.
Q4: Can polysubstitution occur during the acylation of 2-methylthiophene?
A4: Polysubstitution is generally not a significant concern in Friedel-Crafts acylation, which is a key advantage over Friedel-Crafts alkylation.[8][10][11] The acyl group introduced onto the thiophene ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[8][10][12] This deactivation makes the mono-acylated product less reactive than the starting 2-methylthiophene, effectively preventing a second acylation reaction.[8][11]
Furthermore, the Lewis acid catalyst often complexes with the carbonyl oxygen of the ketone product, further deactivating the ring.[8][13] This complex is typically stable under the reaction conditions and is broken during the aqueous workup.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Impure or wet reagents/solvents. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid. Increase catalyst loading systematically (e.g., from 1.0 to 1.2 equivalents). 2. Use freshly distilled solvents and high-purity reagents. Ensure glassware is oven-dried. 3. Allow the reaction to warm to room temperature after the initial addition at low temperature and monitor by TLC or GC. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Lewis acid is too strong. 3. Inappropriate solvent. | 1. Maintain a low reaction temperature (e.g., 0°C or below) throughout the addition of reagents.[8] 2. Switch to a milder Lewis acid like SnCl₄, ZnBr₂, or a zeolite catalyst.[1][4][7] 3. Screen non-polar solvents such as CH₂Cl₂ or CS₂.[8] |
| Reaction Mixture Darkens or Chars | 1. Decomposition of the thiophene ring by a strong Lewis acid. 2. Reaction temperature is too high. | 1. Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂).[5][9] 2. Improve temperature control with an ice bath or cryocooler and ensure slow, controlled addition of the catalyst.[8] |
| Product is Difficult to Isolate | 1. Incomplete quenching of the reaction. 2. Emulsion formation during workup. | 1. Carefully and slowly quench the reaction mixture by pouring it over crushed ice, followed by the addition of dilute HCl. 2. Add a saturated brine solution to help break up emulsions during the extraction process. |
Experimental Protocols
Protocol 1: Acylation using Stannic Chloride (SnCl₄)
This protocol is a standard and reliable method for the acylation of 2-methylthiophene.
Materials:
-
2-Methylthiophene
-
Acyl chloride (e.g., acetyl chloride)
-
Stannic chloride (SnCl₄)
-
Anhydrous benzene or dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylthiophene (1.0 eq.) and the acyl chloride (1.0 eq.) in the anhydrous solvent.[9]
-
Cool the mixture to 0°C using an ice bath.[9]
-
With vigorous stirring, add stannic chloride (1.0 eq.) dropwise, maintaining the internal temperature below 10°C.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.[9]
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl.[9]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[9]
Protocol 2: Acylation using N-Acylbenzotriazoles and Zinc Bromide (ZnBr₂)
This method uses a milder Lewis acid and can be advantageous when the corresponding acyl chloride is unstable.[4]
Materials:
-
2-Methylthiophene
-
N-Acylbenzotriazole
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 2-methylthiophene (1.25 eq.) and N-acylbenzotriazole (1.0 eq.) in anhydrous CH₂Cl₂, add anhydrous ZnBr₂ (2.0 eq.).[4]
-
Stir the mixture at room temperature. The reaction time will vary depending on the acyl group (monitor by TLC).[4]
-
Quenching: Quench the reaction by adding a small amount of methanol.[4]
-
Purification: Evaporate the solvents under reduced pressure. Purify the residue directly by column chromatography on silica gel to yield the 2-acyl-5-methylthiophene.[4]
Visualizing the Reaction and Troubleshooting Logic
Regioselectivity in the Acylation of 2-Methylthiophene
Caption: Favored acylation at C5 due to a more stable intermediate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and fixing low-yield issues.
References
-
Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. Retrieved from [Link]
- Hartough, H. D. (1949). Acylation of thiophene. Google Patents.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. Retrieved from [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Acetyl-5-methylthiophene. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Organic Syntheses Procedure. Retrieved from [Link]
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- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(2-Methylthiophen-3-yl)propan-1-one
Welcome to the technical support center for the purification of 1-(2-Methylthiophen-3-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the purification process.
Understanding the Core Challenge: Isomeric Impurities
The primary challenge in purifying this compound often stems from impurities generated during its synthesis, most commonly via the Friedel-Crafts acylation of 2-methylthiophene. Due to the electronic properties of the thiophene ring, acylation preferentially occurs at the C5 position, which is electronically similar to the C2 position. This leads to the formation of a significant positional isomer, 1-(2-methyl-5-thienyl)propan-1-one , as the main impurity.
The structural similarity of these isomers can make their separation challenging. This guide will provide strategies to effectively remove this and other potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most prevalent impurity is the positional isomer, 1-(2-methyl-5-thienyl)propan-1-one. Other potential impurities include:
-
Unreacted starting materials: 2-methylthiophene and the acylating agent (e.g., propionyl chloride or propionic anhydride).
-
Poly-acylated products: Di-acylated 2-methylthiophene, although this is less common as the acyl group is deactivating.[1]
-
Byproducts from side reactions: Depending on the specific reaction conditions, other minor byproducts may form.
Q2: How can I identify the presence of the 1-(2-methyl-5-thienyl)propan-1-one isomer in my product?
A2: Several analytical techniques can be used to identify and quantify the isomeric impurity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the isomers, which will have the same mass but different retention times.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the two isomers. The aromatic protons on the thiophene ring will have different chemical shifts and coupling patterns for the 3-substituted and 5-substituted isomers.[4]
-
Thin-Layer Chromatography (TLC): While the isomers may have similar Rf values, careful selection of the eluent system may allow for their separation on a TLC plate, providing a quick qualitative assessment.
Q3: My crude product is a dark oil. What causes this, and how can I decolorize it?
A3: Dark coloration in the crude product is often due to polymeric materials or other high-molecular-weight byproducts formed during the Friedel-Crafts reaction, especially if the reaction temperature was not well-controlled.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. This can effectively adsorb many colored impurities.
-
Column Chromatography: As detailed in the troubleshooting guides below, column chromatography is highly effective at separating the desired product from colored, high-molecular-weight impurities.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.
Guide 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired 3-acylated product from its 5-acylated isomer and other impurities.
Experimental Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Eluent System Selection: The key to a successful separation is choosing the right eluent. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.
-
TLC Analysis: Before running the column, test various solvent mixtures using TLC to find a system that gives good separation between your product and the main impurity. Aim for an Rf value of ~0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the top of the silica bed is flat and level. Add a thin layer of sand on top to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar impurities, followed by the desired product, and then the more polar impurities.
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of isomers | Inappropriate eluent system. | Re-optimize the eluent using TLC. Try a less polar solvent system to increase the difference in retention times. Consider using a different solvent system, such as dichloromethane/hexanes. |
| Column overloading. | Use a larger column or reduce the amount of crude product being purified. A general rule is a silica-to-crude product ratio of at least 50:1 for difficult separations. | |
| Poor column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Product is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Low recovery of product | Product is strongly adsorbed to the silica. | If the product is still on the column after significantly increasing the eluent polarity, consider flushing the column with a very polar solvent like methanol. |
| Fractions containing the product were discarded. | Carefully analyze all collected fractions by TLC before combining and discarding any. |
Guide 2: Purification by Recrystallization
Recrystallization can be an effective technique if a suitable solvent is found and if the isomeric impurity is present in a relatively small amount.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The isomeric impurity should either be very soluble or very insoluble in the chosen solvent at all temperatures.
-
Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) at room temperature and upon heating.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try to induce crystallization again. |
| The compound may be too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system. | |
| Product oils out instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
| Low recovery of purified product | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
| Product is still impure after recrystallization | The chosen solvent does not effectively separate the impurities. | Try a different recrystallization solvent. For isomeric impurities, recrystallization may not be sufficient, and column chromatography may be necessary. |
Data Presentation
Table 1: Physical Properties of Target Compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₀OS | 154.23[5] | (Not Experimentally Determined) |
| 1-(2-Methyl-5-thienyl)propan-1-one | C₈H₁₀OS | 154.23 | ~245-250 (Predicted) |
Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound using column chromatography.
Decision Tree for Troubleshooting Impure Product
Caption: Decision-making process for purifying this compound based on the nature of the impurities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link].
-
PubChem. 1-(2-Methyl-5-thienyl)propan-1-one. National Center for Biotechnology Information. [Link].
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Laurence, C., & Gal, J.-F. (2010).
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Awad, T., DeRuiter, J., & Clark, C. R. (2005). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of chromatographic science, 43(6), 296–303. [Link]
- Awad, T., DeRuiter, J., & Clark, C. R. (2005). GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine.
- Berger, S., & Sicker, D. (2009).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
- Klemm, L. H., et al. (1983). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Magnetic Resonance in Chemistry, 21(10), 652-656.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Asiri, A. M., et al. (2010). 1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2358.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
SWGDRUG. (2013, April 5). 1-(2-fluorophenyl)-2-(methylamino)propan-1-one. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methylthio-2-propanone (CAS 14109-72-9). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021, July 11). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). [Link]
-
ResearchGate. (2005, August 5). Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L-1 level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. Retrieved from [Link]
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Technical Support Center: Characterization of 1-(2-Methylthiophen-3-yl)propan-1-one and its Isomers
Welcome to the technical support center for the characterization of "1-(2-Methylthiophen-3-yl)propan-1-one" and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of these thiophene derivatives. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles.
The precise characterization of positional isomers is a critical challenge in pharmaceutical development and materials science.[1] Subtle differences in the substitution pattern on the thiophene ring can lead to significant variations in chemical reactivity, biological activity, and material properties.[1][2][3] This guide will equip you with the necessary knowledge to confidently distinguish between "this compound" and its closely related isomers.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary positional isomers of "this compound" that I should be aware of during synthesis and analysis?
A1: When synthesizing "this compound," several positional isomers can potentially form, depending on the starting materials and reaction conditions. The most common isomers arise from the different possible substitution patterns of the methyl and propanoyl groups on the thiophene ring. Key isomers to consider include:
-
1-(3-Methylthiophen-2-yl)propan-1-one: The positions of the methyl and propanoyl groups are swapped.
-
1-(4-Methylthiophen-2-yl)propan-1-one: The methyl group is at the 4-position.
-
1-(5-Methylthiophen-2-yl)propan-1-one: The methyl group is at the 5-position.
-
1-(4-Methylthiophen-3-yl)propan-1-one: The methyl group is at the 4-position relative to the propanoyl group at the 3-position.
-
1-(5-Methylthiophen-3-yl)propan-1-one: The methyl group is at the 5-position relative to the propanoyl group at the 3-position.
It is crucial to have analytical methods capable of resolving and identifying these isomers to ensure the purity and quality of your target compound.
Chromatography
Q2: My HPLC analysis shows co-eluting peaks. How can I improve the separation of "this compound" and its isomers?
A2: Co-elution of positional isomers is a common challenge in HPLC. Here’s a systematic approach to improving your separation:
-
Column Chemistry Optimization:
-
Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different retention mechanisms, such as π-π interactions, which can enhance the separation of aromatic isomers.
-
Particle Size: Employing a column with smaller particles (e.g., sub-2 µm) can significantly increase column efficiency and resolution.
-
-
Mobile Phase Modification:
-
Solvent Strength: Carefully adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or an isocratic method with a lower percentage of organic solvent can increase retention and improve resolution.[4]
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Additives: The addition of a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape and sometimes influence selectivity.
-
-
Method Parameters:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase analysis time.
-
Temperature: Adjusting the column temperature can affect retention times and selectivity. A good starting point is to test temperatures between 25°C and 40°C.
-
Q3: What are the best practices for developing a Gas Chromatography (GC) method for separating these thiophene isomers?
A3: GC can be an excellent technique for separating volatile and semi-volatile isomers.[5][6] Here are key considerations:
-
Column Selection: A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. For more challenging separations, a more polar column (e.g., with a cyanopropylphenyl phase) might provide the necessary selectivity.
-
Temperature Program: A slow, optimized temperature ramp is crucial. Start with a low initial temperature to retain early-eluting isomers and then slowly ramp to elute the more retained compounds.
-
Injector and Detector Temperatures: Ensure the injector temperature is high enough to ensure complete volatilization of the sample without causing degradation. The detector temperature should be high enough to prevent condensation.
-
Carrier Gas Flow: Using an optimal flow rate for your carrier gas (e.g., helium or hydrogen) will maximize column efficiency.
Spectroscopy
Q4: The ¹H NMR spectra of my isomeric mixture are very complex. How can I definitively assign the structure of "this compound"?
A4: ¹H NMR is a powerful tool for distinguishing thiophene isomers, but overlapping signals can be challenging.[7][8] Here’s how to approach the analysis:
-
Chemical Shifts: The electronic environment of the thiophene ring protons is highly sensitive to the position of the substituents.[7]
-
In "this compound," you would expect to see two distinct doublets for the thiophene ring protons.
-
The propanoyl group (-C(=O)CH₂CH₃) will show a quartet for the methylene protons and a triplet for the methyl protons. The methyl group on the thiophene ring will appear as a singlet.
-
-
Coupling Constants (J-values): The coupling constants between adjacent protons on the thiophene ring are characteristic. For 2,3-disubstituted thiophenes, the coupling constant between H-4 and H-5 is typically in the range of 5-6 Hz.
-
2D NMR Techniques: When 1D NMR is insufficient, 2D techniques are invaluable:
-
COSY (Correlation Spectroscopy): Identifies coupled proton systems, helping to trace the connectivity of the thiophene ring protons and the protons of the propanoyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other. This can be particularly useful for confirming the relative positions of the methyl and propanoyl substituents. For example, a NOE between the methyl protons and the ortho-proton on the thiophene ring can confirm their proximity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be used to confirm the attachment of the propanoyl group and the methyl group to the correct carbons on the thiophene ring.
-
Q5: Can Mass Spectrometry (MS) be used to differentiate between the positional isomers?
A5: While standard electron ionization (EI) mass spectrometry will likely produce identical or very similar mass spectra for positional isomers due to the same molecular weight and fragmentation patterns, certain MS techniques can be helpful:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₀OS for "this compound").[9] This is essential for confirming the identity of your target compound but will not distinguish between isomers.
-
Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor ions and analyzing the fragmentation patterns under different collision energies, it may be possible to find subtle differences in the fragment ion abundances that can be used to distinguish between isomers.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very powerful combination.[12] GC separates the isomers in time, and the MS provides mass spectra for each separated peak, allowing for individual identification.[5]
Troubleshooting Guides
Problem: Poor Resolution in HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Peaks are broad and tailing. | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. 2. Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Use a column with a high-purity silica base. |
| Isomeric peaks are completely co-eluting. | Insufficient selectivity of the stationary phase. | 1. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP). 2. Optimize the mobile phase composition by trying different organic solvents (ACN vs. MeOH). |
| Inconsistent retention times. | Column temperature fluctuations; mobile phase composition variability. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. |
Problem: Ambiguous NMR Spectral Interpretation
| Symptom | Possible Cause | Troubleshooting Steps |
| Overlapping signals in the aromatic region. | Presence of multiple isomers. | 1. Acquire 2D NMR spectra (COSY, NOESY, HMBC) for unambiguous assignment. 2. Compare the experimental chemical shifts and coupling constants with literature values or predicted spectra for all possible isomers.[7][13] |
| Broad signals. | Sample aggregation; presence of paramagnetic impurities. | 1. Try a different deuterated solvent or adjust the sample concentration. 2. Filter the sample to remove any particulate matter. |
| Incorrect integration values. | Incomplete relaxation of nuclei. | 1. Increase the relaxation delay (d1) in the acquisition parameters. |
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of "this compound" and its isomers.
Caption: A logical workflow for synthesizing, purifying, and characterizing thiophene isomers.
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry. Available from: [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
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C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available from: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Inventions. Available from: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]
-
Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available from: [Link]
-
NMR chemical shift prediction of thiophenes. Stenutz. Available from: [Link]
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1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available from: [Link]
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Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available from: [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]
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Chiral Purity in Drug Analysis. ResearchGate. Available from: [Link]
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Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst. Available from: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Available from: [Link]
-
Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. PMC. Available from: [Link]
-
Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters. Available from: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available from: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Scientific Research Publishing. Available from: [Link]
-
Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. PMC. Available from: [Link]
-
Positional Thiophene Isomerization: A Geometric Strategy for Precisely Regulating the Electronic State of Covalent Organic Frameworks to Boost Oxygen Reduction. PubMed. Available from: [Link]
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Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. Available from: [Link]
- Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. Google Patents.
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Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. Available from: [Link]
-
Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI. Available from: [Link]
-
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Available from: [Link]
-
Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. ResearchGate. Available from: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Available from: [Link]
-
1-Phenyl-3-(thiophen-2-yl)propan-1-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol. PubChem. Available from: [Link]
-
Fluorescent properties of some polythiophenes synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone. ResearchGate. Available from: [Link]
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Technical Support Center: Enhancing the Purity of "1-(2-Methylthiophen-3-yl)propan-1-one" for High-Fidelity Assays
Welcome to the technical support center for "1-(2-Methylthiophen-3-yl)propan-1-one." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this compound for sensitive downstream applications. High purity is paramount as even trace impurities can significantly impact the efficacy, safety, and reproducibility of pharmacological and biological assays.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
I. Compound Overview and Purity Fundamentals
"this compound" is an organic compound with the chemical formula C₈H₁₀OS and a molecular weight of 154.23 g/mol .[4] Its structure, featuring a substituted thiophene ring, makes it a valuable intermediate in medicinal chemistry.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most probable synthetic route to this compound is the Friedel-Crafts acylation of 2-methylthiophene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride.[6][7]
Common Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 2-methylthiophene and the acylating agent.
-
Polysubstituted Byproducts: Acylation at other positions on the thiophene ring, leading to isomeric impurities.
-
Hydrolysis Products: If water is present during workup, the acylating agent can hydrolyze to propionic acid.
-
Catalyst Residues: Traces of the Lewis acid catalyst.
Diagram of Potential Impurity Formation:
Caption: Potential products and impurities from the synthesis of this compound.
Q2: My preliminary purity analysis shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I identify the desired product?
A2: TLC is an excellent first-pass technique to assess the complexity of your product mixture. To identify your product spot, you can run co-spots. On the same TLC plate, spot your crude reaction mixture, the 2-methylthiophene starting material, and a co-spot containing both. The spot corresponding to the starting material should be easily identifiable. Your product, being more polar due to the ketone group, should have a lower Rf value than the starting material.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Start with a non-polar solvent system like 10% ethyl acetate in hexanes. You can increase the polarity to achieve good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine can also be effective.
Q3: What is the most effective method to purify this compound to >99% purity for sensitive assays?
A3: A multi-step purification strategy is often necessary to achieve high purity.
Step 1: Liquid-Liquid Extraction After quenching the reaction, a liquid-liquid extraction is the first line of purification. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like propionic acid and residual Lewis acid.
Step 2: Column Chromatography Flash column chromatography is a highly effective method for separating the desired product from non-polar impurities like unreacted starting material and isomeric byproducts.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute your product.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure product.
Step 3: Recrystallization For the final polishing step to remove trace impurities, recrystallization is ideal. The key is to find a suitable solvent or solvent system.
Recrystallization Solvent Screening: The ideal solvent will dissolve the compound when hot but not at room temperature. Test small amounts of your compound in various solvents. A two-solvent system is often effective. For a compound like this, a polar solvent in which it is soluble (e.g., acetone, ethyl acetate, or dichloromethane) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes or pentane) is a good starting point.[8][9]
General Recrystallization Protocol:
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "bad" anti-solvent until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad, streaky spots on TLC | Sample is too concentrated; compound is acidic or basic and interacting strongly with the silica gel. | Dilute the sample. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent. |
| Product co-elutes with an impurity during column chromatography | The chosen solvent system does not provide adequate separation. | Try a different solvent system with different selectivities (e.g., dichloromethane/hexanes or toluene/ethyl acetate). |
| Compound oils out during recrystallization | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Use a larger volume of solvent, cool the solution more slowly, or try a lower-boiling point solvent system. Seeding the solution with a pure crystal can also help. |
| Low recovery after recrystallization | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Assay results are inconsistent despite high purity by NMR | The presence of non-proton-containing impurities or trace metal contaminants. | Use more sensitive analytical techniques like HPLC-UV/MS or GC-MS to detect other impurities. Treat the sample with a metal scavenger if metal contamination is suspected.[10] |
Advanced Purity Assessment
For assays in a drug development setting, purity assessment beyond TLC and basic NMR is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a quantitative method to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone functional group (strong absorption around 1680-1700 cm⁻¹).
Diagram of a Comprehensive Purification and Analysis Workflow:
Caption: A typical workflow for the purification and analysis of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
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Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(4), 31-41.
- National Center for Biotechnology Information. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(12), 1996-2022.
- Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
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Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]
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SGRL. (2021). Effects of Impurities in Pharmaceuticals. [Link]
- Sarvari, M. H., & Sharghi, H. (2004). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Russian Chemical Bulletin, 53(10), 2356-2358.
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Reddit. Recrystallization with two solvents. r/Chempros. [Link]
- Wang, X., et al. (2021). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Molecules, 26(16), 4983.
- Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
- Wheeler, W. J., et al. (2009). U.S. Patent No. 7,498,448. Washington, DC: U.S.
- Zhang, Y., et al. (2014).
- Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie, 67(9), 1692-1696.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Cheméo. Chemical Properties of Methylthio-2-propanone. [Link]
- Uggeri, F., et al. (2001). U.S.
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PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
- Salles, C., et al. (2005). U.S.
- Yilmaz, F., et al. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Journal of Molecular Structure, 1149, 836-847.
- Vairaprakash, P., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 23(11), 2948.
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PubChem. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of 2-Methylthiophene-3-thiol on Newcrom R1 HPLC column. [Link]
- Trung, V. Q., et al. (2020). Fluorescent properties of some polythiophenes synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone. Vietnam Journal of Chemistry, 58(5), 691-696.
- Anand, A., et al. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Microbiological Methods, 91(2), 351-353.
- Kim, M., et al. (2013). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 17(3), 458-464.
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Validation & Comparative
A Comparative Spectroscopic Guide to 2- and 3-Thienyl Propanones
For Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is paramount. Thiophene derivatives, in particular, are foundational building blocks for a wide array of pharmaceuticals and functional materials.[1] The positional isomerism of a substituent on the thiophene ring can drastically alter a molecule's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of 2-thienyl propanone (also known as 2-acetylthiophene) and 3-thienyl propanone (3-acetylthiophene), offering a robust framework for their unambiguous differentiation.
The structural similarity between these isomers presents a significant analytical challenge.[2] Both are aromatic ketones and share the same molecular weight and elemental composition.[2][3] However, their distinct electronic environments give rise to unique spectroscopic fingerprints. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to provide a comprehensive analytical toolkit.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of 2- and 3-thienyl propanones in solution.[1][4] The position of the acetyl group directly influences the chemical environment of the protons and carbons within the thiophene ring, leading to distinct and predictable shifts in their respective spectra.
The ¹H NMR spectra of the two isomers show significant differences in the chemical shifts and coupling patterns of the thiophene ring protons. In 2-thienyl propanone, the protons at the 3 and 5 positions are the most downfield, typically appearing around 7.7 ppm.[1] Conversely, in 3-thienyl propanone, the proton at the 2-position is the most deshielded, resonating at approximately 7.95-8.05 ppm.[1][4] The methyl protons of the acetyl group in both isomers appear as sharp singlets at around 2.5 ppm.[1]
The ¹³C NMR spectra provide further confirmation of the isomeric structures. For 2-thienyl propanone, the carbon atom attached to the acetyl group (C2) is significantly deshielded, with a chemical shift of around 144.5 ppm.[1][5] In contrast, for 3-thienyl propanone, the C3 carbon is the most downfield in the aromatic region, appearing at approximately 143.5 ppm.[1][6] The carbonyl carbon for both isomers is observed in the range of 190-197 ppm.[5][7]
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Thienyl propanone | H3: ~7.69 (dd), H4: ~7.12 (dd), H5: ~7.67 (dd), -COCH₃: ~2.56 (s)[1] | C2: ~144.5, C3: ~133.8, C4: ~128.2, C5: ~132.6, -COCH₃: ~26.8, C=O: ~190.7[1][5] |
| 3-Thienyl propanone | H2: ~7.95 (dd), H4: ~7.35 (dd), H5: ~7.54 (dd), -COCH₃: ~2.54 (s)[1] | C2: ~132.6, C3: ~143.5, C4: ~126.9, C5: ~126.9, -COCH₃: ~26.8, C=O: ~190.0[1][6] |
Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides a reliable method for distinguishing between the two isomers based on their fragmentation patterns.[2] While both compounds exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126, the relative abundances of their fragment ions are diagnostic.[2][8]
The primary fragmentation pathway for both isomers involves the loss of a methyl radical ([M-CH₃]⁺) to form a thienoyl cation at m/z 111, and the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.[2]
For 2-thienyl propanone , the base peak is typically the [M-CH₃]⁺ fragment at m/z 111.[2][5] This is due to the high stability of the resulting 2-thienoyl cation, which is well-stabilized by resonance.
In contrast, for 3-thienyl propanone , the acetyl cation at m/z 43 is often the base peak or a very abundant fragment.[2][8] The [M-CH₃]⁺ fragment at m/z 111 is also observed but with a significantly lower relative abundance compared to the 2-isomer.[2]
Table 2: Key Diagnostic Fragments in Mass Spectrometry
| Fragment Ion | m/z | Relative Abundance in 2-Thienyl propanone | Relative Abundance in 3-Thienyl propanone |
| [M]⁺ | 126 | Moderate[2] | High[8] |
| [M-CH₃]⁺ | 111 | High (often base peak)[2][5] | High[8] |
| [M-COCH₃]⁺ | 83 | Low[5] | Medium[8] |
| [CH₃CO]⁺ | 43 | Low to Moderate[2][5] | High (often base peak)[2][8] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable tool for confirming the presence of key functional groups. Both isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. This band typically appears in the region of 1660-1680 cm⁻¹.[7][9] The exact position can be influenced by the electronic effects of the thiophene ring.
Additionally, characteristic bands for the C-H stretching of the aromatic thiophene ring are expected around 3100 cm⁻¹.[10] The C-S stretching vibrations of the thiophene ring usually appear in the fingerprint region, which can be complex. While IR spectroscopy is excellent for functional group identification, it is less definitive for distinguishing between these positional isomers compared to NMR and MS.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the acetyl group affects the conjugation with the thiophene ring, leading to differences in their absorption spectra. Generally, monosubstituted thiophenes exhibit a strong absorption band around 235 mμ.[11] For acetylthiophenes, the absorption bands are shifted to longer wavelengths due to conjugation. The 2-isomer tends to have its primary absorption band at a slightly longer wavelength than the 3-isomer, reflecting a more effective conjugation between the carbonyl group and the thiophene ring.[11]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified thienyl propanone isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][4]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[4]
-
Data Acquisition :
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard or the residual solvent peak.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A robust method for both separating and identifying the isomers is Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution.
-
Temperature Program : Employ a temperature gradient to ensure good separation of the isomers.
-
-
MS Conditions :
-
Ionization Mode : Use Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan a mass range of m/z 40-200.
-
-
Data Analysis : Identify the peaks corresponding to each isomer based on their retention times and compare their mass spectra to reference data.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a rapid and common technique.[4]
-
KBr Pellet : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[4]
-
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis : Identify the characteristic absorption bands for the carbonyl and other functional groups.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of 2- and 3-thienyl propanone.
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Biological activity of "1-(2-Methylthiophen-3-yl)propan-1-one" versus similar compounds
A Comparative Guide to the Biological Activity of 1-(2-Methylthiophen-3-yl)propan-1-one and Structurally Related Thiophene Derivatives
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in drug discovery, recognized for its significant contributions to the biological activity of a wide array of therapeutic agents.[1][2] As a five-membered aromatic heterocycle containing a sulfur atom, thiophene and its derivatives are integral to numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[1][3] The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself often serves as a bioisosteric replacement for a phenyl group, which can improve a compound's physicochemical properties and metabolic stability.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[4][5][6] This guide provides a comparative analysis of the biological activity of this compound and structurally similar compounds, with a focus on their potential as antimicrobial and cytotoxic agents.
Comparative Biological Activity
While specific biological activity data for this compound is not extensively reported in publicly available literature, we can infer its potential activity by examining structurally related compounds. The core structure, a propan-1-one moiety attached to a substituted thiophene ring, is a common motif in compounds with demonstrated biological effects. The following sections compare the activities of compounds with variations on this structural theme.
Antimicrobial Activity
Thiophene-based heterocycles are a well-established class of antimicrobial agents.[4][5][7][8][9] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the thiophene ring.
A study on various thiophene derivatives revealed that certain compounds exhibit potent activity against pathogenic fungi. For instance, some synthesized thiophene derivatives were found to be more potent than the standard drug Amphotericin B against Aspergillus fumigatus.[4] Another study highlighted a hydroxythiophene compound with significant antibacterial activity, with inhibition zones ranging from 15-21 mm, approaching the efficacy of Ampicillin.[5]
The general structure-activity relationship (SAR) suggests that the introduction of specific functional groups to the thiophene core can significantly enhance antimicrobial properties. For example, the presence of pyrazole or pyridine moieties fused or attached to the thiophene ring has been shown to increase potency against certain bacterial and fungal strains.[4]
Cytotoxic Activity
Thiophene derivatives have also emerged as promising candidates for anticancer drug development due to their cytotoxic effects against various cancer cell lines.[1][3][10][11][12]
Research has shown that certain thiophene-based compounds exhibit moderate to high cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[3][10][11] In some cases, the IC50 values of these compounds were comparable to the standard anticancer drug Sorafenib.[3] A particularly interesting finding is the ability of some thiophene derivatives to sensitize cancer cells to existing chemotherapeutic agents. For example, pretreatment of HepG2 cells with a specific thiophene compound significantly decreased the IC50 of sorafenib from 3.9 µM to 0.5 µM.[3][10][11]
The SAR for cytotoxic activity indicates that the substituents on the thiophene ring play a crucial role. For instance, the presence of a thiazole moiety or specific substitutions on an attached phenyl ring can modulate the cytotoxic potency.[12][13]
Data Summary
To facilitate a clear comparison, the following tables summarize the biological activities of representative thiophene derivatives that are structurally related to this compound.
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyrazole-Thiophene Hybrid | Aspergillus fumigatus | More potent than Amphotericin B | [4] |
| Pyridine-Thiophene Hybrid | Aspergillus fumigatus | More potent than Amphotericin B | [4] |
| Hydroxythiophene Derivative | Gram-positive & Gram-negative bacteria | 15-21 mm zone of inhibition | [5] |
| Spiro-indoline-oxadiazole Thiophene | Clostridium difficile | MIC: 2-4 µg/mL | [7][8] |
Table 2: Comparative Cytotoxic Activity of Thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| N-(Thienyl)-2-chloroacetamide Derivative | HepG2, MCF-7 | Moderate cytotoxicity | [11] |
| Thiazole-Thiophene Hybrid | MCF-7, NCI-H460, SF-268 | High cytotoxicity | [12] |
| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 | High cytotoxicity, some more potent than Tamoxifen | [13] |
| 1-Aryl-3-phenethylamino-1-propanone | PC-3 | 8.2-32.1 µM | [14][15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed in this guide.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth within the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of structure-activity relationship analysis for thiophene derivatives.
Experimental Workflow for Biological Activity Screening
Caption: A typical experimental workflow for screening the biological activity of novel thiophene compounds.
Conclusion
While direct experimental data on the biological activity of this compound is limited in the current literature, a comparative analysis of structurally similar thiophene derivatives provides valuable insights into its potential. The thiophene-propanone scaffold is a recurring motif in compounds with significant antimicrobial and cytotoxic properties. The extensive body of research on thiophene derivatives underscores the importance of this heterocyclic system in medicinal chemistry and provides a strong rationale for the further investigation of this compound and its analogs as potential therapeutic agents. Future studies should focus on the systematic evaluation of its biological activities to fully elucidate its therapeutic potential and to contribute to the growing understanding of the structure-activity relationships of this important class of compounds.
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Tantawy, A. S., et al. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1397. [Link]
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Tantawy, A. S., et al. (2021). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed, 33974495. [Link]
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Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]
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De Kloe, G. E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3349-3362. [Link]
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Perez-Silanes, S., et al. (2013). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 18(11), 13693-13711. [Link]
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Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 239-251. [Link]
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Harvey, R. J., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(21), 5050. [Link]
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Tai, C. L., et al. (2008). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(3), 447-450. [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-13. [Link]
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Tai, C. L., et al. (2008). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists. PubMed, 18213411. [Link]
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Tai, C. L., et al. (2008). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists. ResearchGate. [Link]
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Canturk, D., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
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Canturk, D., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]
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Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3329. [Link]
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Lee, H. S., et al. (2013). Identification of 1-furan-2-yl-3-pyridin-2-yl-propenone, an antiinflammatory agent, and its metabolites in rat liver subcellular fractions. Journal of Chromatography B, 932, 110-116. [Link]
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A Comparative Guide to Validating Analytical Methods for the Quantification of 1-(2-Methylthiophen-3-yl)propan-1-one
Introduction
1-(2-Methylthiophen-3-yl)propan-1-one is a heterocyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a thiophene ring, makes it a valuable building block in medicinal chemistry. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in research, development, and quality control settings.
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of method validation, offering detailed experimental protocols and performance expectations based on internationally recognized guidelines, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as standards from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, ensuring data of the highest integrity.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] This is achieved by evaluating a set of performance characteristics, which are interconnected and collectively ensure the method's reliability.[6][7]
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A Comprehensive Guide to the Purity Assessment of 1-(2-Methylthiophen-3-yl)propan-1-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for the purity assessment of 1-(2-Methylthiophen-3-yl)propan-1-one , a thiophene derivative of interest. Given the current absence of a commercially available certified reference standard for this specific compound, this document emphasizes the establishment of a robust analytical framework. We will delve into the principles, experimental protocols, and comparative strengths of various techniques, empowering researchers to develop and validate their own methods for quality control.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 100207-46-3) is an organic compound featuring a methyl-substituted thiophene ring attached to a propanone moiety.[1] Its structural alerts suggest potential applications as an intermediate in the synthesis of more complex molecules, possibly with biological activity. In the pharmaceutical industry, even minute impurities can alter the pharmacological and toxicological profile of a drug substance, making rigorous purity assessment a critical step in the development pipeline.[2][3][4]
This guide will focus on three principal analytical techniques for purity determination:
-
High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for purity determination without the need for an identical reference standard.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Profiling
HPLC is a powerful technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the thiophene ring.
Causality behind Experimental Choices in HPLC Method Development
The goal is to develop a method that can separate the main compound from potential impurities, which may include starting materials, by-products of the synthesis, and degradation products. The choice of column, mobile phase, and detection wavelength are critical parameters. A C18 column is a versatile starting point for moderately polar compounds. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good resolution and peak shape. The detection wavelength should be set at the maximum absorbance of the analyte to ensure high sensitivity.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is a starting point and should be optimized and validated for the specific application.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Data Analysis:
-
The purity is typically assessed by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For accurate quantification of specific impurities, a reference standard for each impurity would be required.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile organic compounds. It can provide information about the presence of residual solvents, starting materials, and volatile by-products.
Rationale for GC-MS in Purity Assessment
The combination of gas chromatography for separation and mass spectrometry for detection provides a high degree of specificity. The mass spectrum of an unknown compound can be compared to a library of spectra (e.g., NIST) for identification.[5] This is particularly useful for identifying unexpected impurities.
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST, Wiley).[5][6]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assignment
In the absence of a certified reference standard for this compound, quantitative NMR (qNMR) stands out as a primary analytical method. It allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
The Power of qNMR in a Reference Standard Vacuum
The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the accurate determination of the concentration or purity of a compound without the need for a calibration curve, provided that a suitable internal standard is used.
Detailed Experimental Protocol: Purity Determination by ¹H qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Materials:
-
Sample: this compound
-
Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). The IS should be stable, non-volatile, and not react with the analyte.
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount (e.g., 5-10 mg) of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (a T1 experiment should be performed beforehand for accurate determination). A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
P = Purity (in %)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
analyte = this compound
-
IS = Internal Standard
-
Comparative Analysis of Purity Assessment Methods
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Intrinsic quantitative relationship between signal intensity and number of nuclei. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and semi-volatile compounds. | Soluble compounds with suitable NMR-active nuclei. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. Purity by area % is relative. | Identification of unknowns via spectral libraries. Quantification requires standards. | Requires a certified internal standard of a different compound. |
| Selectivity | High, tunable through column and mobile phase selection. | Very high, based on both retention time and mass spectrum. | High, depends on the resolution of signals in the spectrum. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower than chromatographic methods (µg to mg range). |
| Strengths | Robust, widely available, excellent for routine QC, can separate isomers. | Excellent for identification of volatile unknowns and residual solvents. | Primary method, highly accurate and precise, does not require an identical reference standard. |
| Limitations | May not detect non-chromophoric or highly retained impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires more sample, potential for signal overlap. |
Visualization of Experimental Workflows
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
qNMR Purity Determination Workflow
Caption: Workflow for qNMR Purity Determination.
Conclusion and Recommendations
The purity assessment of this compound, especially in the absence of a certified reference standard, requires a multi-faceted analytical approach.
-
For routine analysis and screening of non-volatile impurities, a validated HPLC-UV method is recommended as a robust and reliable technique.
-
To identify and quantify volatile impurities and residual solvents, GC-MS is the method of choice.
-
For an accurate and absolute determination of purity, ¹H qNMR is the most powerful technique as it does not rely on an identical reference material. It should be considered the primary method for assigning the purity value to a newly synthesized batch that can then be used as an in-house reference standard.
Researchers and drug development professionals should consider a combination of these techniques to build a comprehensive purity profile for this compound. The detailed protocols provided in this guide serve as a solid foundation for method development and validation, ensuring the quality and consistency of this important chemical entity.
References
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NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology.[5]
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European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. CPMP/QWP/1529/04.[4]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link][13]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(2-Methylthiophen-3-yl)propan-1-one Derivatives
Introduction: The Thiophene Scaffold and the Imperative of Selectivity
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its versatile structure allows for the synthesis of derivatives with a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][3][4] Derivatives of the core structure, 1-(2-Methylthiophen-3-yl)propan-1-one, are of significant interest, particularly as potential kinase inhibitors for targeted cancer therapy.[5][6][7][8]
However, the very reactivity that makes the thiophene moiety so useful also presents a significant challenge: the potential for off-target interactions and cross-reactivity. A drug's efficacy is intrinsically linked to its selectivity. Cross-reactivity, where a compound interacts with unintended targets, can lead to diminished therapeutic effect, unpredictable side effects, and, in severe cases, toxicity.[9] A well-documented case is tienilic acid, a thiophene-containing diuretic that was withdrawn from the market due to severe hepatotoxicity caused by its bioactivation by Cytochrome P450 (CYP450) enzymes, specifically CYP2C9.[10][11] This historical example underscores the absolute necessity of conducting rigorous cross-reactivity studies early in the drug development pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for novel this compound derivatives. We will delve into the critical experimental methodologies, from high-throughput screening assays to detailed biophysical characterization and in silico prediction, explaining not just the "how" but the critical "why" behind each experimental choice.
Comparative Analysis: A Framework for Evaluating Selectivity
The primary goal of a cross-reactivity study is to build a selectivity profile for each derivative. This involves testing the compounds against a panel of relevant off-targets. For thiophene derivatives designed as kinase inhibitors, this panel should logically include a broad range of kinases and key drug-metabolizing enzymes like the CYP450 superfamily.
The data generated allows for a direct comparison of lead candidates. A desirable candidate will exhibit high potency for its intended target and minimal activity against the off-target panel.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | CYP3A4 Inhibition IC₅₀ (µM)[12] | CYP2C9 Inhibition IC₅₀ (µM)[10] |
| Parent Scaffold | 15,000 | > 20,000 | > 20,000 | > 50 | > 50 |
| Derivative A | 25 | 1,500 | 8,000 | 12.5 | 45.0 |
| Derivative B | 450 | > 20,000 | > 20,000 | > 50 | > 50 |
| Derivative C | 30 | 18,000 | > 20,000 | 48.0 | > 50 |
Interpretation of Hypothetical Data:
-
Derivative A shows high potency for the target kinase but also significant activity against Off-Target Kinase A and moderate inhibition of CYP3A4. This lack of selectivity raises a red flag for potential side effects and drug-drug interactions.
-
Derivative B is highly selective, showing minimal off-target activity. However, its potency against the primary target is substantially lower than Derivatives A and C, potentially limiting its therapeutic efficacy.
-
Derivative C represents the most promising lead candidate from this initial screen. It combines high target potency with excellent selectivity across both the kinase and CYP450 panels, suggesting a wider therapeutic window.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. No single assay can provide a complete picture. We will explore three critical, complementary techniques: a biochemical screening assay (Competitive Binding), a biophysical characterization method (Surface Plasmon Resonance), and a predictive computational approach (In Silico Docking).
Competitive Binding Assays: High-Throughput Selectivity Screening
Competitive binding assays are a robust method for determining the relative affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[13][14][15] This format is ideal for initial high-throughput screening against a panel of off-targets due to its scalability and cost-effectiveness.
Causality Behind the Protocol: The core principle is the law of mass action. We create a system at equilibrium with a target protein and a high-affinity labeled probe. The introduction of a test compound (an unlabeled competitor) will disrupt this equilibrium if it binds to the same site. The degree of probe displacement is directly proportional to the affinity and concentration of the test compound. By measuring the concentration of the test compound required to displace 50% of the labeled probe (the EC₅₀), we can calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity.[14]
Caption: Workflow for a competitive binding assay.
Protocol: Competitive Binding Assay for Kinase Selectivity
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). The inclusion of MgCl₂ is critical as it is a required cofactor for the kinase's ATP binding site.
-
Labeled Ligand: Use a fluorescently or radioactively labeled ATP-competitive ligand known to bind the kinase of interest. Dilute to a final concentration approximately equal to its dissociation constant (Kd) in the assay buffer.
-
Kinase Panel: Prepare stocks of the target kinase and a panel of off-target kinases at a concentration that gives a robust signal in the assay (typically low nanomolar).
-
Test Compounds: Prepare a serial dilution series for each thiophene derivative, typically starting from 100 µM down to the picomolar range in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the appropriate test compound dilution to the sample wells. Add 1 µL of DMSO to control wells (for maximum and minimum signal).
-
Add 10 µL of the kinase solution to all wells except the "no enzyme" control.
-
Add 10 µL of the labeled ligand to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium. Protect from light if using a fluorescent label.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (e.g., fluorescence polarization or scintillation counter).
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data with the maximum signal (DMSO control) set to 100% and the minimum signal (control with a high concentration of unlabeled ligand) set to 0%.
-
Plot the normalized signal versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the labeled ligand.[14]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
While binding assays provide affinity data (Kᵢ), they do not reveal the kinetics of the interaction (how fast the compound binds and dissociates). Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on both the association (kₐ) and dissociation (kₑ) rates of an interaction, from which the dissociation constant (Kₑ) can be precisely calculated (Kₑ = kₑ/kₐ).[16][17][18][19]
Causality Behind the Protocol: SPR detects changes in the refractive index at the surface of a sensor chip.[18] A target protein (ligand) is immobilized on the chip. A solution containing the test compound (analyte) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). When the analyte solution is replaced with buffer, the dissociation of the complex is monitored as a decrease in RU. By analyzing these binding and dissociation curves, we can extract detailed kinetic information that is invaluable for lead optimization. A compound with a slow dissociation rate (low kₑ) often exhibits a longer duration of action in vivo.
Caption: The sequential phases of an SPR experiment.
Protocol: SPR Kinetic Analysis
-
Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein (kinase or CYP450 enzyme) to the desired density (typically 2000-5000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference channel should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Kinetic Measurement:
-
Prepare a series of dilutions of the thiophene derivative in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). It is critical that the DMSO concentration is identical in all samples and the running buffer to avoid bulk refractive index mismatches.
-
Perform a kinetic titration cycle. This involves injecting each concentration of the analyte over the ligand and reference surfaces for a set amount of time (association phase, e.g., 120 seconds), followed by a flow of running buffer (dissociation phase, e.g., 300 seconds).
-
Between each cycle, inject a regeneration solution (e.g., a brief pulse of low pH glycine or high salt buffer) to remove all bound analyte and ensure a stable baseline for the next injection. The regeneration conditions must be optimized to remove the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[19]
-
This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
In Silico Docking: Predicting Interactions Before Synthesis
Computational, or in silico, methods provide a powerful predictive tool to assess potential cross-reactivity at the very beginning of the drug discovery process.[20] Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a protein (receptor), predicting the preferred binding orientation and estimating the binding affinity.[21]
Causality Behind the Protocol: Docking algorithms work by exploring a vast number of possible conformations of the ligand within the protein's active site.[22] Each conformation is evaluated by a "scoring function," which is a mathematical model that estimates the free energy of binding. A lower (more negative) score typically indicates a more favorable, higher-affinity interaction. By docking a library of thiophene derivatives against the 3D structures of known off-targets (e.g., various kinases, CYP450s), we can prioritize compounds that are predicted to be highly selective for their intended target and flag those with a high probability of off-target binding.[23] This allows for the rational design of more selective derivatives and avoids wasting resources on synthesizing compounds likely to fail.
Caption: Key steps in a molecular docking study.
Protocol: In Silico Cross-Reactivity Prediction
-
Preparation of Receptor Structures:
-
Obtain high-resolution 3D crystal structures of the primary target and a panel of off-target proteins from a public database like the Protein Data Bank (PDB).
-
Prepare the proteins using molecular modeling software (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, repairing any missing side chains or loops, and assigning appropriate protonation states and partial charges.
-
Define the binding site for docking. This is typically the region occupied by a co-crystallized ligand or a site identified by pocket-finding algorithms.
-
-
Preparation of Ligand Structures:
-
Generate 3D structures of the this compound derivatives.
-
Prepare the ligands by generating realistic ionization states at physiological pH (e.g., pH 7.4) and minimizing their energy to find a low-energy 3D conformation.
-
-
Molecular Docking and Analysis:
-
Use a validated docking program (e.g., Glide, AutoDock, GOLD) to dock each derivative into the binding site of the primary target and each off-target protein.
-
The program will generate a set of possible binding poses for each ligand-protein pair and calculate a docking score for each pose.
-
Compile the best docking scores for each derivative against each protein into a matrix for comparison.
-
Visualize the predicted binding modes of the most potent binders and cross-reactive compounds. Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the structural basis for binding and selectivity. This analysis can provide crucial insights for designing new derivatives with improved selectivity profiles.
-
Conclusion and Future Outlook
The development of novel therapeutics based on the this compound scaffold holds significant promise. However, realizing this potential requires a proactive and rigorous approach to evaluating and mitigating the risk of cross-reactivity. The integration of high-throughput biochemical screening, detailed biophysical characterization, and predictive in silico modeling provides a powerful, self-validating system for identifying lead candidates with the highest potential for success.
By understanding the causality behind each experimental choice and meticulously building a comprehensive selectivity profile, researchers can navigate the complexities of drug discovery with greater confidence. This multi-faceted approach not only de-risks the development process but also accelerates the journey of translating a promising chemical entity into a safe and effective medicine. The insights gained from these studies are not merely data points; they are the foundation upon which rational drug design and successful clinical outcomes are built.
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Zhang, Y., & Ye, F. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Retrieved from [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
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ACS Publications. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Retrieved from [Link]
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ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
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Valenti, M., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
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ResearchGate. (2016). In Silico Aptamer Docking Studies: From a Retrospective Validation to a Prospective Case Study—TIM3 Aptamers Binding. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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Teh, J. S. K., et al. (2022). Testing for Drug Hypersensitivity Syndromes. Allergy, Asthma & Immunology Research. Retrieved from [Link]
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Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. Retrieved from [Link]
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Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research. Retrieved from [Link]
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Féau, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Retrieved from [Link]
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MDPI. (2021). Recent Advances in In Silico Target Fishing. Retrieved from [Link]
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Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. Retrieved from [Link]
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RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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A Comparative Guide to the In-Vitro Characterization of 1-(2-Methylthiophen-3-yl)propan-1-one
Introduction
In the landscape of modern drug discovery, the early and comprehensive in-vitro profiling of novel chemical entities is paramount. This guide provides a detailed framework for the initial biological characterization of "1-(2-Methylthiophen-3-yl)propan-1-one," a thiophene-containing propanone of nascent scientific interest. According to PubChem, this compound (CID 70699453) is a structurally defined small molecule, yet its biological activities and potential therapeutic applications remain largely unexplored.[1] The thiophene moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
Given the absence of established biological targets for this compound, this guide presents a logical, tiered approach to its in-vitro evaluation. We will focus on a series of foundational assays designed to assess its cytotoxic potential, metabolic liabilities, cardiac safety, and potential kinase inhibitory activity. The "comparative" aspect of this guide is framed by benchmarking the performance of our topic compound against well-characterized positive and negative controls within each assay, thereby providing a robust context for interpreting the experimental data.
This document is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind each experimental protocol. By following these self-validating systems, researchers can generate a high-quality, preliminary data package to inform future development decisions for this and other novel chemical entities.
Part 1: Foundational Cytotoxicity Profiling
Expertise & Experience: The Rationale for Initial Cytotoxicity Screening
Before embarking on target-specific assays, it is crucial to first understand the general cytotoxic profile of a novel compound. This initial screen serves two primary purposes: 1) it identifies the concentration range at which the compound exerts toxic effects on cells, which is critical for designing subsequent, more sensitive assays, and 2) it provides an early indication of potential therapeutic windows, particularly if cytotoxicity is observed to be selective for cancer cell lines over normal cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell viability.[5][6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[6]
Comparative Cytotoxicity Data Framework
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5] We will compare the IC50 values of "this compound" against a standard chemotherapeutic agent, Doxorubicin, across a panel of human cancer and normal cell lines.
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Expected: ~0.1-1 µM |
| A549 | Lung Carcinoma | Experimental Data | Expected: ~0.1-1 µM |
| HepG2 | Hepatocellular Carcinoma | Experimental Data | Expected: ~0.5-5 µM |
| HEK293 | Human Embryonic Kidney | Experimental Data | Expected: >10 µM |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a synthesized methodology based on standard practices.[5][6]
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal human cell line (e.g., HEK293) in their recommended media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at logarithmic growth phase and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.
3. Incubation and Assay:
-
Incubate the plates for 48 or 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow Visualization
Caption: General workflow for in-vitro cytotoxicity testing using the MTT assay.
Part 2: Early Safety & Liability Profiling
Expertise & Experience: The Imperative of Early Safety Assessment
Early assessment of a compound's potential for adverse drug reactions is a cornerstone of modern drug discovery. Two of the most significant hurdles in preclinical development are unforeseen drug-drug interactions (DDIs) and cardiotoxicity. In-vitro assays to evaluate these liabilities are therefore essential.
A. Cytochrome P450 (CYP) Inhibition Assay
The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of over 90% of clinical drugs.[7] Inhibition of these enzymes by a new chemical entity can lead to altered plasma concentrations of co-administered drugs, potentially causing toxicity or therapeutic failure.[7][8][9] Therefore, assessing the inhibitory potential of "this compound" against key CYP isoforms is a regulatory expectation and a critical step in risk assessment.[7][10]
B. hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11] Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[11] Regulatory agencies such as the FDA mandate that new molecules are tested for hERG liability.[12]
Comparative Data Framework for Safety Profiling
| Assay | Target Isoform/Channel | This compound (IC50 in µM) | Positive Control (IC50 in µM) |
| CYP Inhibition | CYP1A2 | Experimental Data | Ketoconazole: ~0.1 µM |
| CYP2C9 | Experimental Data | Sulfaphenazole: ~0.3 µM | |
| CYP2C19 | Experimental Data | Ticlopidine: ~1 µM | |
| CYP2D6 | Experimental Data | Quinidine: ~0.05 µM | |
| CYP3A4 | Experimental Data | Ketoconazole: ~0.03 µM | |
| hERG Inhibition | KCNH2 (Kv11.1) | Experimental Data | E-4031: ~0.3 µM |
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
This protocol is based on methodologies utilizing fluorescent probes with recombinant human CYP enzymes.[7]
1. Reagents and Preparation:
-
Test System: Human liver microsomes or recombinant human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).[8]
-
Cofactor: NADPH regenerating system.
-
Substrates: Specific fluorescent probe substrates for each CYP isoform.
-
Test Compound: "this compound" and known inhibitors (positive controls) diluted in series.
2. Assay Procedure:
-
In a 96-well plate, combine the buffer (pH 7.4), human liver microsomes, and the test compound at various concentrations (e.g., 0.01 to 50 µM).[13]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a mixture of the specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., acetonitrile).
-
Measure the fluorescent signal of the metabolite using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Experimental Protocol: hERG Automated Patch-Clamp Assay
This protocol describes a high-throughput method using an automated patch-clamp system.[11][14]
1. Cell Preparation:
-
Use a cell line stably expressing the hERG channel, such as HEK293 cells.[11]
-
Culture the cells under standard conditions. On the day of the experiment, prepare a single-cell suspension in an external buffer solution.
2. Automated Patch-Clamp Procedure:
-
Load the cell suspension and the test compound solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[14]
-
The system will establish whole-cell recording configurations.
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the peak tail current.[11][15]
-
Record baseline hERG currents.
-
Sequentially apply the vehicle control, followed by increasing concentrations of "this compound" or a positive control (e.g., E-4031).[12]
3. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to the Hill equation.[15]
Workflow Visualization
Caption: High-level workflow for early in-vitro safety and liability screening.
Part 3: Target Exploration - Kinase Inhibition Profiling
Expertise & Experience: Rationale for Kinase Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[16] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[16][17] Given that many small molecules possess some degree of kinase inhibitory activity, a broad kinase panel screen is a logical and unbiased approach to identify potential molecular targets for a novel compound like "this compound".[16]
Comparative Data Framework for Kinase Profiling
The results are typically presented as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are then followed up to determine IC50 values.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM (Test Compound) | % Inhibition @ 10 µM (Staurosporine - Broad Inhibitor) |
| EGFR | Tyrosine Kinase | Experimental Data | Expected: >90% |
| VEGFR2 | Tyrosine Kinase | Experimental Data | Expected: >90% |
| CDK2/cyclin A | Serine/Threonine | Experimental Data | Expected: >90% |
| PKA | Serine/Threonine | Experimental Data | Expected: >90% |
| JAK2 | Tyrosine Kinase | Experimental Data | Expected: >90% |
| ... (Panel of >100 kinases) |
Experimental Protocol: In-Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a classic and highly sensitive radiometric filter-binding assay.[17]
1. Reagents and Preparation:
-
Recombinant Kinase: Purified, active enzyme of interest.[18]
-
Substrate: A specific peptide or protein substrate for the kinase.
-
Cofactor: [γ-³²P]ATP.
-
Test Compound: "this compound" and a broad-spectrum inhibitor like Staurosporine.
2. Kinase Reaction:
-
In a 96-well plate, combine the kinase, substrate, and test compound in a reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range (initial velocity).[17]
3. Termination and Detection:
-
Stop the reaction by spotting the mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the free [γ-³²P]ATP will not.
-
Wash the filter mat extensively to remove unbound radioactivity.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to the vehicle control.
-
For initial screening, report the percent inhibition at a single high concentration (e.g., 10 µM).
-
For hits, perform a dose-response experiment to determine the IC50 value.
Signaling Pathway Visualization
Caption: Mechanism of competitive ATP-binding kinase inhibition.
Conclusion
This guide outlines a comprehensive and logically structured in-vitro testing cascade for the initial characterization of "this compound". By systematically evaluating its cytotoxicity, potential for drug-drug interactions, cardiotoxicity, and kinase inhibitory activity, researchers can build a foundational dataset. This data, when benchmarked against well-established control compounds, will provide crucial insights into the compound's biological profile, highlighting both its potential therapeutic promise and any liabilities that may need to be addressed in subsequent optimization efforts. The protocols and frameworks presented herein are designed to ensure scientific integrity and generate the high-quality, reproducible data necessary for informed decision-making in the early stages of drug discovery.
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Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. Retrieved January 16, 2026, from [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2017). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved January 16, 2026, from [Link]
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In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). Retrieved January 16, 2026, from [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved January 16, 2026, from [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]
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Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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Structure-Activity Relationship (SAR) Studies of 1-(2-Methylthiophen-3-yl)propan-1-one Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold." This means that the thiophene motif is frequently found in a diverse array of biologically active compounds and approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and inflammation.[1][2] The versatility of the thiophene core allows for extensive chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile. Structure-activity relationship (SAR) studies are therefore paramount in rationally designing novel thiophene-based therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties.
This guide focuses on the structure-activity relationships of a specific class of thiophene derivatives: analogs of 1-(2-Methylthiophen-3-yl)propan-1-one . We will delve into how discrete structural modifications to this core scaffold influence its biological activity, with a particular emphasis on anticancer and antimicrobial applications. By presenting and analyzing quantitative experimental data, this guide aims to provide researchers with actionable insights to inform the design of next-generation therapeutic agents.
I. Core Scaffold and Rationale for Modification
The lead compound, this compound, possesses several key features that make it an attractive starting point for SAR exploration. The thiophene ring provides a rigid framework and potential hydrogen bond accepting capabilities through its sulfur atom. The 2-methyl group and the 3-propanoyl chain offer clear vectors for chemical diversification. Understanding how alterations at these positions, as well as on the thiophene ring itself, impact biological activity is the central goal of SAR studies in this chemical series.
II. Anticancer Activity: A Comparative Analysis
Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including topoisomerase inhibition, tyrosine kinase inhibition, and disruption of tubulin polymerization.[1][2] SAR studies on analogs of this compound aim to identify the key structural features that govern their cytotoxic efficacy against cancer cell lines.
Key Structural Modifications and Their Impact on Cytotoxicity
While specific SAR data for this compound is limited in publicly available literature, we can extrapolate from closely related thiophene-containing scaffolds to guide our analysis. For instance, studies on various thiophene derivatives have highlighted the importance of substituents on the thiophene ring and the nature of appended side chains in determining anticancer potency.
Table 1: Comparative Anticancer Activity of Thiophene Analogs
| Compound ID | R1 (Position 2) | R2 (Position 5) | Acyl Chain Modification (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Scaffold | CH₃ | H | Propan-1-one | - | - | - |
| Analog A | H | Phenyl | Propan-1-one | MCF-7 | >50 | Hypothetical |
| Analog B | CH₃ | Phenyl | Propan-1-one | MCF-7 | 15.2 | Hypothetical |
| Analog C | CH₃ | H | 3-Phenylpropan-1-one | MCF-7 | 8.5 | Hypothetical |
| Analog D | CH₃ | H | 3-(4-Methoxyphenyl)propan-1-one | MCF-7 | 5.1 | Hypothetical |
This table is a representative example based on general SAR principles for thiophene derivatives and is for illustrative purposes. Actual data would be populated from specific experimental studies.
From this hypothetical data, we can infer several SAR trends:
-
Substitution at Position 5: The introduction of a phenyl group at the 5-position (Analog B) appears to enhance cytotoxic activity compared to the unsubstituted analog (Analog A), suggesting that this position can be modified to improve potency.
-
Modification of the Acyl Chain: Extending the propanoyl chain to include an aromatic ring (Analog C) significantly increases activity. Furthermore, the addition of an electron-donating methoxy group to this phenyl ring (Analog D) further boosts potency, indicating that electronic and steric factors of this side chain play a crucial role.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene analog compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial Activity: A Comparative Analysis
Thiophene derivatives are also a rich source of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4] SAR studies in this area focus on optimizing the compounds' ability to inhibit microbial growth, often measured as the Minimum Inhibitory Concentration (MIC).
Key Structural Modifications and Their Impact on Antimicrobial Potency
For antimicrobial thiophene analogs, the nature and position of substituents can dramatically influence their efficacy against different microbial strains.
Table 2: Comparative Antimicrobial Activity of Thiophene Analogs
| Compound ID | R1 (Position 2) | R2 (Position 5) | Acyl Chain Modification (Position 3) | Bacterial Strain | MIC (µg/mL) | Reference |
| Lead Scaffold | CH₃ | H | Propan-1-one | S. aureus | >128 | Hypothetical |
| Analog E | CH₃ | H | 3-(Furan-2-yl)propan-1-one | S. aureus | 64 | Hypothetical |
| Analog F | CH₃ | H | 3-(Thiophen-2-yl)propan-1-one | S. aureus | 32 | Hypothetical |
| Analog G | CH₃ | 5-chloro | Propan-1-one | S. aureus | 16 | Hypothetical |
This table is a representative example based on general SAR principles for thiophene derivatives and is for illustrative purposes. Actual data would be populated from specific experimental studies.
-
Heterocyclic Acyl Chains: Replacing the alkyl chain with a heterocyclic ring like furan (Analog E) or another thiophene (Analog F) can enhance antibacterial activity.
-
Halogenation: The introduction of a halogen, such as chlorine, at the 5-position of the thiophene ring (Analog G) appears to be a favorable modification for increasing potency against S. aureus.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene analog compounds in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Visualizing the SAR Workflow
The process of conducting SAR studies is a cyclical and iterative process that involves design, synthesis, and biological evaluation.
Caption: A generalized workflow for structure-activity relationship studies.
V. Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs, while still an emerging area, hold significant promise for the development of novel therapeutic agents. The insights gained from modifying this versatile scaffold underscore the importance of systematic chemical exploration in drug discovery. Future research should focus on synthesizing a broader range of analogs and evaluating them against a wider panel of cancer cell lines and microbial strains. Furthermore, elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling and in silico screening can further accelerate the design and optimization of these promising thiophene derivatives.
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A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (2024). Archiv der Pharmazie. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8969. [Link]
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Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Methylthiophen-3-yl)propan-1-one
As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Methylthiophen-3-yl)propan-1-one.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the potential hazards is essential. This assessment informs every subsequent step, from personal protection to final disposal methodology.
Inferred Hazards from Structural Analogs:
-
Flammability: Thiophene is a highly flammable liquid.[2][3] While the propanone group and methylation alter its physical properties, this compound must be assumed to be flammable. All sources of ignition must be strictly controlled during handling and storage.[4][5]
-
Toxicity and Irritation: Thiophene-based compounds can cause skin, eye, and respiratory irritation.[6][7] Acute oral toxicity is also a concern.[2] Therefore, direct contact and inhalation must be avoided.
-
Reactivity: Thiophenes can react violently with strong oxidizing agents like nitrates and perchlorates.[3][5] This dictates strict segregation from incompatible waste streams.
-
Environmental Hazards: Many organic solvents and reagents are harmful to aquatic life.[2] Uncontrolled release into the environment must be prevented.[8]
Regulatory Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] Based on the inferred hazards, waste containing this compound should be managed as hazardous waste , primarily due to potential ignitability and toxicity.
Part 2: Pre-Disposal Operations: Safety and Engineering Controls
Safe disposal begins with safe handling. Adherence to proper engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
Engineering Controls: All handling and preparation for disposal of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[11] This is the primary engineering control to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory in the work area.[4]
Personal Protective Equipment (PPE): A multi-layered approach to personal protection is crucial. The following table summarizes the required PPE based on guidelines for handling thiophene and related hazardous chemicals.[6][11]
| PPE Category | Recommended Equipment | Rationale & Standards |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes of the chemical or solvents. Must meet ANSI Z87.1 standards in the U.S. or EN 166 in Europe.[12] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Glove suitability should be confirmed for any solvents used. Contaminated gloves must be disposed of as hazardous waste.[2][6] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron. | Protects personal clothing from contamination and provides a removable barrier in case of a significant spill.[6] |
| Respiratory | Not typically required when working in a fume hood. | If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][11] |
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting and disposing of waste containing this compound.
Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in preventing accidental reactions and ensuring proper disposal.
-
Pure Compound/Concentrated Waste: Collect any unused or expired pure this compound in its own designated hazardous waste container.
-
Dilute Liquid Waste: Collect solutions containing the compound. The waste stream should be identified by the solvent used (e.g., "Halogenated" or "Non-Halogenated"). Do not mix aqueous and organic waste streams unless specifically instructed by your institution's EHS office.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads, contaminated glassware) must be collected in a separate, clearly labeled solid waste container.[11]
Step 2: Containerization
-
Use only approved, chemically compatible hazardous waste containers. These are typically provided by your institution's EHS department.
-
Ensure containers have a secure, vapor-tight lid to prevent the release of fumes.[13]
-
For liquids, never fill a container more than 90% full to allow for vapor expansion.
-
Store liquid waste containers in secondary containment trays to mitigate leaks or spills.[13]
Step 3: Labeling Accurate and thorough labeling is a regulatory requirement and a safety imperative. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" and any solvents present with their approximate percentages.
-
The primary hazard(s): "Flammable", "Irritant" .
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Temporary Storage
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be away from heat sources, open flames, and direct sunlight.[4][14]
-
Ensure incompatible waste streams (e.g., oxidizers, acids) are stored separately to prevent accidental mixing.[5]
Step 5: Final Disposal
-
Never dispose of this compound or its containers by pouring down the drain or placing in the regular trash.[2][15]
-
Arrange for pickup of the full, sealed, and properly labeled waste containers through your institution's Environmental Health & Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.[16]
The logical flow for waste management is summarized in the diagram below.
Caption: Decision workflow for proper segregation and disposal.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a calm and systematic response is crucial to ensure safety.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[12]
-
Control Ignition Sources: If the spill is significant and the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Assess and Protect: Don the appropriate PPE as outlined in Part 2.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][8] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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New Jersey Department of Health. HAZARD SUMMARY - Thiophene. Available at: [Link]
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University of Toronto Scarborough. Chemical Handling and Storage. Available at: [Link]
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Catalyst Education. Handling and Storing Chemicals. YouTube. Available at: [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 1-(2-Methylthiophen-3-yl)propan-1-one: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Methylthiophen-3-yl)propan-1-one. As a thiophene derivative and a ketone, this compound's safety profile necessitates a multi-faceted approach to personal protection and operational planning. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to maintain a secure laboratory environment.
Hazard Assessment: A Structural Perspective
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust safety protocol can be developed by analyzing its constituent functional groups: the thiophene ring and the propanone (ketone) group.
-
Thiophene Derivatives: Thiophene and its analogues are known to be flammable liquids.[1][2] They can be harmful if swallowed and may cause skin and eye irritation.[1][3] Organosulfur compounds are often associated with strong, unpleasant odors and require careful handling to prevent inhalation of vapors.[3]
-
Ketones: Ketones as a class can be effective solvents, which raises concerns about their ability to compromise the integrity of certain types of personal protective equipment. They are often flammable and can cause irritation upon contact with skin or eyes.[4][5]
Therefore, the primary hazards to mitigate are flammability, acute toxicity (oral), skin/eye irritation, and potential respiratory irritation from vapors.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following recommendations are based on providing a robust barrier against the identified hazards.
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields are mandatory to protect against splashes.
-
Best Practice: When handling larger quantities (>10 mL) or during procedures with a higher risk of splashing (e.g., heating, pressure reactions), a chemical safety goggle should be worn. For maximum protection, use a full-face shield in conjunction with safety goggles.[7]
Skin Protection: Gloves and Protective Clothing
The dual nature of the compound (ketone and thiophene) requires careful glove selection. The ketone component can degrade common glove materials, while the thiophene moiety necessitates a barrier to prevent dermal absorption.
-
Protective Clothing: An appropriately sized, flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.[7]
-
Glove Selection: Do not use standard latex or thin nitrile gloves, as they offer poor resistance to ketones.[8] Double-gloving is recommended to provide a primary and secondary barrier. The selection should be based on breakthrough time (BTT) and degradation ratings.
| Glove Material | Protection Against Ketones | Protection Against Thiophenes | Recommended Use |
| Butyl Rubber | Good to Very Good[8] | Good | Ideal for direct handling and potential immersion. |
| Polyvinyl Alcohol (PVA) | Excellent[8][9] | Good | Provides exceptional protection against ketones and other aggressive solvents but is sensitive to water.[8][9] |
| Fluoroelastomer (Viton™) | Excellent[8] | Excellent | High-performance option, but often more expensive.[5][8] |
| Thicker Nitrile (>8 mil) | Fair to Poor[8] | Good | Suitable as an outer glove for short-duration tasks with minimal splash risk. Must be inspected frequently. |
Causality: The choice of PVA or Butyl rubber as a primary glove is driven by their documented resistance to ketones like MEK and acetone, which are structurally similar to the propanone group in the target molecule.[4][5][9] Always inspect gloves for any signs of degradation before and during use.[1]
Respiratory Protection
-
Engineering Controls First: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[2][7]
-
When Respirators are Needed: In the event of an engineering control failure, a large-scale spill, or during certain maintenance procedures, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator offers the added benefit of eye protection.
Operational Workflow: Safe Handling Protocol
This step-by-step protocol ensures that safety is integrated into every stage of the handling process.
-
Preparation and Pre-Handling:
-
Verify Equipment: Ensure the chemical fume hood has a current certification and the safety shower/eyewash station is accessible and unobstructed.[7]
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, syringes) and spill cleanup materials before bringing the chemical into the work area.
-
Don PPE: Put on all required PPE as detailed in Section 2, ensuring gloves are properly fitted and inspected.
-
-
Handling the Compound:
-
Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1][2][10]
-
Aliquotting: Perform all weighing and volume measurements inside the fume hood. Use non-sparking tools where appropriate.[1]
-
Container Management: Keep the container tightly sealed when not in use.[1][2] Store in a cool, well-ventilated area away from heat and ignition sources.[2][7]
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood. Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]
-
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
